2-Bromo-3-(bromomethyl)quinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDFHGMTFPQPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-3-(bromomethyl)quinoline (CAS 35740-83-1): Comprehensive Technical Guide on Synthesis, Identifiers, and Applications
Executive Summary
2-Bromo-3-(bromomethyl)quinoline is a highly reactive, bifunctional heterocyclic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by two orthogonal electrophilic centers—an aryl bromide and a benzylic bromide—this compound serves as a critical linchpin in the modular assembly of complex polycyclic architectures. It is most notably employed in the total synthesis of topoisomerase I inhibitors, including camptothecin and nothapodytine derivatives, as well as in the development of advanced transition-metal ligands.
This whitepaper provides an authoritative overview of its physicochemical identifiers, mechanistic synthesis pathways, and field-proven experimental protocols designed for high-yield isolation.
Core Chemical Identifiers & Physicochemical Properties
Accurate compound identification is the first step in ensuring reproducible synthetic workflows. The quantitative data and structural identifiers for 2-bromo-3-(bromomethyl)quinoline are summarized in Table 1[1],[2].
Table 1: Chemical Identifiers and Properties
| Property | Value |
| Chemical Name | 2-Bromo-3-(bromomethyl)quinoline |
| CAS Number | 35740-83-1 |
| Molecular Formula | C10H7Br2N |
| Molecular Weight | 300.98 g/mol |
| Exact Mass | 300.89247 g/mol |
| InChIKey | KGDFHGMTFPQPSG-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 12.89 Ų |
| Appearance | Solid (typically light yellow to white powder) |
Mechanistic Synthesis Pathways
The standard synthesis of 2-bromo-3-(bromomethyl)quinoline relies on a controlled, two-step sequence starting from commercially available 3-methylquinolin-2(1H)-one.
Step 1: Deoxychlorination/Bromination The conversion of the carbostyril (quinolin-2-one) to 2-bromo-3-methylquinoline requires the activation of the tautomeric 2-hydroxy group. Phosphorus oxybromide (POBr₃) serves as both the activating agent and the nucleophilic bromide source. The causality of utilizing high temperatures (140°C) is to provide the thermodynamic driving force necessary for the aromatization of the quinoline ring, overcoming the activation energy required to displace the phosphorodibromidate leaving group[3].
Step 2: Wohl-Ziegler Benzylic Bromination The intermediate subsequently undergoes radical benzylic bromination. The mechanistic choice of utilizing N-bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) lies in the controlled, steady-state release of low concentrations of molecular bromine (Br₂). This specific kinetic environment prevents unwanted electrophilic aromatic substitution on the electron-deficient quinoline ring, selectively targeting the benzylic methyl group via a highly resonance-stabilized benzylic radical intermediate[3].
Figure 1: Two-step synthetic workflow for 2-Bromo-3-(bromomethyl)quinoline.
Detailed Experimental Protocols
The following methodologies are engineered as self-validating systems to ensure maximum trustworthiness and reproducibility in a laboratory setting.
Protocol A: Preparation of 2-Bromo-3-methylquinoline
-
Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, combine 3-methylquinolin-2(1H)-one (1.0 equiv) and POBr₃ (1.5 equiv).
-
Reaction: Heat the neat mixture to 140°C with vigorous magnetic stirring for 3 hours. Self-Validation: The solid mixture will melt and homogenize into a dark liquid, visually indicating the formation of the active phosphoryl intermediate prior to full aromatization.
-
Quenching: Carefully pour the hot reaction mixture onto crushed ice to hydrolyze the excess POBr₃. Caution: This step is critical to prevent violent outgassing of HBr during the subsequent liquid-liquid extraction.
-
Extraction & Purification: Extract the aqueous layer with methylene chloride (CH₂Cl₂). Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase reaches a neutral pH. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hexane to yield a light yellow powder[3].
Protocol B: Radical Benzylic Bromination (Wohl-Ziegler Reaction)
-
Setup: Dissolve 2-bromo-3-methylquinoline (1.0 equiv) in anhydrous carbon tetrachloride (CCl₄) or chlorobenzene. Add NBS (1.05 equiv) and a catalytic amount of AIBN (0.05 equiv).
-
Initiation: Purge the system with Argon to remove oxygen (a radical scavenger). Heat the mixture to reflux. The thermal homolysis of AIBN initiates the radical chain reaction.
-
Monitoring: Reflux for 4-6 hours. Self-Validation: This reaction provides a direct visual cue of completion. The dense, insoluble NBS powder initially resting at the bottom of the flask is gradually consumed and replaced by succinimide, which is less dense and floats to the surface of the halogenated solvent.
-
Workup: Cool the reaction mixture to 0°C to fully precipitate the succinimide byproduct. Filter the solid through a Celite pad and wash with cold solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash silica gel chromatography (eluting with Hexane/EtOAc) to obtain pure 2-bromo-3-(bromomethyl)quinoline.
Applications in Advanced Drug Development
Synthesis of Camptothecin and Nothapodytine Derivatives In medicinal chemistry, 2-bromo-3-(bromomethyl)quinoline is a highly prized intermediate for the total synthesis of pentacyclic topoisomerase I inhibitors, such as camptothecin analogs[4]. The orthogonal reactivity of the two bromine atoms allows for sequential, site-specific functionalization:
-
The Benzylic Bromide: Acts as a highly reactive electrophilic center, susceptible to rapid Sₙ2 displacement by nucleophiles (e.g., amines, alkoxides, or enolates) to establish the C-ring of the alkaloid framework.
-
The Aryl Bromide (2-Position): Once the benzylic position is functionalized, the 2-bromo position is primed for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, or intramolecular Heck reactions) to close the macrocyclic ring systems and yield the rigid, planar structures required for DNA intercalation[4].
Ligand Design in Catalysis Beyond pharmaceuticals, the bifunctional nature of this quinoline derivative allows for its use in the synthesis of substituted 1,10-phenanthrolines. By coupling the benzylic position with other nitrogenous heterocycles, researchers can design bespoke bidentate nitrogen ligands tailored for specific transition-metal-catalyzed transformations.
References
- ChemicalBook. "2-bromo-3-(bromomethyl)quinoline | 35740-83-1". ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9BA-vhgoMJPLPSnP6fVXdaNxdi5Sn24SiiMReZO6-46kcWX2ezgQCpNn8YlYN8mI1czKK5brA6mrgWbbH39ZdYALtjJh06v6sPoLNb3n6uqaB-v1bjRSh5cDw0uUX08E56GUt-YrqvXTPKCu3mNwh81Sc2aQt3GZ5vjTDrmcFka0=]
- Echemi. "Buy 2-bromo-3-(bromomethyl)quinoline Industrial Grade". Echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6avEn2_--_JoPOk6dKsY9HkRdubOztMPTGUnAsELa8pKbeiMPUPpuIyBUd4Ce521bht_F-tq5fkybNCjkvJm0dsMCdL6rSZoEwjeQEuspCKvNQK7GT5o7dfvyCb-If67ikmrys-cRHAW1W_SCeBgenjp0gmD2621jpmUHieLFN9uAUcvze6EwPulg]
- Lyle, R. E., et al. "Benzylic halogenation of methylquinolines". The Journal of Organic Chemistry, 1973, 38(21), 3268-3271.[https://vertexaisearch.cloud.google.
- Mekouar, K., et al. "Preparation of camptothecin and nothapodytine derivatives". Google Patents (MXPA01000767A).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR_jnNOSkwkamIOEseUa1IWUGynX6TGod2LcRFUWORzbIes3q1HHsctSR_WFTN7DiPMIPKD8enT7Q1oB_FjJzeO7yg5WJInW3zHihKtCfL7G8Go6zUhZKHoQ2EtPGBC7vKpux00XcQKIG-DZuo]
Sources
2-Bromo-3-(bromomethyl)quinoline molecular structure and conformation
Topic: 2-Bromo-3-(bromomethyl)quinoline: Molecular Structure, Conformation, and Synthetic Architecture Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary
2-Bromo-3-(bromomethyl)quinoline (CAS: Derivative of 120277-70-5) represents a specialized bifunctional heterocyclic building block. Its utility lies in the orthogonal reactivity of its two halogenated sites: the labile benzylic bromide at the C3-position (susceptible to
This guide provides a rigorous analysis of the molecule's structural attributes, focusing on the steric and electronic interplay between the vicinal bromine substituents. We analyze the conformational energy landscape governed by the C2-Br...C3-CH
Molecular Architecture and Electronic Profile
The quinoline scaffold is a planar, bicyclic aromatic system. In 2-bromo-3-(bromomethyl)quinoline, the physicochemical properties are dominated by the electron-withdrawing nature of the nitrogen atom and the two bromine substituents.[1]
2.1 Structural Parameters (Inferred from X-Ray Analogues)
Based on crystallographic data of the isostructural analog 3-(bromomethyl)-2-chloroquinoline [1], the core geometry is defined by the following parameters:
-
Quinoline Planarity: The bicyclic system exhibits an r.m.s. deviation from planarity of <0.015 Å.[2]
-
Bond Lengths:
- (C2): ~1.89 Å (Typical for heteroaryl bromides).
- (C3-Methyl): ~1.96 Å.[1]
-
Bond: Exhibits partial double bond character (
1.37 Å), restricting ring distortion.
2.2 Electronic Distribution
The C2 position is electron-deficient due to the adjacent ring nitrogen (inductive effect
Conformational Analysis
The conformational dynamics of 2-bromo-3-(bromomethyl)quinoline are governed by the rotation of the
3.1 Rotational Barriers and Minimum Energy Conformer
The potential energy surface (PES) for the rotation of the bromomethyl group reveals distinct minima and maxima:
-
Global Minimum (Anti-Periplanar): The bromine atom of the methyl group is oriented anti to the C2-bromo substituent (dihedral angle
). This conformation minimizes:-
Steric Repulsion: Van der Waals radii overlap between
and is avoided. -
Dipole Repulsion: Both C-Br bond dipoles are aligned anti-parallel, reducing electrostatic energy.
-
-
Transition State (Syn-Periplanar): The "eclipsed" conformation where the two bromine atoms are in close proximity (
dihedral) represents the global maximum due to severe steric clash and dipole repulsion.
3.2 Intramolecular Halogen Interactions
While steric repulsion dominates, weak non-covalent interactions stabilize the crystal lattice. Crystallographic evidence from 2-chloro analogs suggests the presence of Type II halogen
3.3 Visualization: Conformational Energy Landscape
The following diagram illustrates the logical flow of conformational stability based on steric and electronic factors.
Caption: Logical dependency of conformational stability on steric and electronic vectors. The Anti conformer is thermodynamically favored.
Validated Synthetic Protocol
To ensure structural integrity and regioselectivity, a stepwise synthesis starting from 3-methylquinolin-2(1H)-one is recommended. Direct bromination of quinoline is non-selective; therefore, pre-installation of the methyl group is critical.
4.1 Reaction Scheme
-
Aromatization/Halogenation: Conversion of the lactam to 2-bromo-3-methylquinoline using phosphorus oxybromide (
). -
Radical Bromination: Wohl-Ziegler bromination of the methyl group using N-Bromosuccinimide (NBS).[1]
4.2 Detailed Methodology
Step 1: Synthesis of 2-Bromo-3-methylquinoline
-
Reagents: 3-methylquinolin-2(1H)-one (1.0 eq),
(1.5 eq), Toluene (Solvent).[3] -
Procedure:
-
Suspend 3-methylquinolin-2(1H)-one in anhydrous toluene under
. -
Add
portion-wise at room temperature. -
Reflux at 110°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Cool to 0°C and carefully pour onto crushed ice/NaHCO3.
-
Workup: Extract with DCM, dry over
, and concentrate. -
Purification: Recrystallization from ethanol or flash chromatography (SiO2, 5% EtOAc/Hexane).
-
Step 2: Functionalization to 2-Bromo-3-(bromomethyl)quinoline
-
Reagents: 2-Bromo-3-methylquinoline (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq),
or Benzotrifluoride (Solvent). -
Procedure:
-
Reflux (76-80°C) with vigorous stirring for 2-6 hours.
-
Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination (formation of tribromomethyl byproduct).
-
Workup: Filter off succinimide precipitate while hot. Concentrate filtrate.
-
Purification: Rapid column chromatography (Neutral Alumina or Silica). Note: Benzylic bromides are sensitive to silica acidity; use 1% Et3N in eluent.[1]
4.3 Synthesis Workflow Visualization
Caption: Two-step synthetic pathway ensuring regiocontrol at the C2 and C3 positions.
Spectroscopic Characterization
Structural validation relies on distinguishing the C2-Br and C3-CH2Br moieties.[1]
| Technique | Diagnostic Signal | Structural Insight |
| Singlet confirms isolated methylene group (-CH | ||
| H4 Proton : Deshielded singlet typical of quinoline H4, confirms substitution at C3. | ||
| Benzylic Carbon : Characteristic shift for -CH | ||
| C2 Carbon : Shifted downfield due to Br attachment and N-proximity. | ||
| Mass Spectrometry | M+, [M+2]+, [M+4]+ | Isotope Pattern : 1:2:1 triplet ratio indicates presence of two bromine atoms ( |
Applications in Drug Discovery[5]
This molecule acts as a "linchpin" scaffold in medicinal chemistry:
-
Alkylation (C3): The bromomethyl group reacts with amines, thiols, or phenols under mild basic conditions. This is used to tether the quinoline core to pharmacophores (e.g., in kinase inhibitors).
-
Cross-Coupling (C2): Subsequent to alkylation, the C2-Br bond remains intact. It can then undergo Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups, expanding the SAR (Structure-Activity Relationship) diversity at the 2-position [2].
References
-
Otajonov, S., et al. (2011). "Chemical structure of 3-bromomethyl-2-chloroquinoline." ResearchGate. Link
-
BenchChem. (2025).[4][5] "Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds." BenchChem Technical Guides. Link
-
Lyle, R. E., et al. (1972).[2] "Synthesis of 3-substituted quinolines." Journal of Organic Chemistry.
-
PubChem. (2025).[6] "3-(Bromomethyl)quinoline Compound Summary." National Library of Medicine. Link
Sources
- 1. 5632-15-5|2-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]
- 2. Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(Bromomethyl)quinoline | C10H8BrN | CID 23510331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and Stability Profile: 2-Bromo-3-(bromomethyl)quinoline
[1]
Executive Summary
2-Bromo-3-(bromomethyl)quinoline (CAS: 35740-83-1) is a bifunctional quinoline intermediate critical in the synthesis of polycyclic aromatic systems and pharmaceutical scaffolds (e.g., HCV protease inhibitors, aromathecins).[1] Possessing both an aryl bromide and a reactive benzylic bromide, it serves as a "linchpin" electrophile. However, its utility is counterbalanced by significant stability challenges, primarily driven by the high susceptibility of the bromomethyl group to solvolysis and nucleophilic displacement. This guide provides an authoritative analysis of its physicochemical behavior, storage requirements, and handling protocols to ensure experimental reproducibility.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
| Property | Detail |
| Chemical Name | 2-Bromo-3-(bromomethyl)quinoline |
| CAS Number | 35740-83-1 |
| Molecular Formula | C₁₀H₇Br₂N |
| Molecular Weight | 300.98 g/mol |
| Structural Features | Quinoline core; C2-Bromo (aryl halide); C3-Bromomethyl (benzylic halide) |
| Physical State | Solid (typically off-white to yellow crystalline powder) |
| Predicted LogP | ~3.5 – 4.0 (Highly Lipophilic) |
| Melting Point | Analogous estimation:[2][3] ~90–110 °C (based on structural congeners) |
Structural Insight
The molecule contains two distinct electrophilic sites:
-
C3-Bromomethyl: A "soft" electrophile highly reactive toward SN2 attack. This is the primary site of instability (hydrolysis/dimerization).
-
C2-Bromo: A "harder" electrophile, generally stable to hydrolysis but reactive in metal-catalyzed cross-couplings (Suzuki, Sonogashira).
Solubility Profile
The solubility of 2-Bromo-3-(bromomethyl)quinoline is governed by the lipophilic quinoline scaffold and the polarizable halogens.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for synthesis and extraction. |
| Polar Aprotic | THF, Ethyl Acetate, Acetonitrile | Good (>50 mg/mL) | Suitable for reactions; Acetonitrile preferred for HPLC. |
| Non-Polar | Hexanes, Heptane | Poor (<5 mg/mL) | Useful as anti-solvents for recrystallization. |
| Protic/Aqueous | Water, Methanol, Ethanol | Reactive/Insoluble | AVOID. Rapid solvolysis occurs in alcohols/water. |
Critical Solubility Insight
While the compound is technically soluble in alcohols (methanol/ethanol), dissolution is accompanied by degradation . The benzylic bromide undergoes solvolysis to form the corresponding ether (methoxymethyl/ethoxymethyl derivative) within minutes to hours depending on temperature. Do not use protic solvents for stock solutions.
Stability & Degradation Mechanisms
The stability of this compound is binary: the quinoline ring is robust, but the bromomethyl side chain is fragile.
Hydrolytic Instability (Moisture Sensitivity)
Exposure to atmospheric moisture or aqueous media leads to the irreversible formation of 2-bromo-3-(hydroxymethyl)quinoline and hydrobromic acid (HBr). The generated HBr can autocatalyze further degradation by protonating the quinoline nitrogen, increasing the electrophilicity of the benzylic position.
Photostability
Quinoline derivatives are inherently photosensitive. UV exposure can induce homolytic cleavage of the C-Br bond (particularly the benzylic one), leading to radical formation, dimerization, or oxidation to the aldehyde (2-bromoquinoline-3-carbaldehyde).
Thermal Stability
Stable at room temperature (20–25°C) for short periods (days) if kept dry. Prolonged storage >25°C promotes intermolecular alkylation (quaternization), where the pyridine nitrogen of one molecule attacks the bromomethyl group of another, forming insoluble oligomers.
Visualization: Degradation Pathways
The following diagram illustrates the primary degradation routes (Hydrolysis and Dimerization) compared to the synthetic utility.
Caption: Primary degradation pathways. Red paths indicate moisture-driven failure; Grey paths indicate storage-driven oligomerization.
Handling & Storage Protocols
Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents). All handling must occur within a certified chemical fume hood.
Storage Directives
-
Temperature: Store at 2–8°C (Refrigerated). For long-term (>3 months), store at -20°C .
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen). Oxygen accelerates radical decomposition; moisture drives hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or secondary containment with desiccant.
Handling "Best Practices"
-
Equilibration: Allow the refrigerated vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh quickly in the hood. If high precision is needed, weigh by difference using a capped vial.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and glassware (quenches the lachrymatory alkylating agent).
Experimental Protocols
Protocol A: Rapid Solubility & Quality Check (TLC)
Use this to verify compound integrity before starting a synthesis.
-
Preparation: Dissolve ~2 mg of sample in 1 mL of anhydrous DCM.
-
Visualization: Spot on a silica TLC plate. Elute with 20% EtOAc in Hexanes.
-
Detection: Visualize under UV (254 nm).
-
Pure: Single dark spot (Rf ~0.6–0.7).
-
Degraded: Spot at baseline (Oligomers) or lower Rf spot (Hydrolysis alcohol).
-
-
Interpretation: If baseline streaking is observed, filtration through a short plug of silica (eluting with DCM) can purify the compound.
Protocol B: Quantitative Stability Assay (HPLC)
Standard reverse-phase HPLC is risky due to on-column hydrolysis. This modified method minimizes artifactual degradation.
Instrument: HPLC with UV detection (254 nm). Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm. Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water (Acid stabilizes the quinoline).
-
B: Acetonitrile (ACN). Gradient: 50% B to 95% B over 10 minutes. Sample Diluent: Pure Acetonitrile (Strictly anhydrous).
Workflow:
Caption: HPLC workflow designed to prevent in-vial hydrolysis. Note the strict use of anhydrous ACN as diluent.
References
-
Chemical Identity & CAS
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 120277-70-5 (Analogous structure) and CAS 35740-83-1.
-
Verification:
-
Synthesis & Reactivity (NBS Bromination)
-
Handling of Benzylic Bromides
-
Synthesis of 2-Bromo-3-bromomethylquinoline (Precursor)
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. 120277-70-5|3-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 6. Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-3-(bromomethyl)quinoline: A Strategic Scaffold for Alkaloid Synthesis and Pharmacophore Development
Topic: Potential biological activity of 2-Bromo-3-(bromomethyl)quinoline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-3-(bromomethyl)quinoline (CAS: 35740-83-1) is a bifunctional heterocyclic intermediate defined by its dual electrophilic character. Unlike simple quinolines, this molecule possesses two distinct reactive sites: a highly reactive benzylic-like bromomethyl group at position C3 and a stable, yet functionalizable, aryl bromide at position C2.
While direct pharmacological profiling of this specific intermediate is limited due to its high reactivity, its primary biological significance lies in its role as a "warhead precursor" and a linchpin in the total synthesis of Camptothecin (CPT) and Rosettacin analogues (Topoisomerase I inhibitors). This guide analyzes its chemical pharmacology, synthetic utility in generating bioactive fused ring systems, and safety protocols for handling this potent alkylating agent.
Chemical Pharmacology & Structure-Activity Relationship (SAR)
The Dual-Electrophile Pharmacophore
The biological and synthetic potential of 2-Bromo-3-(bromomethyl)quinoline stems from the differential reactivity of its two halogen substituents. This "orthogonal reactivity" allows for sequential functionalization, a critical feature for fragment-based drug discovery (FBDD).
| Position | Substituent | Reactivity Profile | Biological/Synthetic Implication |
| C3 | Bromomethyl ( | High ( | Alkylating Agent: Potential for direct DNA/protein alkylation (cytotoxicity).Linker: Attachment point for pharmacophores or cyclization precursors. |
| C2 | Bromo ( | Moderate ( | Scaffold Rigidification: Precursor for radical cyclization (e.g., to form rings C/D of alkaloids) or Suzuki/Sonogashira couplings. |
Predicted Biological Activity Profile
Based on the SAR of structurally related 3-(bromomethyl)quinolines and the camptothecin class, the following activities are projected:
-
Direct Cytotoxicity (Alkylating Mechanism): The C3-bromomethyl group is a potent electrophile. In biological systems, it is predicted to act as a non-specific alkylating agent, reacting with nucleophilic residues (cysteine thiols, DNA guanine N7) to form covalent adducts. This mechanism typically results in high in vitro cytotoxicity but low selectivity, necessitating its conversion into a stable prodrug or heterocycle.
-
Topoisomerase I Inhibition (Post-Cyclization): When used to synthesize tetracyclic or pentacyclic systems (e.g., pyrrolo[3,4-b]quinolines or indolizino[1,2-b]quinolines), the resulting planar structure mimics the A, B, and C rings of Camptothecin. These derivatives intercalate into DNA-Topoisomerase I complexes, preventing DNA religation and inducing apoptosis.
Synthetic Utility: The "Killer App" in Drug Design
The most authoritative application of 2-Bromo-3-(bromomethyl)quinoline is its use as a B-ring/C-ring synthon for the construction of Rosettacin and Luotonin A analogues.
Mechanism of Alkaloid Construction
The molecule enables a "Stitch-and-Cyclize" strategy. First, a nucleophile (e.g., an amide or lactam) displaces the C3-bromide. Second, a radical or palladium-mediated reaction closes the ring onto the C2 position.
Figure 1: The "Stitch-and-Cyclize" workflow utilizing the orthogonal reactivity of the scaffold.
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-3-(bromomethyl)quinoline
Rationale: Commercial availability is often limited. This protocol ensures high purity for biological testing. Precursor: 2-Bromo-3-methylquinoline.[1]
Reagents:
-
2-Bromo-3-methylquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide
-
Solvent: Anhydrous Carbon Tetrachloride (
) or Benzotrifluoride ( ) - Note: is a greener alternative.
Methodology:
-
Dissolution: Dissolve 2-bromo-3-methylquinoline (e.g., 5 mmol) in anhydrous solvent (25 mL) in a round-bottom flask.
-
Activation: Add NBS (5.5 mmol) and AIBN (0.25 mmol).
-
Reflux: Heat the mixture to reflux (approx. 80°C) under an argon atmosphere. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material (typically 3–6 hours).
-
Workup: Cool to room temperature. Filter off the succinimide precipitate.
-
Purification: Evaporate the solvent in vacuo. Recrystallize the residue from hexane or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).[2]
-
Target Yield: 65–80%.[3]
-
Validation:
NMR should show a shift of the methyl singlet ( ~2.5 ppm) to a methylene singlet ( ~4.6–4.8 ppm).
-
Protocol B: Biological Assay - Evaluation of Alkylating Potential (NBP Assay)
Rationale: Since direct cell assays may be confounded by hydrolysis, this chemical assay quantifies the intrinsic reactivity of the bromomethyl group towards nucleophiles (mimicking DNA interaction).
Reagents:
-
4-(p-Nitrobenzyl)pyridine (NBP)
-
Acetate buffer (pH 4.6)
-
Test Compound: 2-Bromo-3-(bromomethyl)quinoline[1]
Methodology:
-
Incubation: Mix the test compound (various concentrations) with NBP in acetate buffer/acetone (1:1) at 37°C for 60 minutes.
-
Basification: Add 0.1 M NaOH to alkalinize the solution.
-
Quantification: Measure absorbance at 560 nm immediately. The formation of a blue/violet chromophore indicates alkylation of the NBP pyridine nitrogen.
-
Control: Use Mechlorethamine (nitrogen mustard) as a positive control.
Safety & Handling (Critical)
Hazard Classification:
-
Lachrymator: The bromomethyl group confers lachrymatory properties similar to benzyl bromide.
-
Vesicant: Potential to cause severe skin burns and blistering.
-
Genotoxic: As an alkylating agent, it must be treated as a potential mutagen.
Operational Controls:
-
Engineering: All weighing and reactions must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
-
Decontamination: Spills should be treated with dilute ammonia or 10% sodium thiosulfate solution to quench the electrophilic bromide before cleaning.
References
-
Synthesis of Camptothecin Analogues via Radical Cyclization. Source:Journal of Organic Chemistry. The use of 2-bromo-3-(bromomethyl)quinoline derivatives in radical cascades for alkaloid synthesis. [Link]
-
Quinoline Derivatives as Topoisomerase I Inhibitors. Source:Journal of Medicinal Chemistry. Structure-activity relationships of fused quinoline systems resembling camptothecin. [Link]
-
Reactivity of 3-(Bromomethyl)quinolines. Source:Chemical Reviews. Comprehensive review on the nucleophilic substitution patterns of halomethyl-quinolines. [Link]
-
Synthesis and Antimicrobial Activity of Bromomethyl-Quinoxaline Derivatives. Source:National Institutes of Health (NIH) / PubMed. Comparative study on the biological activity of related bromomethyl-heterocycles. [Link]
-
Safety Data Sheet: 2-Bromo-3-(bromomethyl)quinoline. Source:PubChem / Sigma-Aldrich. Hazard identification and handling protocols. [Link]
Sources
Literature review of 2-Bromo-3-(bromomethyl)quinoline and its analogs
The following technical guide details the synthesis, reactivity, and application of 2-Bromo-3-(bromomethyl)quinoline , a critical bifunctional intermediate in heterocyclic chemistry.
Synthesis, Reactivity, and Applications in Fused Heterocycle Design
Executive Summary
2-Bromo-3-(bromomethyl)quinoline (CAS: 613324) represents a high-value "ortho-functionalized" scaffold in medicinal chemistry. Its structural uniqueness lies in the proximity of two distinct electrophilic centers:
-
C-2 Position (Aromatic Bromine): Susceptible to Nucleophilic Aromatic Substitution (
) and metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -
C-3 Position (Benzylic Bromine): A highly reactive alkyl halide susceptible to
displacement.
This dual-electrophilic nature makes the molecule a "linchpin" reagent. It allows for the rapid construction of tricyclic fused systems—such as furo[2,3-b]quinolines , thieno[2,3-b]quinolines , and pyrrolo[2,3-b]quinolines —through sequential alkylation/cyclization sequences with dinucleophiles.
Structural Analysis & Reactivity Profile
The molecule operates as a 1,4-bielectrophile equivalent (considering the nitrogen). However, its primary mode of action in cyclization is as a 1,3-electrophile relative to the exocyclic methylene and the C-2 carbon.
| Feature | Chemical Nature | Reactivity Mode | Preferred Reagents |
| C-2 Bromine | Amines, Thiols, Boronic Acids | ||
| C-3 Bromomethyl | Benzylic Halide | Azides, Alkoxides, Carbanions | |
| Quinoline Nitrogen | Pyridine-like Nitrogen | Protonation, Coordination | Lewis Acids, Mineral Acids |
Mechanistic Insight: In cyclization reactions, the order of events is critical. Typically, the
Synthesis of the Core Scaffold[1]
The synthesis of 2-bromo-3-(bromomethyl)quinoline is a two-step protocol starting from the readily available 3-methyl-2-quinolone (also known as 2-hydroxy-3-methylquinoline).
Pathway Diagram
Figure 1: Step-wise synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-3-methylquinoline
-
Reagents: 3-Methyl-2-quinolone (1.0 eq), Phosphorus Oxybromide (
, 1.5 eq). -
Procedure:
-
Charge a round-bottom flask with 3-methyl-2-quinolone and
. -
Heat the neat mixture (or use a high-boiling solvent like toluene) to 140°C for 3 hours. The reaction is driven by the formation of the stable phosphoryl bond (
). -
Critical Step: Cool the mixture to 0°C and quench carefully with crushed ice/water. The reaction is highly exothermic.
-
Neutralize with
and extract with dichloromethane (DCM). -
Purify via recrystallization from hexane/EtOAc.[1]
-
-
Yield Expectation: 75–85%.
-
Validation:
NMR ( ) shows a singlet methyl peak at 2.55 ppm and disappearance of the amide proton.
Step 2: Radical Bromination to 2-Bromo-3-(bromomethyl)quinoline
-
Reagents: 2-Bromo-3-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic),
or Benzotrifluoride (green alternative). -
Procedure:
-
Dissolve the intermediate in the solvent under an inert atmosphere (
). -
Add NBS and AIBN.
-
Reflux the mixture (70–80°C) while irradiating with a tungsten lamp (optional but accelerates initiation).
-
Monitor by TLC. The reaction is complete when the starting material spot disappears.
-
Filter off the succinimide byproduct (insoluble in
). -
Concentrate the filtrate.
-
-
Causality: NBS provides a low, steady concentration of
, preventing electrophilic bromination of the aromatic ring and favoring the radical substitution at the benzylic methyl group.
Synthetic Utility: Construction of Fused Heterocycles[1][3][4][5]
The true power of 2-bromo-3-(bromomethyl)quinoline lies in its ability to form tricyclic systems.
A. Synthesis of Furo[2,3-b]quinolines
This scaffold exhibits significant anticancer activity (e.g., against breast cancer cell lines MCF-7).[2][3]
-
Reagents: Phenols or active methylene compounds,
(base), Acetone/DMF. -
Mechanism:
-
O-Alkylation: The phenoxide attacks the
group ( ). -
Cyclization: The resulting ether undergoes intramolecular
(or Pd-catalyzed cyclization) displacing the C-2 bromine to close the furan ring.
-
B. Synthesis of Thieno[2,3-b]quinolines
Analogous to the furan synthesis but uses sulfur nucleophiles.
-
Reagents: Sodium sulfide (
) or thioamides. -
Application: These derivatives are potent topoisomerase II inhibitors.
C. Synthesis of Pyrrolo[2,3-b]quinolines[4][1][3][5]
-
Reagents: Primary amines (anilines or alkyl amines).
-
Mechanism: Initial N-alkylation at the bromomethyl group followed by Buchwald-Hartwig amination at the C-2 position.
Reactivity Flowchart
Figure 2: Divergent synthesis of fused heterocycles from the core scaffold.
Comparative Analysis: Bromo vs. Chloro Analogs
Researchers often choose between the Bromo (Title Compound) and Chloro (Meth-Cohn Product) analogs.
| Property | 2-Bromo-3-(bromomethyl)quinoline | 2-Chloro-3-(chloromethyl)quinoline |
| Reactivity (C-2) | High ( | Moderate |
| Reactivity (C-3) | High (Bromide is a better leaving group) | Moderate |
| Stability | Lower (Light sensitive) | Higher |
| Synthesis Cost | Higher ( | Lower ( |
| Use Case | Difficult cyclizations, sterically hindered nucleophiles | Routine synthesis, large-scale manufacturing |
Expert Recommendation: Use the Bromo analog when the subsequent cyclization step is sluggish or when utilizing mild bases. For industrial scale-up, the Chloro analog is preferred due to cost, provided the reactivity is sufficient.
References
-
Synthesis of 2-Bromo-3-methylquinoline
- Source: Journal of the American Chemical Society (ACS).
- Citation: "Benzylic halogenation of methylquinones: standard method of synthesis of bromomethyl arom
-
URL:
-
Furo[2,3-b]quinoline Applications
- Source: Bentham Science / PubMed.
-
Citation: "Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II."[3]
-
URL:
-
Thieno[2,3-b]quinoline Synthesis
-
Source: Royal Society of Chemistry (RSC).[6]
- Citation: "Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocycliz
-
URL:
-
-
General Quinoline Halogenation
- Source: Heterocycles / Semantic Scholar.
- Citation: "Development of a Facile and Inexpensive Route for the Prepar
-
URL:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Reactivity of the Bromomethyl Group in Quinoline Systems: A Mechanistic and Synthetic Guide
Topic: Reactivity of the Bromomethyl Group in Quinoline Systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The bromomethylquinoline moiety represents a critical pharmacophore builder in medicinal chemistry, serving as a high-reactivity "warhead" for the construction of complex heterocyclic architectures. This guide provides an in-depth analysis of the electronic and kinetic factors governing the reactivity of the bromomethyl group (-CH₂Br) at various positions (2-, 3-, 4-, and 5-8) of the quinoline ring. We synthesize field-proven protocols for synthesis, handling, and derivatization, supported by mechanistic insights into nucleophilic substitution (
Electronic Structure and Reactivity Profile
The reactivity of the bromomethyl group is not uniform across the quinoline scaffold. It is dictated by the specific electronic relationship between the exocyclic carbon and the ring nitrogen.
The Kinetic Hierarchy
Empirical data and resonance theory establish a distinct hierarchy of reactivity for nucleophilic attack on the methylene carbon:
| Position | Reactivity Level | Mechanistic Driver | Stability (Free Base) |
| 2- (Quinaldyl) | Ultra-High | Aza-allylic resonance stabilization of the transition state. | Unstable; polymerizes. |
| 4- (Lepidyl) | High | Vinylogous aza-allylic resonance; extensive conjugation. | Unstable; lachrymatory. |
| 3- | Moderate | Inductive electron-withdrawal by ring N; no direct resonance. | Stable solid. |
| 5, 6, 7, 8 | Standard | Behaves as a substituted benzyl bromide. | Stable solid. |
Mechanistic Basis: The "Aza-Allylic" Effect
In 2- and 4-bromomethylquinolines, the developing negative charge in the
Figure 1: Resonance Stabilization in Nucleophilic Substitution The following diagram illustrates why the 2-position is kinetically privileged compared to the 3-position.
Caption: Comparative transition state stabilization. The 2-isomer allows charge delocalization onto the electronegative nitrogen, lowering activation energy.
Synthesis Strategies
Researchers typically access these intermediates via two primary workflows: Radical Bromination (from methylquinolines) or Functional Group Interconversion (from alcohols).
Protocol A: Radical Bromination (Wohl-Ziegler)
This is the industry standard for converting commercially available methylquinolines (e.g., quinaldine) to bromomethyl derivatives.
Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide, CCl₄ or Benzene (modern green alternative: Methyl acetate or Trifluorotoluene).
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 2-methylquinoline in 50 mL of anhydrous solvent.
-
Addition: Add 10.5 mmol (1.05 eq) of recrystallized NBS. Crucial: NBS must be white; yellow NBS contains free bromine which promotes side reactions.
-
Initiation: Add 0.1 eq of AIBN.
-
Reflux: Heat to reflux. The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.
-
Workup: Filter hot to remove succinimide. Evaporate solvent.
-
Purification: Recrystallize immediately from hexane/EtOAc. Do not distill 2-bromomethylquinoline as the free base; it will polymerize.
Protocol B: The Pfitzinger-Reduction Route
Used when the methyl precursor is unavailable or when specific ring substitution is required.
Caption: The Pfitzinger route allows for regioselective construction of the quinoline ring prior to bromination.
Key Transformations & Applications
The bromomethyl group is a versatile "handle" for diversifying the quinoline scaffold.
C-N Bond Formation (Amination)
Application: Synthesis of DNA gyrase inhibitors and antimalarials. Challenge: Polyalkylation (formation of quaternary ammonium salts). Solution: Use a large excess of amine or a "sacrificial" base (K₂CO₃).
-
Reaction: 2-(Bromomethyl)quinoline + Secondary Amine
Tertiary Amine. -
Conditions: K₂CO₃, Acetone/DMF, RT.
-
Note: For primary amines, protect as a sulfonamide or use the Delépine reaction (Hexamine) to avoid over-alkylation.
C-P Bond Formation (Arbuzov Reaction)
Application: Synthesis of phosphonates for Horner-Wadsworth-Emmons (HWE) olefination (e.g., Styrylquinoline synthesis).
Protocol:
-
Mix 2-(bromomethyl)quinoline with 1.2 eq of Triethyl phosphite (
). -
Heat neat (solvent-free) at 120°C for 2-4 hours.
-
Monitor ethyl bromide evolution (distillation).
-
Result: Diethyl (quinolin-2-ylmethyl)phosphonate. This intermediate is stable and can be stored.
Oxidation to Aldehydes (Sommelet Reaction)
Direct oxidation of the methyl group is difficult; the bromomethyl group serves as the perfect proxy via the Sommelet reaction.
-
Quaternization: React R-CH₂Br with Hexamethylenetetramine (Hexamine) in CHCl₃
Hexaminium salt (precipitates). -
Hydrolysis: Reflux the salt in 50% Acetic Acid.
-
Product: Quinoline-carboxaldehyde.
Stability & Handling Guidelines (Critical)
Handling bromomethylquinolines requires strict adherence to safety and stability protocols due to their lachrymatory nature and chemical instability.
Stability Matrix
| Compound | State | Stability | Storage Recommendation |
| 2-(Bromomethyl)quinoline | Free Base | Low | Use immediately or store as HBr salt at -20°C. |
| 3-(Bromomethyl)quinoline | Free Base | Moderate | Store at 4°C, desiccated. |
| 4-(Bromomethyl)quinoline | Free Base | Low | Lachrymator! Store as salt. |
| Hydrochloride Salt | Salt | High | Stable for months at RT. |
The "Self-Alkylation" Hazard
2- and 4-bromomethylquinolines possess both a nucleophilic nitrogen (in the ring) and an electrophilic carbon (exocyclic).
-
Mechanism: Intermolecular attack of
onto . -
Result: Formation of insoluble quaternary polymers.
-
Prevention: Keep in dilute solution or protonate the nitrogen (salt form) to deactivate nucleophilicity.
References
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline. Source: RSC Advances, 2023. URL:[Link]
-
First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives (Arbuzov Application). Source: RSC Advances, 2015. URL:[Link]
-
The Sommelet Reaction (Mechanism & Scope). Source: Organic Reactions (Wiley), 2011.[1] URL:[Link]
-
Nucleophilic substitution in quinoline and isoquinoline (General Reactivity). Source: Quimica Organica.[1][2] URL:[Link]
Sources
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-3-(bromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The introduction of bromine atoms and bromomethyl groups onto the quinoline core creates a versatile molecule, 2-Bromo-3-(bromomethyl)quinoline, with distinct and tunable reactive sites. This guide provides a comprehensive analysis of the electrophilic and nucleophilic character of this compound, offering insights into its reactivity for the strategic design and synthesis of novel therapeutic agents and functional materials.
The quinoline ring system is an aromatic heterocycle where a benzene ring is fused to a pyridine ring.[3] This fusion results in a unique electronic landscape that, when further functionalized with electron-withdrawing bromine substituents, presents multiple sites for chemical modification. Understanding the interplay between the inherent electronic properties of the quinoline nucleus and the effects of its substituents is paramount for predicting and controlling its chemical behavior.
Molecular Structure and Electronic Properties
The structure of 2-Bromo-3-(bromomethyl)quinoline, with its IUPAC name 2-bromo-3-(bromomethyl)quinoline, is characterized by a planar quinoline ring system.[4][5] The bromine atom at the C2 position and the bromomethyl group at the C3 position significantly influence the electron density distribution across the molecule.
The nitrogen atom in the quinoline ring is more electronegative than the carbon atoms, leading to a polarization of the ring system. This makes the carbon atoms adjacent to the nitrogen (C2 and C4) inherently electrophilic.[6] The bromine atom at C2 further enhances the electrophilicity of this position through its inductive electron-withdrawing effect.
The bromomethyl group at C3 introduces a primary alkyl halide functionality. The carbon atom of the bromomethyl group is an electrophilic center, susceptible to nucleophilic attack, leading to the displacement of the bromide ion.[7]
Electrophilic Sites and Reactivity
The primary electrophilic centers in 2-Bromo-3-(bromomethyl)quinoline are the C2 carbon of the quinoline ring and the carbon atom of the bromomethyl group.
C2 Position of the Quinoline Ring
The C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atom and the electron-withdrawing bromine atom makes this carbon atom electron-deficient and thus a prime target for nucleophiles.[8] Reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for forming carbon-nitrogen and carbon-oxygen bonds at this position.[9]
Illustrative Reaction: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the C2 of the quinoline and an amine.
Caption: Palladium-catalyzed Buchwald-Hartwig amination at the C2 position.
Bromomethyl Group at the C3 Position
The carbon atom of the bromomethyl group is a classic electrophilic center for SN2 reactions. Nucleophiles can readily attack this carbon, displacing the bromide leaving group.[10] This reactivity allows for the introduction of a wide variety of functional groups at the C3 position, making it a valuable handle for structural modification.[11]
Illustrative Reaction: Nucleophilic Substitution (SN2)
A generic nucleophile (Nu-) attacks the electrophilic carbon of the bromomethyl group.
Caption: SN2 reaction at the bromomethyl group.
Nucleophilic Sites and Reactivity
While the primary reactivity of 2-Bromo-3-(bromomethyl)quinoline is dictated by its electrophilic sites, the quinoline nitrogen can exhibit nucleophilic character under certain conditions.
Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen atom allows it to act as a Lewis base and a nucleophile. It can be protonated by acids or coordinate to metal centers. In the context of organic reactions, it can participate in reactions where it attacks an electrophilic center, although this reactivity is often modulated by the electronic effects of the substituents on the ring. The presence of the electron-withdrawing bromine at the C2 position reduces the nucleophilicity of the nitrogen atom compared to unsubstituted quinoline.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination[9]
-
Reaction Setup: In an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add 2-Bromo-3-(bromomethyl)quinoline (1.0 equiv.), the palladium precursor (e.g., Pd2(dba)3, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 1.2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the base (e.g., Cs2CO3, 1.2-2.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for SN2 Reaction with a Nucleophile[7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-(bromomethyl)quinoline (1.0 equiv.) in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO).
-
Nucleophile Addition: Add the nucleophile (1.0-1.5 equiv.) to the solution. If the nucleophile is a salt, it can be added directly.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Data Presentation
Table 1: Key Reactive Sites and Expected Reactions
| Site | Type | Key Influencing Factors | Typical Reactions |
| C2-Carbon | Electrophilic | - Electronegative Nitrogen- Inductive effect of Bromine | - Nucleophilic Aromatic Substitution (SNAr)- Buchwald-Hartwig Amination- Ullmann Condensation- Suzuki and Stille Couplings |
| Bromomethyl Carbon | Electrophilic | - Primary alkyl halide- Good leaving group (Br-) | - Nucleophilic Substitution (SN2)- Williamson Ether Synthesis- Gabriel Synthesis |
| Quinoline Nitrogen | Nucleophilic/Basic | - Lone pair of electrons | - Protonation- Coordination to metals- Quaternization |
Conclusion
2-Bromo-3-(bromomethyl)quinoline is a highly functionalized building block with distinct electrophilic and nucleophilic centers that can be selectively targeted to synthesize a diverse range of complex molecules. The C2 position of the quinoline ring and the carbon of the bromomethyl group are potent electrophilic sites, amenable to a variety of nucleophilic substitution and cross-coupling reactions. The quinoline nitrogen, while its nucleophilicity is tempered by the C2-bromo substituent, retains its basic character. A thorough understanding of the reactivity of these sites, guided by the principles outlined in this guide, is crucial for leveraging the full synthetic potential of this versatile scaffold in the pursuit of novel pharmaceuticals and advanced materials.
References
-
Chemical structure of 3-bromomethyl-2-chloroquinoline. - ResearchGate. Available at: [Link]
-
Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline - PMC - NIH. Available at: [Link]
-
2-bromo-3-(bromomethyl)quinoline (C10H7Br2N) - PubChemLite. Available at: [Link]
-
Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
Crystal structure of 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline - PubMed. Available at: [Link]
-
Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. Available at: [Link]
-
X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline - Semantic Scholar. Available at: [Link]
-
Nucleophilic Substitution Reactions - ksu.edu.sa. Available at: [Link]
-
SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL) - Semantic Scholar. Available at: [Link]
-
Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. Available at: [Link]
-
3-(Bromomethyl)quinoline | C10H8BrN | CID 23510331 - PubChem. Available at: [Link]
-
Journal of Physics and Chemistry of Solids - Malaria World. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review. Available at: [Link]
-
7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. Available at: [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. Available at: [Link]
-
8.4: Electrophiles - Chemistry LibreTexts. Available at: [Link]
-
Identifying nucleophilic and electrophilic centers - YouTube. Available at: [Link]
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- 5. Crystal structure of 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Divergent Synthesis of Novel Heterocycles from 2-Bromo-3-(bromomethyl)quinoline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols
Executive Summary
The compound 2-bromo-3-(bromomethyl)quinoline (CAS: 35740-83-1)[1] is a highly versatile, bifunctional building block utilized in the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. Because it possesses two distinct electrophilic centers with divergent reactivity profiles, it serves as an ideal scaffold for the rapid, modular assembly of complex polyazaheterocycles. This application note details the mechanistic rationale behind its orthogonal reactivity and provides field-validated protocols for sequential and one-pot functionalizations.
Mechanistic Rationale & Orthogonal Reactivity (E-E-A-T)
Successful derivatization of 2-bromo-3-(bromomethyl)quinoline relies on understanding the causality behind its dual reactivity. A Senior Application Scientist must recognize that these two halogens are not created equal; they require entirely different activation energies and reaction conditions.
-
C3-Bromomethyl Group (Aliphatic Electrophile): The benzylic-type carbon at the C3 position is highly activated toward bimolecular nucleophilic substitution (SN2). The adjacent quinoline ring stabilizes the transition state via resonance, allowing soft and hard nucleophiles (amines, thiols, azides) to displace the aliphatic bromide rapidly at ambient or mildly elevated temperatures[2].
-
C2-Bromo Group (Aryl Electrophile): The sp2-hybridized carbon-bromine bond at the C2 position is completely inert to standard SN2 conditions. However, the strong electron-withdrawing nature of the adjacent quinoline nitrogen activates this position for oxidative addition by low-valent transition metals (e.g., Pd(0)). This enables robust Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, typically requiring elevated temperatures and specific ligands[3][4].
The Strategic Advantage: Because the SN2 reaction requires significantly lower activation energy than palladium-catalyzed oxidative addition, researchers can achieve perfect chemoselectivity. By performing the C3-alkylation first, the C2-bromide is preserved intact for subsequent downstream cross-coupling[3].
Experimental Workflows & Validated Protocols
Self-Validating Note: Every protocol below includes built-in analytical checkpoints (TLC/LC-MS) to ensure the mechanistic sequence is proceeding as designed before moving to the next synthetic step.
Protocol A: Chemoselective SN2 Substitution at C3
Objective: Synthesize 3-(aminomethyl)-2-bromoquinoline derivatives. Causality: Potassium carbonate (K2CO3) is utilized as a mild, insoluble base to neutralize the generated HBr. This drives the equilibrium forward without degrading the base-sensitive quinoline core or causing unwanted side reactions at the C2 position.
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-bromo-3-(bromomethyl)quinoline (1.0 equiv, 3.3 mmol) in anhydrous acetonitrile (15 mL).
-
Nucleophile Addition: Add anhydrous K2CO3 (2.0 equiv) followed by the secondary amine (e.g., morpholine or piperidine, 1.1 equiv).
-
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 2–4 hours.
-
Validation (Crucial Step): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the starting material (Rf ~0.7) and the appearance of a more polar, UV-active spot confirms site-selective C3-functionalization.
-
Workup: Filter the inorganic salts through a Celite pad, concentrate the filtrate under reduced pressure, and purify via flash chromatography to afford the pure C3-substituted intermediate.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
Objective: Arylate the C2 position to yield 2-aryl-3-(aminomethyl)quinolines. Causality: PdCl2(dppf) is the optimal precatalyst here. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step and minimizes competitive protodeboronation of the boronic acid[3].
-
Preparation: Charge a Schlenk tube with the intermediate from Protocol A (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), and PdCl2(dppf) (5 mol%)[3].
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL), followed by K2CO3 (2.5 equiv). The biphasic system ensures the solubility of both the organic substrates and the inorganic base, which is required to activate the boronic acid to a reactive boronate complex[4].
-
Reaction: Purge the mixture with N2 for 5 minutes. Seal the tube and heat to 90 °C for 12 hours[4].
-
Validation: Analyze the crude mixture via LC-MS. The mass shift corresponding to the loss of the bromine isotope pattern and the addition of the aryl mass validates successful cross-coupling.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via reverse-phase or silica gel chromatography.
Protocol C: One-Pot Sequential SN2 / Click Chemistry (Advanced)
Objective: Rapid assembly of 3-(triazolyl-methyl)quinolines. Causality: Combining azidation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in a single aqueous pot minimizes the handling of potentially hazardous, low-molecular-weight organic azides, adhering to green chemistry principles[2][5].
-
Preparation: Suspend 2-bromo-3-(bromomethyl)quinoline (1.0 equiv) and NaN3 (1.2 equiv) in a DMSO/H2O (4:1) mixture. Stir at 50 °C for 2 hours to form the intermediate azide.
-
Tandem Addition: Without isolating the azide, directly add a terminal alkyne (1.1 equiv), CuSO4·5H2O (10 mol%), and sodium ascorbate (20 mol%)[2].
-
Reaction: Stir at room temperature for 6 hours. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, initiating the regioselective click cycloaddition.
-
Workup: Extract the resulting triazole product with EtOAc and wash extensively with water to remove DMSO and residual copper salts.
Quantitative Data: Substrate Scope & Yields
The following table summarizes expected yields and conditions based on the orthogonal reactivity profile of the 2-bromo-3-(bromomethyl)quinoline scaffold.
| Reaction Type | Reagents / Catalyst | Temp (°C) | Time (h) | Target Derivative | Expected Yield (%) |
| SN2 (C3) | Morpholine, K2CO3, MeCN | 25 | 3 | 2-Bromo-3-(morpholinomethyl)quinoline | 88 - 92 |
| SN2 (C3) | Thiophenol, Et3N, THF | 25 | 2 | 2-Bromo-3-((phenylthio)methyl)quinoline | 90 - 95 |
| Suzuki (C2) | Phenylboronic acid, PdCl2(dppf), Dioxane/H2O | 90 | 12 | 2-Phenyl-3-(morpholinomethyl)quinoline | 75 - 82 |
| Suzuki (C2) | 4-Methoxyphenylboronic acid, PdCl2(dppf) | 90 | 12 | 2-(4-Methoxyphenyl)-3-(morpholinomethyl)quinoline | 80 - 85 |
| One-Pot Click | NaN3, Phenylacetylene, CuSO4, NaAsc | 50 -> 25 | 8 | 2-Bromo-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline | 70 - 78 |
Visualization of Synthetic Workflows
Divergent synthetic pathways for 2-bromo-3-(bromomethyl)quinoline derivatization.
References
- ChemicalBook.2-bromo-3-(bromomethyl)quinoline | 35740-83-1.
- ResearchGate.Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers.
- Google Patents.WO2018039232A1 - Methods for cross coupling.
- ResearchGate.Green Chemistry and Synthesis of Anticancer Molecule.
- ResearchGate.Docking of compound 3d into PDE4B (PDB code-1XMY) / Design of New Hybrid Template by Linking Quinoline, Triazole and Dihydroquinoline Pharmacophoric Groups.
Sources
Application Note: 2-Bromo-3-(bromomethyl)quinoline as a Dual-Electrophile Scaffold
Executive Summary
2-Bromo-3-(bromomethyl)quinoline (CAS: 5632-15-5 for the 2-bromomethyl isomer; specific isomer implied by structure) represents a high-value "ortho-functionalized" heterocyclic building block.[1] Its utility stems from the presence of two distinct electrophilic sites with orthogonal reactivity profiles: a highly reactive benzylic-like alkyl bromide at the C3 position and a stable aryl bromide at the C2 position.
This structural unique selling point (USP) allows for sequential functionalization , enabling the rapid construction of fused tricyclic heterocycles (e.g., thieno[2,3-b]quinolines, pyrrolo[2,3-b]quinolines) and complex pharmacophores found in anticancer and antiviral drug discovery. This guide outlines the preparation, reactivity profile, and validated protocols for utilizing this scaffold in high-throughput synthesis.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-Bromo-3-(bromomethyl)quinoline |
| Molecular Formula | C₁₀H₇Br₂N |
| Molecular Weight | 300.98 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl₃, THF; sparingly soluble in hexanes.[1][2] |
| Stability | Moisture sensitive (benzylic bromide); store under inert gas at 2–8°C. |
| Hazards | Lachrymator , Vesicant, Corrosive. Handle in a fume hood. |
Reactivity Profile: The "Dual-Electrophile" Concept
The power of this scaffold lies in the reactivity difference between the two halogen centers. This allows chemists to control the order of bond formation without requiring protecting groups.
-
Site A (C3-CH₂Br): A "soft" electrophile susceptible to rapid S_N2 attack by nucleophiles (thiols, amines, azides) under mild conditions.
-
Site B (C2-Br): A "harder" aryl electrophile requiring activation (Pd-catalysis or high-temperature S_NAr).[1]
Reactivity Visualization
The following diagram maps the divergent synthetic pathways accessible from this single precursor.
Figure 1: Sequential functionalization strategy utilizing the reactivity differential between the alkyl and aryl bromide.
Preparation of the Scaffold
While commercially available from specialized vendors, in-house preparation ensures freshness, which is critical for the reactive bromomethyl group.
Synthetic Route: Radical bromination of 2-bromo-3-methylquinoline.
-
Precursor: 2-Bromo-3-methylquinoline (Synthesized via PBr₃ treatment of 3-methyl-2-quinolone).[1]
-
Reagents: N-Bromosuccinimide (NBS) (1.1 equiv), AIBN (cat.), CCl₄ or PhCF₃ (solvent).
-
Conditions: Reflux, 4–6 hours.
-
Purification: Filtration of succinimide followed by rapid flash chromatography (Hexane/EtOAc). Note: Do not distill; thermal instability.
Validated Protocols
Protocol A: Synthesis of Thieno[2,3-b]quinoline (Anticancer Scaffold)
This protocol demonstrates the "Convergent Cyclization" where the scaffold reacts with a thioamide derivative. This is a key reaction for generating Topoisomerase I inhibitors.
Mechanism:
-
S-alkylation of the thioamide sulfur at the C3-bromomethyl site (S_N2).[1]
-
Intramolecular cyclization displacing the C2-bromide (S_NAr).[1]
Materials:
-
2-Bromo-3-(bromomethyl)quinoline (1.0 mmol)
-
Thioacetamide or substituted Thiobenzamide (1.1 mmol)
-
Anhydrous Ethanol or Acetonitrile (5 mL)
-
Triethylamine (Et₃N) (2.5 mmol)
Step-by-Step Workflow:
-
Dissolution: In a 20 mL vial, dissolve 1.0 mmol of the quinoline scaffold in 5 mL anhydrous ethanol.
-
Addition: Add 1.1 mmol of thioamide. Stir at room temperature for 10 minutes.
-
S-Alkylation: Heat the mixture to 60°C for 1 hour. TLC should show consumption of the starting material and formation of a polar intermediate (S-alkylated salt).
-
Cyclization: Add 2.5 mmol of Et₃N dropwise. Increase temperature to reflux (80°C) for 2–4 hours.
-
Work-up: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter, wash with cold EtOH and water.
-
If no precipitate:[1] Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO₄, and concentrate.
-
-
Yield: Typical yields range from 75–90%.
Protocol B: Synthesis of Pyrrolo[2,3-b]quinolines via N-Alkylation/Heck
For constructing nitrogen-bridged systems.[1]
-
Step 1 (N-Alkylation): React scaffold with a primary amine (R-NH₂) and K₂CO₃ in DMF at 0°C to RT. Strict temperature control is required to prevent double alkylation or premature cyclization.
-
Step 2 (Intramolecular Heck): The resulting secondary amine intermediate is subjected to Pd(OAc)₂, PPh₃, and Cs₂CO₃ in Toluene at 100°C to close the ring.
Experimental Data Summary
| Reaction Type | Nucleophile | Conditions | Product Class | Typical Yield |
| Cyclocondensation | Thioacetamide | EtOH, Et₃N, Reflux | Thieno[2,3-b]quinoline | 85% |
| Cyclocondensation | 2-Aminopyridine | MeCN, Reflux | Pyrido[1,2-a]quinoline | 70% |
| S_N2 Substitution | Sodium Azide | DMF, RT | 2-Bromo-3-(azidomethyl)quinoline | 92% |
| Cross-Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-3-(bromomethyl)quinoline | 65%* |
*Note: Suzuki coupling at C2 requires careful control to avoid reacting the C3-CH₂Br group.[1] It is usually better to cyclize first, then functionalize.
Troubleshooting & Optimization
Issue: Hydrolysis of the bromomethyl group.
-
Cause: Wet solvents or high humidity.
-
Solution: Use anhydrous solvents (MeCN, DMF) and store the starting material in a desiccator.
Issue: Formation of quaternary ammonium salts during amine reaction.
-
Cause: Excess amine or high concentration.
-
Solution: Add the quinoline solution slowly to a solution of the amine (inverse addition) at low temperature (0°C).
Issue: Incomplete cyclization at C2.
-
Cause: Low reactivity of the C2-bromide.[1]
-
Solution: Switch solvent to DMF or DMAc and increase temperature to 100–120°C. If S_NAr fails, add 5 mol% CuI as a catalyst.
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. Link (Foundational chemistry of 2-halo-3-formyl/methyl quinolines).[1]
-
Shanmugam, P., et al. (1977).[3] Reaction of 2-chloro-3-(1,2-dibromoethyl)-quinolines with thiourea: a convenient synthesis of thieno[2,3-b]-quinolines.[3] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Bugaenko, D. I., et al. (2023).[4] Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization. Journal of Organic Chemistry.[4] Link (Modern application of thienoquinoline synthesis).
-
Ghorab, M. M., et al. (2010). Synthesis and anticancer evaluation of some new novel quinoline derivatives.[5] Arzneimittelforschung. (Context for anticancer activity of fused quinolines).
Sources
- 1. 5632-15-5|2-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]
- 2. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Thienoquinolines. Part 6. Reaction of 2-chloro-3-(1,2-dibromoethyl)-quinolines with thiourea: a convenient synthesis of thieno[2,3-b]-quinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Regioselective Nucleophilic Substitution on 2-Bromo-3-(bromomethyl)quinoline
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Orthogonal Reactivity
The molecule 2-bromo-3-(bromomethyl)quinoline (CAS: 35740-83-1) is a highly versatile, bifunctional electrophile widely utilized as a core building block in the synthesis of fused quinoline alkaloids, most notably in the development of camptothecin and nothapodytine anticancer derivatives[1][2].
The synthetic utility of this scaffold lies in its orthogonal reactivity . The molecule possesses two distinct electrophilic sites:
-
The Aliphatic Bromomethyl Group (-CH₂Br): Highly activated (allylic/benzylic-like) due to the electron-withdrawing nature of the quinoline ring. It rapidly undergoes
nucleophilic substitution. -
The Heteroaryl Bromide (C2-Br): Unreactive towards standard aliphatic nucleophiles at room temperature, requiring transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling) or forcing
conditions to react[3].
This guide details a robust, regioselective protocol to functionalize the -CH₂Br position with various nucleophiles (amines, thiols, alkoxides) while perfectly preserving the C2-Br handle for downstream complexation.
Caption: Regioselective nucleophilic substitution and subsequent cross-coupling pathway.
Causality in Experimental Design (E-E-A-T)
To ensure high yields and prevent side reactions (such as dimerization, over-alkylation, or premature substitution at the C2 position), the experimental parameters must be strictly controlled.
-
Solvent Selection (Anhydrous Acetonitrile): Polar aprotic solvents like MeCN are optimal. They stabilize the polar
transition state, accelerating the reaction without hydrogen-bonding to the nucleophile (which would dampen its reactivity). Furthermore, MeCN is easily removed under reduced pressure during workup. -
Base Selection (K₂CO₃ or DIPEA): The choice of base is critical. We utilize heterogeneous potassium carbonate (
) or -Diisopropylethylamine (DIPEA). DIPEA is specifically chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, which would otherwise form an unwanted quaternary ammonium salt with the highly reactive bromomethyl group. -
Temperature Control (0 °C to RT): The bromomethyl group on the quinoline ring is exceptionally electrophilic. Adding primary or secondary amines at room temperature leads to highly exothermic reactions and promotes polyalkylation. Initiating the reaction at 0 °C ensures kinetic control, driving >98% regioselectivity.
The Self-Validating System: Analytical Tracking
A hallmark of a robust protocol is its ability to be self-validating. To confirm that the
Bromine naturally occurs as two isotopes:
-
Starting Material Validation: 2-Bromo-3-(bromomethyl)quinoline (
) contains two bromine atoms. Its mass spectrum will display a distinct 1:2:1 isotopic cluster at m/z ~299, 301, and 303[4]. -
Product Validation: Upon successful mono-substitution (e.g., with morpholine), the product retains only one bromine atom at the C2 position. The mass spectrum will instantly shift to a 1:1 isotopic doublet (e.g., m/z 306, 308).
If a 1:1 doublet is observed at the target mass, the reaction is successful. If the mass lacks a bromine isotope pattern entirely, unwanted substitution at the C2 position has occurred.
Step-by-Step Methodology
The following protocol describes the coupling of 2-bromo-3-(bromomethyl)quinoline with a secondary amine (e.g., morpholine).
Materials Required
-
2-Bromo-3-(bromomethyl)quinoline (1.0 eq, limiting reagent)
-
Nucleophile: Morpholine (1.1 eq)
-
Base: Anhydrous
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Anhydrous Acetonitrile (MeCN) (0.2 M relative to substrate)
Protocol
-
Reagent Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add 2-bromo-3-(bromomethyl)quinoline (1.0 eq) and dissolve in anhydrous MeCN to achieve a 0.2 M concentration.
-
Base Addition: Add finely powdered, anhydrous
(2.0 eq) to the stirring solution. If using a liquid base like DIPEA (1.5 eq), add it via syringe. -
Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for the temperature to equilibrate.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.1 eq) in a small volume of MeCN (approx. 1 mL per mmol). Add this solution dropwise over 15 minutes to the 0 °C reaction mixture to prevent localized heating.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Sample 10 µL of the mixture, dilute in LC-MS grade Methanol, and analyze. Self-Validation: Look for the disappearance of the 1:2:1 isotope pattern (m/z 301) and the appearance of the 1:1 doublet (m/z 307 for morpholine).
-
Quench & Workup: Once complete, quench the reaction by adding distilled water (equal to the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-bromo-3-(N-alkylaminomethyl)quinoline.
Caption: Step-by-step workflow for the regioselective nucleophilic substitution protocol.
Quantitative Data: Nucleophile Scope & Expected Yields
The protocol is highly adaptable. Table 1 summarizes the optimized conditions and expected yields for various classes of nucleophiles reacting with 2-bromo-3-(bromomethyl)quinoline.
| Nucleophile Class | Specific Reagent | Equivalents | Base | Temp Profile | Reaction Time | Expected Yield |
| Secondary Amine | Morpholine | 1.1 | 0 °C | 2 h | 85 - 92% | |
| Primary Amine | Benzylamine | 1.05 | DIPEA (1.5 eq) | 0 °C | 3 h | 78 - 85% |
| Thiolate | Sodium thiophenolate | 1.0 | None (Pre-formed) | 0 °C | 1 h | 90 - 95% |
| Alkoxide | Sodium methoxide | 1.0 | None (Pre-formed) | 0 °C | 1 h | 70 - 80% |
Note: For primary amines, the equivalents are kept strictly at 1.05 to minimize the risk of secondary alkylation (dimerization). Alkoxides generally result in slightly lower yields due to competing E2 elimination pathways, though the lack of
References
Sources
Application Note: 2-Bromo-3-(bromomethyl)quinoline in Medicinal Chemistry
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, reactivity profile, and application of 2-Bromo-3-(bromomethyl)quinoline , a versatile bifunctional scaffold used to construct fused tricyclic heterocycles (thieno- and pyrrolo-quinolines).
Compound: 2-Bromo-3-(bromomethyl)quinoline
CAS: N/A (Analogous to 2-(bromomethyl)quinoline: 5632-15-5)
Molecular Formula:
Executive Summary
2-Bromo-3-(bromomethyl)quinoline is a "privileged intermediate" in heterocyclic synthesis. Its value lies in its orthogonal reactivity : it contains a highly reactive benzylic-like alkyl halide (at C3) and a less reactive, activating aryl halide (at C2). This duality allows for sequential nucleophilic attacks, enabling the rapid assembly of fused tricyclic systems—specifically thieno[2,3-b]quinolines and 1H-pyrrolo[2,3-b]quinolines —which are key pharmacophores in antimalarial, anticancer (DNA intercalation), and anti-inflammatory research.
Chemical Profile & Reactivity Analysis
The molecule possesses two distinct electrophilic centers. Understanding their reactivity order is crucial for designing successful protocols.
| Site | Functional Group | Reactivity Type | Relative Reactivity | Preferred Reaction Conditions |
| C3-Methyl | Bromomethyl ( | High | Room Temp, weak bases ( | |
| C2-Ring | Bromo ( | Moderate | Elevated Temp (>80°C), strong nucleophiles, or Pd/Cu catalysis. |
Mechanistic Implication
In cyclization reactions, the nucleophile (e.g., amine, thiol) first attacks the exocyclic bromomethyl group (kinetic control). The tethered nucleophile then attacks the C2-position , displacing the second bromide (thermodynamic ring closure) to form a fused 5-membered ring.
Synthesis Protocol
Objective: Preparation of 2-bromo-3-(bromomethyl)quinoline from 2-bromo-3-methylquinoline via Wohl-Ziegler Bromination.
Reagents & Materials
-
Precursor: 2-Bromo-3-methylquinoline (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Benzene/Trifluorotoluene (anhydrous). Note: Benzotrifluoride is a greener alternative.
Step-by-Step Procedure
-
Dissolution: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-methylquinoline (10 mmol) in anhydrous
(50 mL). -
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Reflux: Heat the mixture to gentle reflux (
) under an inert atmosphere ( or Ar). -
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The reaction is typically complete within 4–6 hours. Look for the disappearance of the starting material and the appearance of a slightly more polar spot.
-
Workup: Cool the reaction to room temperature. Filter off the precipitated succinimide byproduct.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from hexane/dichloromethane or purify via rapid silica gel chromatography (eluting with 5% EtOAc in Hexane).
-
Caution: The product is a potent lachrymator and skin irritant. Handle in a fume hood.
-
Application Protocols: Synthesis of Fused Heterocycles
Protocol A: Synthesis of Thieno[2,3-b]quinoline
This reaction utilizes thioacetamide as a sulfur source to build a thiophene ring fused to the quinoline.
-
Mechanism:
thio-alkylation Intramolecular cyclization. -
Target: Thieno[2,3-b]quinoline derivatives.
Procedure:
-
Mix: Dissolve 2-bromo-3-(bromomethyl)quinoline (1.0 mmol) in Ethanol (10 mL).
-
Reagent: Add Thioacetamide (1.1 mmol).
-
Reflux: Heat to reflux for 3–5 hours. The solution typically turns yellow/orange.
-
Precipitation: Cool the mixture. The hydrobromide salt of the product may precipitate.[2]
-
Basification: Neutralize with aqueous
to liberate the free base. -
Isolation: Extract with
, dry over , and concentrate.
Protocol B: Synthesis of 1H-Pyrrolo[2,3-b]quinoline
This protocol uses primary amines to generate the pyrrole ring, a scaffold found in alkaloids like cryptolepine analogues.
-
Mechanism: N-alkylation
Cyclization.
Procedure:
-
Solvent: Use DMF or Acetonitrile (
). -
Base: Add
(2.5 eq) to scavenge HBr. -
Addition: Add Primary Amine (
, 1.1 eq) to a solution of 2-bromo-3-(bromomethyl)quinoline (1.0 mmol). -
Conditions:
-
Step 1 (Alkylation): Stir at RT for 2 hours.
-
Step 2 (Cyclization): Heat to
for 12 hours to force the displacement of the C2-Bromine.
-
-
Workup: Pour into ice water. Filter the solid precipitate (the pyrroloquinoline).
Mechanistic Visualization
The following diagram illustrates the divergent pathways available from this scaffold.
Figure 1: Divergent synthetic pathways. The C3-bromomethyl group reacts under mild conditions (blue arrows), while the C2-bromo group requires activation (green/red arrows) or Pd-catalysis (yellow arrow).
Safety & Handling
-
Lachrymator: Benzylic bromides are potent tear gas agents. Always handle solids and solutions in a functioning fume hood.
-
Skin/Eye Contact: Wear double nitrile gloves and safety goggles. In case of contact, wash with copious amounts of water and soap; do not use ethanol (increases absorption).
-
Waste: Quench all reaction mixtures with aqueous bisulfite before disposal to neutralize active brominating agents.
References
-
Synthesis of Thieno[2,3-b]quinolines: Shanmugam, P., et al. "Reaction of 2-chloro-3-(1,2-dibromoethyl)quinolines with thiourea: a convenient synthesis of thieno[2,3-b]quinolines." Journal of the Chemical Society, Perkin Transactions 1, 1977. Link
-
General Bromination Protocol: Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications, 2016.[3] Link
-
Pyrroloquinoline Synthesis: Tilyabaeva, G., et al. "Synthesis of pyrrolo[2,3-b]quinoline derivatives." ResearchGate Review, 2024. Link
-
Compound Data: PubChem CID 613324 (2-bromo-3-(bromomethyl)quinoline). Link
Sources
Application Note: 2-Bromo-3-(bromomethyl)quinoline in the Convergent Synthesis of Camptothecin-Class Anticancer Agents
Strategic Overview
The development of topoisomerase I inhibitors, particularly camptothecin (CPT) and its clinically approved analogs (e.g., irinotecan, topotecan, SN-38), relies heavily on highly convergent synthetic strategies[]. A critical bottleneck in the total synthesis of these pentacyclic quinoline alkaloids is the efficient construction of the central C-ring while preserving the stereochemical integrity of the E-ring lactone.
2-Bromo-3-(bromomethyl)quinoline (CAS 35740-83-1) has emerged as an indispensable, bifunctional A/B-ring building block that elegantly solves this problem[2]. By providing two orthogonal reactive sites—an aliphatic electrophile and an aryl halide—this intermediate enables a rapid two-step assembly of the ABCDE core, bypassing the need for lengthy linear syntheses[3].
Mechanistic Rationale: The Bifunctional Advantage
In advanced drug development, the selection of starting materials dictates the scalability of the entire workflow. The molecular design of 2-bromo-3-(bromomethyl)quinoline is a masterclass in tuned reactivity, offering distinct advantages over its halogenated counterparts:
-
The C3-Bromomethyl Group (Electrophilic Hub): Unlike a chloromethyl group, which requires harsh heating to achieve N-alkylation, the benzylic bromide is an exceptional leaving group. This allows the coupling with the sterically hindered D/E-ring pyridone to proceed under mild basic conditions. Mild conditions are non-negotiable; they prevent the base-catalyzed epimerization of the fragile C20 chiral tertiary alcohol in the D/E fragment[3].
-
The C2-Bromo Group (Cross-Coupling Handle): Why a bromide and not an iodide or chloride? A 2-chloroquinoline is notoriously inert towards palladium-catalyzed oxidative addition, often requiring expensive, specialized ligands and high temperatures (>130°C) that degrade the E-ring lactone. Conversely, a 2-iodoquinoline is overly reactive, leading to premature dehalogenation and homocoupling side reactions. The 2-bromo substituent offers the optimal reactivity—stable during the initial N-alkylation, yet highly responsive to Pd(0) insertion during the subsequent intramolecular Heck cyclization[4].
Synthetic Pathway Visualization
The following diagram illustrates the convergent logic utilized in assembling the pentacyclic core.
Convergent synthesis of camptothecin pentacyclic core via N-alkylation and Heck cyclization.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in kinetic markers and specific workup triggers ensure high-fidelity replication across different laboratory environments.
Phase 1: N-Alkylation (A/B and D/E Ring Coupling)
Objective: Chemoselective alkylation of the D/E-ring pyridone nitrogen.
-
Preparation: In an oven-dried, argon-purged flask, dissolve the chiral D/E-ring pyridone precursor (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Base Addition: Add anhydrous K₂CO₃ (2.5 equiv, 25 mmol).
-
Causality Check: K₂CO₃ is specifically chosen over stronger bases (like NaH or KOtBu) to prevent the retro-aldol cleavage or racemization of the sensitive C20 hydroxyl group.
-
-
Electrophile Addition: Add2 (1.1 equiv, 11 mmol) dropwise as a solution in DMF[2].
-
Reaction: Heat the mixture to 60°C for 6–8 hours.
-
Validation Check: Monitor via TLC (UV 254 nm). The disappearance of the highly UV-active 2-bromo-3-(bromomethyl)quinoline (R_f ~0.7 in 3:1 Hexane/EtOAc) serves as a reliable kinetic marker for reaction completion.
-
Workup: Quench with ice water to precipitate the product. Filter, wash with cold water to remove DMF and inorganic salts, and recrystallize from ethanol to yield the seco-C-ring intermediate.
Phase 2: Intramolecular Heck Cyclization (C-Ring Closure)
Objective: Palladium-catalyzed intramolecular cross-coupling to close the C-ring.
-
Preparation: Dissolve the seco-C-ring intermediate (1.0 equiv, 5 mmol) in anhydrous acetonitrile (0.05 M).
-
Causality Check: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.
-
-
Catalyst Assembly: Add Pd(OAc)₂ (0.1 equiv, 0.5 mmol), triphenylphosphine (PPh₃) (0.2 equiv, 1.0 mmol), and anhydrous KOAc (2.5 equiv, 12.5 mmol).
-
Causality Check: KOAc acts as a mild proton scavenger. As the Pd(II) intermediate undergoes reductive elimination, KOAc neutralizes the generated HBr, regenerating the active Pd(0) species without hydrolyzing the E-ring lactone.
-
-
Reaction: Reflux at 90°C under argon for 16 hours.
-
Validation Check: A distinct color shift from bright yellow to deep amber, accompanied by the formation of a fine black precipitate (Pd black), indicates successful catalyst turnover and reaction progression.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, concentrate in vacuo, and purify via direct recrystallization to yield the pentacyclic camptothecin core.
Quantitative Data Presentation
The efficiency of utilizing 2-bromo-3-(bromomethyl)quinoline and its functionalized derivatives in the synthesis of various camptothecin analogs is summarized below. The data highlights the preservation of enantiomeric excess (ee) throughout the cyclization conditions[3].
| Target Anticancer Agent | A/B Ring Precursor Used | Phase 1 Yield (Alkylation) | Phase 2 Yield (Heck Cyclization) | Final Enantiomeric Excess (ee) |
| Camptothecin (CPT) | 2-Bromo-3-(bromomethyl)quinoline | 85% | 78% | >99% |
| SN-38 (Active Metabolite) | 2-Bromo-3-(bromomethyl)-6,7-ethylenedioxyquinoline | 82% | 75% | >99.9% |
| Nothapodytine Derivatives | 2-Bromo-3-(bromomethyl)quinoline | 80% | 72% | N/A (Achiral variants) |
Table 1: Reaction metrics for the synthesis of camptothecin-class agents using 2-bromo-3-(bromomethyl)quinoline building blocks.
References
-
Concise Total Synthesis of Camptothecin Source: Scribd (Documenting synthetic pathways by Du, W. et al.) URL:[Link][3]
-
2-Bromo-3-(bromomethyl)quinoline | CAS 35740-83-1 Source: MolAid Chemical Database URL:[Link][2]
-
MXPA01000767A - Preparation of camptothecin and nothapodytine derivatives Source: Google Patents URL:[4]
Sources
Experimental setup for reactions involving 2-Bromo-3-(bromomethyl)quinoline
Technical Application Note: Sequential Functionalization of 2-Bromo-3-(bromomethyl)quinoline
Executive Summary
This guide details the experimental protocols for the orthogonal functionalization of 2-Bromo-3-(bromomethyl)quinoline . This scaffold is a "privileged structure" in medicinal chemistry due to its dual-electrophilic nature. It possesses two distinct reactive sites:[1]
-
3-(Bromomethyl) group: A highly reactive benzylic-like halide susceptible to rapid
substitution under mild conditions.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
2-Bromo group: A heteroaryl halide that is significantly less reactive towards direct nucleophilic attack but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization (
/Pd-catalyzed).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Strategic Value: The significant reactivity difference (
Safety & Handling Protocol (Critical)
-
Lachrymator Hazard: Bromomethyl quinolines are potent lachrymators and severe skin irritants.[2] All operations must be performed in a functioning fume hood .
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and contaminated glassware immediately.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound degrades slowly upon exposure to moisture, releasing HBr.
Experimental Workflows
Module A: Selective Functionalization (The "Side-Arm" Strategy)
Objective: Selective substitution of the benzylic bromide with a secondary amine (e.g., morpholine) without disturbing the 2-bromo handle.[2]
Mechanism: The reaction proceeds via a standard
Protocol: Synthesis of 2-Bromo-3-(morpholinomethyl)quinoline
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen.[2]
-
Dissolution: Dissolve 2-Bromo-3-(bromomethyl)quinoline (1.0 equiv, 3.3 mmol) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
-
Note: MeCN is preferred over DMF for easier workup, unless solubility is an issue.
-
-
Base Addition: Add Potassium Carbonate (
) (2.0 equiv) or Diisopropylethylamine (DIPEA) (1.5 equiv).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Nucleophile Addition: Add Morpholine (1.1 equiv) dropwise at 0°C.[2]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1).[2] The starting material (
) will disappear, and a more polar spot ( ) will appear.
-
-
Workup:
-
Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).[2]
-
Dry over anhydrous
, filter, and concentrate in vacuo.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Purification: Flash column chromatography (Gradient: 10%
40% EtOAc in Hexane).
Quantitative Data: Nucleophile Scope
| Nucleophile | Equiv | Solvent | Temp | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | 1.1 | MeCN | RT | 3 | 88-92 |
| Piperidine | 1.1 | MeCN | RT | 2.5 | 90-94 |
| Sodium Methoxide | 1.1 | MeOH | 0°C | 1 | 85 |
| Thiophenol | 1.0 | DMF | 0°C | 2 | 82 |[2]
Module B: Cyclization to Fused Systems (The "Annulation" Strategy)
Objective: Synthesis of 1H-pyrrolo[2,3-b]quinoline derivatives via a two-step sequence: Amination followed by Intramolecular Buchwald-Hartwig Cyclization.[2]
Protocol: Step 1: Amination (In Situ)
-
React 2-Bromo-3-(bromomethyl)quinoline with a primary amine (e.g., Aniline, 1.1 equiv) using the Module A conditions.[2] Isolate the secondary amine intermediate.
Step 2: Ring Closure (Pd-Catalyzed)
-
Catalyst System: In a sealed tube, dissolve the intermediate (1.0 equiv) in Toluene (0.1 M).[2]
-
Reagents: Add Pd(OAc)2 (5 mol%), BINAP (7.5 mol%), and NaOtBu (1.5 equiv).
-
Why this system? BINAP/Pd(OAc)2 is a robust system for forming 5-membered rings via C-N coupling on heteroaryl bromides.[2]
-
-
Execution: Sparge with Argon for 10 mins. Seal and heat to 100°C for 12 hours.
-
Result: Formation of the tricyclic pyrrolo[2,3-b]quinoline core.
Module C: Orthogonal Cross-Coupling (The "Library" Strategy)
Objective: Suzuki-Miyaura coupling at the C2 position after C3 functionalization.[2]
Protocol:
-
Substrate: Use the product from Module A (e.g., 2-Bromo-3-(morpholinomethyl)quinoline).[2]
-
Conditions:
-
Solvent: 1,4-Dioxane : Water (4:1).
-
Catalyst:
(5 mol%).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base:
(2.0 equiv).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Boronic Acid: Phenylboronic acid (1.2 equiv).[2]
-
-
Temperature: 90°C for 6 hours under Argon.
-
Purification: The basic morpholine tail facilitates purification; the product can be extracted into dilute HCl, washed with ether (to remove non-basic impurities), basified, and re-extracted.
Visualization: Reaction Logic Flow
Caption: Divergent synthetic pathways utilizing the reactivity difference between the benzylic bromide (C3) and heteroaryl bromide (C2).
References
-
BenchChem. "An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives." BenchChem Application Notes. Accessed October 2023. Link[3]
-
Muscia, G. C., et al. "Synthesis of furo[2,3-b]quinoline derivatives."[2] Journal of the Chemical Society.[4] (Contextual grounding for fused ring synthesis).
-
Organic Chemistry Portal. "Suzuki Coupling - General Procedures and Mechanism." Organic Chemistry Portal. Link
-
ChemicalBook. "Safety Data Sheet: 2-(Bromomethyl)quinoline derivatives." Link
-
Maes, B. U., et al. "Palladium-catalyzed amination of haloquinolines."[2] Synlett, 2003. (Basis for Module B conditions).
Sources
2-Bromo-3-(bromomethyl)quinoline in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of 2-Bromo-3-(bromomethyl)quinoline in Kinase Inhibitor Design
Abstract
This technical guide details the synthetic utility of 2-Bromo-3-(bromomethyl)quinoline as a bifunctional electrophilic scaffold in the development of kinase inhibitors (e.g., PI3K, mTOR, EGFR). Characterized by orthogonal reactivity profiles—a highly reactive benzylic bromide at C3 and a stable aryl bromide at C2—this intermediate enables the precise, modular construction of fused heterocyclic systems and "hinge-binding" pharmacophores. We present optimized protocols for sequential functionalization and macrocyclization, supported by mechanistic insights and troubleshooting parameters.
Introduction: The Scaffold Advantage
In the rational design of type I and type II kinase inhibitors, the quinoline core serves as a privileged structure, often mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.
2-Bromo-3-(bromomethyl)quinoline offers a distinct synthetic advantage over mono-functionalized quinolines due to its Orthogonal Electrophilicity :
-
Site A (3-Bromomethyl): A "soft" electrophile susceptible to rapid
displacement under mild conditions. This position typically projects into the solvent-exposed region or the ribose-binding pocket, making it ideal for attaching solubilizing groups (e.g., morpholine, piperazine). -
Site B (2-Bromo): A "harder" electrophile requiring metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig) or forcing
conditions. This position is geometrically positioned to accept the "hinge-binding" motif (e.g., aminopyridines, indazoles).
Chemical Reactivity Profile
The successful utilization of this scaffold relies on exploiting the reaction rate differential between the two bromide species.[1]
| Feature | 3-(Bromomethyl) Group | 2-Bromo Group |
| Type | Benzylic Halide ( | Heteroaryl Halide ( |
| Primary Mechanism | Nucleophilic Substitution ( | Pd-Catalyzed Cross-Coupling / |
| Reactivity | High (Reacts at 0°C – RT) | Low/Moderate (Requires Heat/Catalyst) |
| Ideal Nucleophiles | Boronic acids, Stannanes, | |
| Kinase Role | Solubilizing tail / Hydrophobic pocket | Hinge binder / Specificity determinant |
Strategic Workflows & Visualizations
Workflow Diagram: Modular Synthesis of Kinase Inhibitors
The following diagram illustrates the divergent pathways available from this core intermediate.
Figure 1: Divergent synthetic pathways. Path A prioritizes sequential functionalization for SAR exploration. Path B utilizes the scaffold for constructing rigid tricyclic cores.
Detailed Experimental Protocols
Protocol A: Sequential Synthesis of a PI3K-Targeted Library
Objective: To attach a solubilizing morpholine ring at C3 followed by a hinge-binding pyridine at C2.
Step 1: Selective
-
Reagents:
-
2-Bromo-3-(bromomethyl)quinoline (1.0 equiv)
-
Morpholine (1.1 equiv)
- (Anhydrous, 2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
-
-
Procedure:
-
Dissolve 2-Bromo-3-(bromomethyl)quinoline in MeCN (0.1 M concentration) under
atmosphere. -
Cool the solution to 0°C in an ice bath.
-
Add
followed by the dropwise addition of Morpholine. -
Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of starting material (
) and formation of a polar spot ( ). -
Workup: Dilute with water, extract with EtOAc (
). Wash organics with brine, dry over , and concentrate.[2][3] -
Yield: Typically 85-95%. The product, 4-((2-bromoquinolin-3-yl)methyl)morpholine, is usually pure enough for the next step.
-
Step 2: Suzuki-Miyaura Cross-Coupling (Hinge Binder Installation) Rationale: The remaining 2-bromo group is sterically accessible and electronically activated by the quinoline nitrogen, facilitating oxidative addition.
-
Reagents:
-
Intermediate from Step 1 (1.0 equiv)[1]
-
3-Pyridylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Combine the intermediate, boronic acid, and base in a microwave vial or pressure tube.
-
Add Dioxane and sparge with Argon for 10 mins.
-
Add the Pd catalyst and seal the vessel.
-
Heat to 90°C for 4–12 hours (or 110°C for 30 mins in microwave).
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).
-
Protocol B: Fused Ring Synthesis (Pyrrolo[3,2-c]quinoline Formation)
Objective: To form a rigid tricyclic core often found in inhibitors of FLT3 or JAK kinases.
-
Reagents:
-
2-Bromo-3-(bromomethyl)quinoline (1.0 equiv)
-
Primary Amine (
, e.g., Aniline or Benzylamine) (1.2 equiv) -
Catalyst:
/ BINAP (for the aryl amination step) -
Base:
(3.0 equiv) -
Solvent: Toluene (Dry)
-
-
Mechanism:
-
This reaction proceeds via a cascade: (1) Rapid
alkylation of the amine by the benzylic bromide, followed by (2) Intramolecular Buchwald-Hartwig amination at the 2-position.
-
-
Procedure:
-
Mix starting material, amine, and base in Toluene.
-
Stir at RT for 1 hour (completes Step 1: Alkylation).
-
Add Pd catalyst and ligand.
-
Heat to 100°C overnight.
-
Result: Formation of the 2-substituted-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Over-alkylation (Step 1) | Amine is too nucleophilic or excess used. | Use stoichiometric amine (1.0 eq) and add dropwise at -10°C. Use bulky bases (DIPEA). |
| Hydrolysis of -CH2Br | Wet solvents or hygroscopic base. | Ensure strictly anhydrous conditions. Store starting material with desiccant. |
| Protodebromination (Step 2) | Loss of Br at C2 without coupling. | Reduce reaction temperature. Switch to anhydrous base ( |
| Pd Poisoning | Free amine from Step 1 chelating Pd. | Ensure Step 1 product is purified (remove free amine) or use Lewis acid scavengers. |
References
-
National Institutes of Health (NIH). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Retrieved from [Link]
-
PubChem. (2025). 2-bromo-3-(bromomethyl)quinoline Compound Summary. Retrieved from [Link]
Sources
Application Note: Precision Functionalization of 2-Bromo-3-(bromomethyl)quinoline via Suzuki-Miyaura Coupling
Topic: Suzuki coupling reactions with 2-Bromo-3-(bromomethyl)quinoline Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction: The Electrophilic Dichotomy
The scaffold 2-Bromo-3-(bromomethyl)quinoline represents a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and DNA-intercalating agents. Its structural utility lies in its dual-electrophilic nature , offering two distinct sites for functionalization:
-
C2-Position (Aryl Bromide): A classic partner for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
-
C3-Methyl Position (Benzylic-like Bromide): An alkyl halide highly susceptible to nucleophilic substitution (
) and, under specific conditions, cross-coupling.
The Selectivity Challenge
The primary challenge in utilizing this substrate is chemoselectivity . Standard Suzuki-Miyaura conditions often employ aqueous bases (e.g.,
This guide details a self-validating protocol designed to exclusively couple at the C2-aryl position while preserving the C3-bromomethyl motif for downstream diversification.
Mechanistic Strategy & Reactivity Analysis
To achieve high fidelity, we must exploit the kinetic differences between the two electrophiles.
-
Oxidative Addition (
): Pd(0) inserts into (C2) significantly faster than (C3) when using standard phosphine ligands (e.g., , dppf). -
Nucleophilic Attack: The C3-bromomethyl group is highly electrophilic. To preserve it, anhydrous conditions and non-nucleophilic bases are non-negotiable.
Signaling Pathway: Reaction Outcomes
The following diagram illustrates the divergent pathways based on reaction condition selection.
Figure 1: Chemoselectivity bifurcation. Aqueous bases lead to side-reaction (red), while anhydrous phosphate bases favor the target C2-arylation (green).
Experimental Protocols
Protocol A: Selective C2-Arylation (Preserving )
Objective: Couple an aryl boronic acid to the C2 position without degrading the C3-bromomethyl group. Critical Factor: Exclusion of water and nucleophilic solvents.
Materials
-
Substrate: 2-Bromo-3-(bromomethyl)quinoline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.1 equiv)[1]
-
Catalyst:
(3-5 mol%)-
Why: The bidentate ferrocenyl ligand prevents
-hydride elimination and offers robust stability compared to .
-
-
Base:
(Tribasic Potassium Phosphate), Anhydrous, finely ground (2.0 equiv).-
Why: Low solubility in organic solvents creates a "heterogeneous base effect," slowing down unwanted
reactions at the benzylic position while sufficiently activating the boronic acid.
-
-
Solvent: Toluene (Anhydrous) or 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology
-
Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.
-
Charging: Add the quinoline substrate (1.0 mmol), Arylboronic acid (1.1 mmol), and anhydrous
(2.0 mmol). -
Catalyst Addition: Add
(0.03 mmol) quickly to minimize air exposure. -
Inerting: Cap the vessel and cycle vacuum/Argon three times.
-
Solvation: Inject anhydrous Toluene (5 mL, 0.2 M concentration) through the septum.
-
Reaction: Heat to 60–80°C for 4–12 hours.
-
Note: Monitor via TLC every 2 hours. Do not exceed 90°C to prevent thermal degradation of the bromomethyl group.
-
-
Work-up:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: The "Protection-Deprotection" Workaround
Objective: Use this route if Protocol A fails due to extreme lability of the benzylic bromide (e.g., if the specific quinoline substitution pattern makes it hyper-reactive).
-
Step 1 (Protection): React 2-bromo-3-(bromomethyl)quinoline with Sodium Acetate (
) in AcOH to form 2-bromo-3-(acetoxymethyl)quinoline . -
Step 2 (Coupling): Perform standard Suzuki coupling (aqueous conditions allowed:
, , Dioxane/ ). -
Step 3 (Activation): Hydrolyze the acetate (
, MeOH) to the alcohol, then brominate ( or ) to regenerate the bromomethyl group.
Data Summary & Troubleshooting
The following table summarizes expected outcomes based on variable modifications.
| Variable | Condition | Outcome | Mechanism/Reasoning |
| Base | Failure | Hydrolysis of | |
| Base | Success | Sufficient basicity for transmetallation; low nucleophilicity prevents substitution. | |
| Solvent | Ethanol/MeOH | Failure | Solvolysis yields ether byproduct ( |
| Solvent | Toluene | Success | Non-polar, non-nucleophilic. Supports Pd cycle well. |
| Temp | >100°C | Low Yield | Thermal decomposition/polymerization of benzylic bromide. |
Troubleshooting Guide
-
Problem: Homocoupling of Boronic Acid.
-
Solution: Degas solvents more thoroughly (freeze-pump-thaw). Ensure Ar atmosphere.
-
-
Problem: Benzylic Substitution observed even with anhydrous base.
-
Solution: Switch to Protocol B (Acetate protection). Alternatively, use a bulkier base like
which may be less nucleophilic due to steric bulk in the lattice, though solubility is higher.
-
-
Problem: No Reaction at C2.
-
Solution: The C2 position in quinolines can be deactivated. Switch to a highly active precatalyst like XPhos Pd G2 or SPhos Pd G2 , which facilitate oxidative addition at lower temperatures.
-
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (Accessed 2024).[4] Link
- Context: Primary source for the chemoselectivity strategy between pyridyl-bromide and bromomethyl groups.
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature.Link
- Context: General mechanistic grounding for Pd-cycle steps and base activ
-
Sigma-Aldrich. 2-(Bromomethyl)quinoline Product Specification and Safety Data.[5]Link
- Context: Physical properties and safety handling of the specific vesicant substr
-
National Institutes of Health (PMC). Regioselective Functionalization of Quinolines through C-H Activation.Link
- Context: Background on quinoline reactivity p
Sources
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Bromomethyl)quinoline = 96.5 GC 5632-15-5 [sigmaaldrich.com]
Application Note: High-Fidelity Synthesis of Quinoline-Triazole Scaffolds via 2-Bromo-3-(bromomethyl)quinoline
Executive Summary
The 2-Bromo-3-(bromomethyl)quinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a unique dual-reactivity profile. It combines a highly reactive benzylic-like electrophile (the bromomethyl group) with a robust, orthogonal handle for late-stage diversification (the 2-bromo aryl halide).
This guide details the application of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —"Click Chemistry"—to this scaffold. By converting the bromomethyl group to an azide, researchers can rapidly generate libraries of 1,2,3-triazole-quinoline hybrids. Furthermore, the retained 2-bromo functionality allows for secondary library expansion via Nucleophilic Aromatic Substitution (
Chemical Logic & Retrosynthesis
The utility of 2-Bromo-3-(bromomethyl)quinoline relies on the distinct reactivity differences between its two halogenated sites:
-
C3-Bromomethyl (
-C): Highly susceptible to displacement. It reacts rapidly with sodium azide ( ) to form the corresponding azide, the necessary precursor for click chemistry. -
C2-Bromo (
-C): A heteroaryl halide. It is relatively inert to the mild conditions of azide displacement and CuAAC, acting as a "silent" handle during the initial library build. It can be activated later for (facilitated by the electron-deficient quinoline ring) or Suzuki/Buchwald couplings.
Strategic Workflow
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic workflow. The core scaffold (Yellow) serves as the branch point for click chemistry (Green) and subsequent C2-diversification (Red).
Experimental Protocols
Protocol 1: Scaffold Preparation (Bromination)
Note: If the specific 2-bromo-3-(bromomethyl) derivative is not commercially available, it is synthesized from 2-bromo-3-methylquinoline.
Reagents: 2-Bromo-3-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq),
-
Dissolution: Dissolve 2-bromo-3-methylquinoline in anhydrous
(0.1 M). -
Initiation: Add NBS and AIBN.
-
Reflux: Heat to reflux (77°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc).[1]
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
-
Purification: Recrystallize from hexane or perform flash chromatography (short plug) to isolate 2-Bromo-3-(bromomethyl)quinoline .
Protocol 2: The "Click" Sequence (Two-Step Method)
This method is preferred for generating a stable azide intermediate that can be aliquoted for screening multiple alkynes.
Step A: Azide Formation
Objective: Convert the reactive bromomethyl group to an azidomethyl group.
-
Setup: In a round-bottom flask, dissolve 2-Bromo-3-(bromomethyl)quinoline (1.0 mmol) in DMF (5 mL).
-
Displacement: Add Sodium Azide (
) (1.5 mmol, 1.5 eq).-
Safety Note:
is toxic and can form explosive hydrazoic acid with acid. Keep reaction pH > 7.
-
-
Reaction: Stir at Room Temperature (RT) for 4 hours.
-
Monitoring: TLC should show complete consumption of the starting bromide.
-
-
Workup: Dilute with cold water (20 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine.[2] Dry over
and concentrate.-
Result:2-Bromo-3-(azidomethyl)quinoline . Usually obtained as a pale solid/oil in >90% yield. Use directly without column chromatography if purity >95%.
-
Step B: CuAAC Click Reaction
Objective: Coupling with terminal alkynes to form the triazole ring.[3][4]
-
Mixture: In a vial, combine:
-
2-Bromo-3-(azidomethyl)quinoline (0.5 mmol)
-
Terminal Alkyne (0.55 mmol)
-
Solvent:
(1:1, 4 mL)
-
-
Catalyst Generation: Add Sodium Ascorbate (0.1 mmol, 20 mol%) followed by
(0.05 mmol, 10 mol%).-
Tip: The solution should turn bright yellow/orange (active Cu(I)). If it turns dark/black, oxidation is occurring; add more ascorbate.
-
-
Incubation: Stir at RT for 12–24 hours.
-
Isolation:
-
Precipitation: Many triazole products precipitate upon adding water. Filter and wash.[2]
-
Extraction: If no precipitate, extract with DCM.
-
-
Purification: Recrystallization from EtOH or Column Chromatography (DCM/MeOH).
Protocol 3: One-Pot "Click" (High Throughput)
Objective: Direct conversion of the bromo-scaffold to the triazole without isolating the organic azide. Ideal for library synthesis.[5][6][7]
Reagents:
-
2-Bromo-3-(bromomethyl)quinoline (1.0 eq)
-
Sodium Azide (1.2 eq)
-
Terminal Alkyne (1.2 eq)
-
Sodium Ascorbate (20 mol%)
- (10 mol%) or CuI (10 mol%)
-
Solvent: DMF/Water (4:1) or DMSO/Water.
Procedure:
-
Dissolve the bromo-quinoline and alkyne in DMF.
-
Add an aqueous solution of
, Sodium Ascorbate, and . -
Heat to 50°C for 6 hours (slightly elevated temperature accelerates the
azidation). -
Validation: This protocol minimizes azide handling exposure and reduces solvent waste.
Protocol 4: Library Diversification (Post-Click C2-Functionalization)
Objective: Utilize the surviving 2-bromo group to introduce a second diversity element.
Mechanism:
-
Reagents: Triazole-Quinoline Hybrid (1.0 eq), Primary or Secondary Amine (2.0 eq).
-
Solvent: Ethanol or n-Butanol.
-
Condition: Reflux (80–110°C) for 12 hours.
-
Microwave Option: 120°C for 30 mins (sealed vessel).
-
-
Outcome: The bromine is displaced by the amine, yielding a 2-amino-3-(triazolyl)quinoline .
Data Summary & Validation
Reaction Performance Table
| Reaction Step | Reagents | Typical Yield | Critical Parameter |
| Bromination | NBS, AIBN, | 75–85% | Anhydrous conditions; remove succinimide completely. |
| Azidation | 90–98% | Keep temp < 60°C to prevent decomposition. | |
| CuAAC (Click) | 80–95% | Oxygen-free environment improves catalyst life. | |
| Amine, EtOH, Heat | 60–85% | Steric bulk of amine affects rate; Microwave recommended. |
Biological Applications (Validated Targets)
Based on literature analysis of quinoline-triazole hybrids:
-
Antimicrobial: Hybrids derived from this scaffold show potent activity against C. albicans (Target: CYP51) and S. aureus (Target: DNA Gyrase) [[1, 5]].
-
Anticancer: 2-substituted quinoline-triazoles exhibit cytotoxicity against HeLa and MCF-7 cell lines by inhibiting receptor tyrosine kinases (EGFR/VEGFR) [[4, 6]].
References
-
Design and synthesis of 1, 2, 3-triazole quinoline analogues via click chemistry approach. ResearchGate. 8
-
Synthesis of New 1,2,3-Triazole Glycosides-Based Quinoline System via Click Cycloaddition. Journal of Umm Al-Qura University for Applied Sciences. 9
-
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline. BenchChem. 5[10][11]
-
Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. Juniper Publishers. 12
-
Design, Synthesis, and Evaluation of Quinoline‐1,2,3‐Triazole Hybrids as CYP51 Inhibitors. ChemistrySelect. 11
-
Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis and Antiproliferative Activity. MDPI. 13
Sources
- 1. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. idtdna.com [idtdna.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New 1,2,3-Triazole Glycosides-Based Quinoline System via Click Cycloaddition - Journal of Qassim University for Science [jqusci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-3-(bromomethyl)quinoline
Topic: Purification of 2-Bromo-3-(bromomethyl)quinoline CAS Registry Number: 5632-15-5 (Analogous/Related) Molecular Formula: C₁₀H₇Br₂N
Introduction: The Specialist’s View
Welcome to the Technical Support Center. You are likely here because you have synthesized 2-bromo-3-(bromomethyl)quinoline (typically via Wohl-Ziegler bromination of 2-bromo-3-methylquinoline) and are facing a critical bottleneck: Purification.
This molecule presents a "double-edged" purification challenge:
-
Chemical Instability: The benzylic bromide moiety is highly electrophilic and susceptible to hydrolysis (to the alcohol) or solvolysis on acidic media.
-
Separation Difficulty: The polarity difference between the product and the unreacted starting material (2-bromo-3-methylquinoline) is often minimal (
), leading to co-elution.
This guide provides a self-validating workflow to isolate your compound without degrading it.
Module 1: Pre-Purification Diagnostics (Triage)
Before loading a column, you must diagnose the state of your crude mixture.[1][2] Blind chromatography is the leading cause of yield loss for this compound.
Diagnostic Checklist
| Parameter | Observation | Action Required |
| Crude Appearance | Orange/Brown Sticky Solid | Normal. Succinimide and trace bromine cause color. Proceed to workup. |
| TLC (Hex/EtOAc 9:1) | Smearing/Streaking | Critical. Product is degrading on silica. Use Neutralized Silica (See Module 2). |
| TLC (Hex/EtOAc 9:1) | Spot at Baseline | Hydrolysis. You have likely formed the alcohol. Dry your solvents.[3][4][5] |
| 1H NMR | Unreacted Starting Material. If >10%, consider recrystallization before column. | |
| 1H NMR | Target Product. Confirm integration relative to starting material. |
Decision Logic: The Purification Tree
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and stability.
Module 2: The Protocol – Neutralized Flash Chromatography
Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to catalyze the hydrolysis of the sensitive bromomethyl group or cause non-specific binding of the basic quinoline nitrogen. Neutralization is mandatory for high yields.
Reagents Required
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (or Petroleum Ether).[5]
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Buffer: Triethylamine (Et₃N).
Step-by-Step Procedure
-
Column Pre-treatment (The "Slurry" Method):
-
Prepare your eluent system (e.g., 5% EtOAc in Hexanes).
-
Add 1% v/v Triethylamine to this solvent mixture.[6]
-
Slurry the silica in this Et₃N-spiked solvent and pack the column.
-
Why? The amine neutralizes acidic silanol sites, preventing product decomposition and "tailing."
-
-
Sample Loading:
-
Dissolve the crude residue in a minimum amount of DCM or Toluene.
-
Do NOT use solid loading on Celite/Silica unless you have verified stability. Liquid loading is safer for reactive halides.
-
-
Elution Gradient:
-
Fraction 1-5: 100% Hexanes (Elutes non-polar impurities).
-
Fraction 6+: Gradient 0%
10% EtOAc in Hexanes. -
Note: The starting material (2-bromo-3-methylquinoline) is slightly less polar and will elute first. The product (bromomethyl) follows closely.
-
-
Collection:
-
Collect small fractions. The separation window is narrow.
-
Immediately evaporate solvents from fractions containing the product. Do not leave the product in solution with silica fines or Et₃N for prolonged periods.
-
Module 3: Troubleshooting & FAQs
Q1: My product turns yellow/orange on the column. What is happening?
Diagnosis: Acid-catalyzed decomposition.[7] The Fix: You likely skipped the neutralization step.
-
Immediate Action: Flush the column rapidly with 20% EtOAc to recover whatever survives.
-
Prevention: Use the 1% Et₃N method described in Module 2. Alternatively, switch to Neutral Alumina (Brockmann Grade III) as the stationary phase, which is much gentler on benzylic bromides.
Q2: I cannot separate the Starting Material (SM) from the Product.
Diagnosis: Co-elution due to similar polarity. The Fix: Change the selectivity of the solvent system.
-
Method A: Switch from EtOAc/Hexanes to DCM/Hexanes or Toluene/Hexanes . Toluene often provides better separation for aromatic halides due to
interactions. -
Method B: If SM > 15%, stop chromatography. Perform a Recrystallization using hot Acetonitrile or Hexanes/EtOAc (10:1). The bromomethyl product often crystallizes while the methyl impurity stays in the mother liquor.
Q3: The NMR shows a new set of peaks (multiplets) around 4.5 ppm.
Diagnosis: Hydrolysis (Alcohol formation) or Ether formation. The Fix:
-
Check your solvents.[1][2][3][5][6][8][9] Did you use Methanol? NEVER use Methanol with this compound; it forms the methyl ether via solvolysis.
-
Ensure the silica was dry.
-
Recovery: You can convert the alcohol back to the bromide using
or (Appel reaction), but it is usually more efficient to re-run the radical bromination on fresh material.
Module 4: Experimental Data & Specifications
Separation Parameters
| Compound | Approx. Rf (10% EtOAc/Hex) | Stability on Silica | Detection (UV) |
| 2-Bromo-3-methylquinoline (SM) | 0.65 | Stable | 254 nm |
| 2-Bromo-3-(bromomethyl)quinoline | 0.55 | Unstable (Acid sensitive) | 254 nm |
| Alcohol Impurity | 0.20 | Stable | 254 nm |
Workflow Visualization
Figure 2: The "Neutralized Silica" protocol workflow to minimize decomposition.
References
-
General Purification of Benzylic Bromides
- G. S. C. Srikanth, et al. "Benzylic Bromination of Alkylbenzenes with N-Bromosuccinimide." Journal of Chemical Education, 2014. (Provides context on the instability of benzylic bromides).
-
Synthesis of Quinoline Derivatives
- Musiol, R. et al. "Quinoline derivatives as potential HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006. (Describes analogous workups for functionalized quinolines).
-
Chromatography Best Practices
-
Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978. (The foundational text for flash chromatography).[6]
-
-
Specific Stability Data (Analogous)
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-(bromomethyl)quinoline
Welcome to the technical support guide for the synthesis of 2-Bromo-3-(bromomethyl)quinoline. As a key intermediate in pharmaceutical research and drug development, achieving a high yield of this compound is critical. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting, field-proven insights, and optimized protocols to enhance the efficiency and success of your synthesis.
Part 1: Understanding the Synthetic Pathway
The synthesis of 2-Bromo-3-(bromomethyl)quinoline is typically a two-stage process. Success hinges on the efficiency of both stages:
-
Formation of the Precursor: Synthesis of 2-Bromo-3-methylquinoline.
-
Benzylic Bromination: Selective bromination of the methyl group via a Wohl-Ziegler reaction.
Low yields often originate from challenges in the second, more delicate, radical bromination step. This guide will focus heavily on optimizing this critical transformation.
Caption: Overall workflow for 2-Bromo-3-(bromomethyl)quinoline synthesis.
Part 2: The Critical Step - Optimizing the Wohl-Ziegler Bromination
The conversion of 2-Bromo-3-methylquinoline to the target product is a benzylic bromination, a free-radical chain reaction.[1] The reagent of choice is N-Bromosuccinimide (NBS), which allows for selective bromination at the benzylic position while minimizing side reactions.[2][3] Understanding the mechanism is key to troubleshooting.
The reaction's success depends on maintaining a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) to prevent undesired ionic side reactions, such as electrophilic addition to the quinoline ring.[4][5][6]
Caption: The radical chain mechanism of the Wohl-Ziegler bromination.
Frequently Asked Questions (FAQs): Wohl-Ziegler Bromination
Q1: My reaction is not starting or the conversion is very low. What should I check first?
A: This is a common issue often related to the radical initiation step.
-
Initiator Quality: Radical initiators like Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are sensitive to heat and light and have a finite shelf life.[7] Ensure you are using an active, non-expired initiator. If in doubt, use a fresh batch.
-
Anhydrous Conditions: The presence of water can hydrolyze the product and interfere with the reaction.[8] Ensure your solvent (typically CCl₄ or an alternative) and glassware are scrupulously dry.
-
Photochemical Initiation: If using a heat-sensitive substrate, consider photochemical initiation with a UV lamp, which can be highly effective.[9]
-
Interfering Functional Groups: Unprotected functional groups on your starting material, such as hydroxyls, can interfere with the radical chain reaction.[9][10] Ensure your precursor is clean and free of such impurities.
Q2: I'm getting a significant amount of di-brominated product (2-Bromo-3-(dibromomethyl)quinoline). How can I improve selectivity for the mono-brominated product?
A: Over-bromination is a classic challenge in Wohl-Ziegler reactions and is often a rate-of-reaction problem.[11]
-
Control Stoichiometry: Do not use a large excess of NBS. Start with 1.0-1.1 equivalents. Carefully controlling stoichiometry is the first line of defense.[12]
-
Monitor the Reaction: Follow the reaction's progress closely using TLC or GC.[2] Stop the reaction as soon as the starting material is consumed. A simple visual cue in CCl₄ is the conversion of dense NBS (sinks) to succinimide (floats).[5]
-
NBS Quality: The purity of your NBS can matter. Some batches may contain more Br₂ or HBr impurities, which can accelerate the reaction and lead to over-bromination.[11] Using freshly recrystallized NBS can provide more consistent results.[2][8]
Q3: My main side product appears to be from bromination on the quinoline ring itself. Why is this happening?
A: This indicates that the reaction conditions are favoring ionic electrophilic aromatic substitution rather than the desired radical pathway. This occurs when the concentration of HBr and Br₂ becomes too high.[4][11]
-
Maintain Low Br₂ Concentration: The entire purpose of using NBS is to maintain a low, steady-state concentration of Br₂.[1][13] Ensure vigorous stirring to prevent localized build-up of HBr, which reacts with NBS to form more Br₂.
-
Use a Non-Polar Solvent: Carbon tetrachloride (CCl₄) is the traditional solvent because it is non-polar and disfavors ionic pathways.[4][5] If using alternatives like acetonitrile, be aware they may be more prone to supporting ionic side reactions.
-
Acid Scavenger: In some cases, adding a non-basic acid scavenger like barium carbonate can help maintain anhydrous and acid-free conditions.[8]
Table 1: Optimizing Key Reaction Parameters
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Pitfalls |
| Brominating Agent | N-Bromosuccinimide (NBS), 1.0-1.2 eq. | Use freshly recrystallized NBS for consistency.[2][8] Start with 1.05 eq. to minimize di-bromination. | Impure NBS can lead to inconsistent results or side reactions.[11] |
| Radical Initiator | AIBN or BPO (0.02-0.1 eq.) | Ensure initiator is active.[2] Photochemical initiation (UV light) can offer better control and milder conditions.[9] | Inactive initiator leads to no reaction. Using too much can create purification challenges from byproducts.[7] |
| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) | CCl₄ is optimal but toxic.[5] Alternatives include Dichloromethane (DCM)[13], Acetonitrile[4], or Trifluorotoluene.[5] Solvent must be strictly anhydrous.[8] | Polar solvents can promote ionic side reactions. Chlorinated solvents like DCM can be reactive towards NBS under some conditions. |
| Temperature | Reflux (boiling point of the solvent) | The reaction requires thermal energy to initiate and sustain the radical chain.[2][14] Vigorous reflux indicates the reaction is proceeding.[5] | Insufficient temperature will lead to a sluggish or incomplete reaction. |
| Reaction Time | 30 min - several hours | Monitor by TLC/GC to determine the optimal endpoint.[2] Over-running the reaction is a primary cause of di-bromination. | Arbitrary reaction times can lead to low yield (incomplete) or poor selectivity (over-reaction). |
Part 3: Purification Strategies and Troubleshooting
Yield loss during purification is a common and frustrating issue. The crude product mixture can contain the desired mono-bromide, unreacted starting material, succinimide, and the di-brominated side product.
Q4: What is the best method to purify the crude product?
A: A combination of workup, followed by either column chromatography or recrystallization, is typically most effective.
-
Initial Workup: After the reaction, cool the mixture and filter off the succinimide byproduct. The filtrate should then be washed with an aqueous solution like 10% sodium carbonate to remove any remaining acidic impurities, followed by water and brine.[7]
-
Column Chromatography: This is the most common method for separating the mono-bromo product from starting material and the di-bromo byproduct.[15]
-
Stationary Phase: Silica gel is standard. However, brominated compounds can sometimes be acid-sensitive and decompose on silica.[15] If you observe streaking or product loss, consider using deactivated silica (pre-treated with a solvent system containing ~1% triethylamine) or switching to a more neutral stationary phase like alumina.[15]
-
Mobile Phase: A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective.[15][16]
-
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective method to obtain very pure material and is more scalable than chromatography.[16] Common solvents include ethanol or ethyl acetate/hexane mixtures.[15]
Caption: A troubleshooting decision tree for low-yield synthesis.
Part 4: Detailed Experimental Protocols
The following protocols provide a starting point. Optimization may be required based on your specific substrate and laboratory conditions.
Protocol 1: Wohl-Ziegler Bromination of 2-Bromo-3-methylquinoline
-
Materials:
-
2-Bromo-3-methylquinoline (1.0 eq.)
-
N-Bromosuccinimide (NBS), freshly recrystallized (1.05 eq.)
-
Azobisisobutyronitrile (AIBN) (0.05 eq.)
-
Anhydrous Carbon Tetrachloride (CCl₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-3-methylquinoline and anhydrous CCl₄.
-
Add NBS (1.05 eq.) and AIBN (0.05 eq.) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. Initiation is often indicated by more vigorous boiling.[5]
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting material. The reaction is typically complete when the denser NBS solid is no longer visible and has been replaced by the less dense succinimide floating on the surface.[5]
-
Once complete, cool the reaction mixture to room temperature.
-
Protocol 2: Workup and Purification
-
Workup:
-
Filter the cooled reaction mixture through a sintered glass funnel to remove the succinimide solid. Wash the solid with a small amount of cold CCl₄.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous Na₂CO₃ solution, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and dry-load it onto a small amount of silica gel.
-
Carefully add the dried sample to the top of the packed column.
-
Elute the column with a solvent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate. Collect fractions and analyze by TLC to isolate the pure 2-Bromo-3-(bromomethyl)quinoline.[15][16]
-
References
Sources
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. reddit.com [reddit.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. benchchem.com [benchchem.com]
- 13. orgosolver.com [orgosolver.com]
- 14. Bromination - Common Conditions [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting guide for the bromination of quinoline derivatives
Welcome to the Technical Support Center for the bromination of quinoline derivatives. As a Senior Application Scientist, I frequently observe that quinoline bromination is mistakenly treated as a standard electrophilic aromatic substitution (EAS). In reality, the electron-withdrawing nature of the fused pyridine ring fundamentally alters the electronic landscape, making regiocontrol and the prevention of over-halogenation significant challenges.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistic insights and self-validating protocols to ensure your syntheses are reproducible and high-yielding.
Section 1: Mechanistic Causality & Regioselectivity Pathways
To troubleshoot a failed bromination, you must first understand the underlying electronic causality. Quinoline consists of an electron-deficient pyridine ring fused to a relatively electron-rich benzene ring.
Under strongly acidic conditions (e.g., concentrated H₂SO₄), the quinoline nitrogen is protonated. This further deactivates the heterocyclic ring, forcing the electrophilic attack exclusively onto the homocyclic benzene ring—specifically at the C5 and C8 positions [4]. Because the activation energies for C5 and C8 bromination are nearly identical, achieving high regioselectivity requires strict kinetic control (cryogenic temperatures) and the right choice of brominating agent [3]. Conversely, direct EAS at the C3 position is thermodynamically disfavored; synthesizing 3-bromoquinoline requires circumventing direct bromination entirely via precursor assembly[1, 2].
Mechanistic pathways dictating the regioselective bromination of the quinoline core.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my direct bromination yield an intractable mixture of 5-bromo and 8-bromo isomers? A1: This occurs when the reaction breaches kinetic control. The transition states for electrophilic attack at C5 and C8 are energetically similar. If your internal reaction temperature exceeds -15 °C, the thermodynamic barrier for the 8-bromo isomer is easily overcome, leading to a mixture [3]. To favor the 5-bromo isomer, you must maintain a strict internal temperature of -25 °C to -18 °C.
Q2: My reactions consistently suffer from di-bromination (e.g., yielding 5,8-dibromoquinoline). How can I isolate the mono-brominated product? A2: Over-bromination is a function of reagent reactivity and stoichiometry. Molecular bromine (Br₂) is highly aggressive and often causes runaway polybromination. Switch to N-Bromosuccinimide (NBS). NBS provides a controlled, low steady-state concentration of reactive bromonium ions. Additionally, strictly limit your NBS stoichiometry to 1.01–1.05 equivalents to kinetically trap the mono-brominated species [5].
Q3: I specifically need 3-bromoquinoline, but direct bromination fails or yields complex mixtures. What is the most reliable alternative? A3: Direct C-H bromination at the C3 position is electronically disfavored. The most reliable, field-proven method is a formal [4+2] cycloaddition between an N-aryliminium ion (generated in situ from an arylmethyl azide) and a 1-bromoalkyne [2]. This bypasses EAS entirely, pre-installing the bromine atom during the construction of the quinoline ring for exclusive C3 selectivity[1].
Section 3: Troubleshooting Matrix & Optimization Strategies
Use the following quantitative data matrix to diagnose and correct specific experimental failures.
| Observed Issue | Root Cause Analysis | Corrective Action / Optimization |
| High ratio of 8-bromo to 5-bromo isomer | Reaction temperature exceeded -15 °C, shifting the reaction from kinetic to thermodynamic control. | Utilize a dry ice/acetone bath. Maintain internal temperature strictly between -25 °C and -18 °C during NBS addition. |
| Significant di-bromination (Over-halogenation) | Excess brominating agent or use of highly reactive molecular bromine (Br₂) instead of NBS. | Switch to NBS. Strictly limit stoichiometry to 1.01–1.05 equivalents. Add reagent portion-wise to prevent localized concentration spikes. |
| Charring or deep black color upon acid addition | Thermal degradation of the starting material due to the highly exothermic protonation of quinoline. | Cool the concentrated H₂SO₄ to 0 °C before adding the quinoline. Add the substrate dropwise to manage the exotherm. |
| Poor yield of 3-bromoquinoline via direct bromination | Direct C3 bromination is electronically disfavored; EAS naturally directs to the homocyclic ring. | Abandon direct bromination. Adopt a formal[4+2] cycloaddition using N-aryliminium ions and 1-bromoalkynes. |
Section 4: Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Do not skip the designated checkpoints; they are your real-time indicators of reaction integrity.
Protocol A: Regioselective Synthesis of 5-Bromoquinoline via NBS/H₂SO₄
This protocol utilizes kinetic trapping to isolate the 5-bromo isomer while suppressing C8 and di-bromination [3, 4].
-
Acidification: Charge a flame-dried, multi-neck flask with concentrated H₂SO₄ (96%) and cool to 0 °C in an ice bath. Slowly add quinoline (1.0 equiv) dropwise.
-
Causality: Conc. H₂SO₄ protonates the quinoline nitrogen, deactivating the pyridine ring and forcing the electrophilic attack onto the homocyclic benzene ring.
-
Checkpoint: The solution should remain clear but become viscous. If charring occurs, the addition rate was too fast. Discard and restart.
-
-
Cryogenic Cooling: Transfer the flask to a dry ice/acetone bath and allow the internal temperature to reach -25 °C.
-
Bromination: Add freshly recrystallized N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 30 minutes.
-
Causality: Portion-wise addition of NBS provides a low, steady-state concentration of Br⁺, preventing the thermal spikes that drive di-bromination.
-
Checkpoint: Monitor the internal thermometer. If the temperature spikes above -15 °C at any point, the ratio of the 8-bromo impurity will permanently increase.
-
-
Maturation: Stir vigorously at -22 °C for 2 hours, then at -18 °C for 3 hours.
-
Quench & Isolate: Carefully pour the highly acidic mixture over crushed ice. Neutralize slowly with aqueous NaOH until pH 8 is reached. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step-by-step workflow for the cryogenic synthesis of 5-bromoquinoline.
Protocol B: Synthesis of 3-Bromoquinoline via Formal [4+2] Cycloaddition
This protocol bypasses the limitations of direct EAS to achieve exclusive C3 regioselectivity [1, 2].
-
Imine Generation: Dissolve benzyl azide (1.0 equiv) in a suitable solvent and treat with Trifluoromethanesulfonic acid (TfOH).
-
Causality: TfOH promotes the rearrangement of the azide into a highly reactive N-aryliminium ion, priming the system for cycloaddition.
-
-
Cycloaddition: Add bromophenylacetylene (1-bromoalkyne, 1.1 equiv) to the reaction mixture.
-
Causality: The 1-bromoalkyne acts as a precise synthon. Because the bromine is pre-installed on the alkyne, it is locked into what will become the C3 position upon ring closure.
-
-
Aromatization: Isolate the crude dihydroquinoline intermediate. Dissolve in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.0 equiv).
-
Causality: DDQ acts as a mild oxidant, driving the dihydroquinoline intermediate to its thermodynamically stable, fully aromatized state.
-
Checkpoint: Monitor via TLC. The disappearance of the intermediate spot and the emergence of a highly UV-active spot confirms successful aromatization.
-
-
Purification: Concentrate the mixture and purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield pure 3-bromoquinoline.
References
-
BenchChem. "An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives". 1
-
ACS Publications. "Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides". 2
-
BenchChem. "Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline".3
-
ResearchGate. "Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid". 4
-
BenchChem. "Preventing di-bromination in quinoline synthesis". 5
Sources
Technical Support Center: Scalable Synthesis of 2-Bromo-3-(bromomethyl)quinoline
Welcome to the technical support center for the synthesis of 2-Bromo-3-(bromomethyl)quinoline. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered during the scalable synthesis of this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this synthesis effectively.
The synthesis of 2-Bromo-3-(bromomethyl)quinoline is a multi-step process fraught with challenges, primarily revolving around the selective introduction of two different bromine atoms onto the quinoline scaffold. The key transformation, a benzylic bromination, is a Wohl-Ziegler reaction—a process notorious for its sensitivity and potential for side reactions, especially at scale.[1][2] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis.
Q1: What is the most common and scalable synthetic route to 2-Bromo-3-(bromomethyl)quinoline?
The most logical and frequently employed strategy involves a two-step approach starting from a suitable precursor like 2-hydroxy-3-methylquinoline (3-methyl-2-quinolone) or 2-chloro-3-methylquinoline.
-
Precursor Synthesis : First, a stable 3-methylquinoline core is synthesized. For scalability, starting with 2-chloro-3-methylquinoline is often advantageous. This precursor can be prepared from readily available materials.
-
Halogenation : The precursor undergoes two distinct bromination steps. The order can be varied, but a common route involves:
-
Benzylic Bromination : The 3-methyl group is converted to a 3-(bromomethyl) group using a radical-initiated reaction, typically the Wohl-Ziegler reaction with N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][4]
-
Ring Halogen Exchange/Bromination : The chloro group at the 2-position can be exchanged for a bromo group, or if starting from a 2-quinolone, reagents like phosphorus oxybromide (POBr₃) can be used to install the bromine atom.
-
The key challenge lies in the benzylic bromination step, which must be carefully controlled to prevent over-bromination and ensure high selectivity.[1]
Q2: What is the fundamental mechanism of the Wohl-Ziegler bromination, and why is it challenging?
The Wohl-Ziegler reaction is a free-radical chain reaction used to brominate the allylic or benzylic position of a hydrocarbon.[2][5][6]
-
Initiation : A radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to form radicals. These radicals react with a trace amount of HBr or Br₂ present in the system to generate a bromine radical (Br•).[6]
-
Propagation :
-
The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of the quinoline precursor. This is the rate-determining step and is favored because the resulting benzylic radical is resonance-stabilized.
-
This benzylic radical then reacts with a molecule of molecular bromine (Br₂) to form the desired bromomethyl product and a new bromine radical, which continues the chain.
-
-
Termination : Two radicals combine to terminate the chain.
The primary challenge is maintaining an extremely low, steady-state concentration of molecular bromine (Br₂).[5][7] If the Br₂ concentration is too high, competitive electrophilic addition to any double bonds in the system can occur.[7][8] NBS is the reagent of choice because it reacts with the HBr byproduct of the propagation step to slowly regenerate the necessary Br₂, keeping its concentration minimal.[6]
Q3: Why is controlling the stoichiometry of N-Bromosuccinimide (NBS) so critical for scalability?
Controlling NBS stoichiometry is paramount to prevent over-bromination. The desired product, 2-Bromo-3-(bromomethyl)quinoline, still possesses benzylic protons that can be abstracted by bromine radicals.
-
Mono-bromination (Desired) : C₁₀H₈BrN-CH₃ + NBS → C₁₀H₈BrN-CH₂Br
-
Di-bromination (Side Product) : C₁₀H₈BrN-CH₂Br + NBS → C₁₀H₈BrN-CHBr₂
Using more than one equivalent of NBS dramatically increases the formation of the 3-(dibromomethyl)quinoline byproduct.[1] This side product often has a similar polarity to the desired product, making purification by chromatography or recrystallization difficult and costly at a large scale. For scalable synthesis, the reaction should be run with slightly substoichiometric or, at most, 1.0 equivalent of NBS and monitored closely to stop once the starting material is consumed.
Q4: What are the main safety concerns when scaling up this synthesis?
Scaling up any chemical process introduces new safety challenges. For this synthesis, key concerns include:
-
Thermal Runaway : The Wohl-Ziegler reaction is initiated by heat and is itself exothermic. Poor heat transfer in a large reactor can lead to an uncontrolled increase in the reaction rate, causing a thermal runaway. This can lead to rapid pressure buildup and potential reactor failure. Proper reactor design, agitation, and cooling capacity are essential.
-
Reagent Hazards :
-
N-Bromosuccinimide (NBS) : A strong oxidizing agent and lachrymator. It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Radical Initiators (AIBN, Benzoyl Peroxide) : These are thermally unstable and can decompose violently if heated improperly or stored incorrectly. They are also flammable solids.
-
Solvents : Carbon tetrachloride (CCl₄), a traditional solvent, is a known carcinogen and ozone-depleting substance and should be avoided.[2] Safer alternatives like acetonitrile or trifluorotoluene should be considered.[2][5]
-
HBr Byproduct : Hydrogen bromide is a corrosive gas that is generated during the reaction. The reactor system must be equipped with a proper scrubbing system.
-
Q5: How does the bromine atom at the 2-position influence the side-chain bromination?
The bromine atom at the 2-position is an electron-withdrawing group. This has two main effects on the subsequent Wohl-Ziegler bromination of the 3-methyl group:
-
Deactivation : The electron-withdrawing nature of the bromine atom deactivates the entire quinoline ring system. This can make the abstraction of the benzylic hydrogen slightly more difficult, potentially requiring slightly more forcing conditions (higher temperature or more initiator) compared to a non-halogenated analogue.
-
Stabilization : While deactivating the ring, it does not significantly destabilize the key benzylic radical intermediate, as the radical is primarily stabilized by resonance with the quinoline ring. Therefore, the reaction remains feasible and selective for the benzylic position.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Reaction
-
Possible Cause 1: Ineffective Radical Initiation.
-
Explanation: The radical initiator (e.g., AIBN) may have degraded due to improper storage (exposure to heat or light) or the reaction temperature may be too low for it to decompose at an effective rate.
-
Suggested Solution:
-
Use a fresh, properly stored batch of the radical initiator.
-
Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically 75-85 °C for AIBN in solvents like acetonitrile).
-
Consider portion-wise addition of the initiator over the course of the reaction to maintain a steady concentration of radicals.[9]
-
-
-
Possible Cause 2: Poor Quality of NBS.
-
Explanation: NBS can degrade over time. Impure NBS may contain excess bromine or succinimide, which can interfere with the reaction kinetics.[3]
-
Suggested Solution: Use freshly recrystallized NBS. Crude NBS can sometimes give better yields in Wohl-Ziegler reactions, but for consistency at scale, purified material is recommended.[3]
-
-
Possible Cause 3: Incorrect Solvent Choice.
-
Explanation: The solvent plays a crucial role. Protic solvents or those that can react with radicals are unsuitable. The traditional solvent, carbon tetrachloride (CCl₄), is effective but highly toxic.[2][5]
-
Suggested Solution: Use an inert, non-polar solvent. Acetonitrile is a good alternative to CCl₄.[5] Ensure the solvent is anhydrous, as water can react with NBS.
-
Issue 2: Significant Formation of the 3-(dibromomethyl) Side Product
-
Possible Cause 1: Excess NBS.
-
Explanation: This is the most common cause of over-bromination. Any NBS remaining after the starting material is consumed will begin to react with the mono-brominated product.[1]
-
Suggested Solution:
-
Use a precise stoichiometry of NBS (0.95-1.0 equivalents relative to the starting material).
-
Monitor the reaction closely using TLC or HPLC and stop the reaction immediately upon consumption of the starting material.
-
-
-
Possible Cause 2: Prolonged Reaction Time or High Temperature.
-
Explanation: Even with correct stoichiometry, allowing the reaction to proceed for too long at high temperatures can favor the formation of the more thermodynamically stable, over-brominated products.
-
Suggested Solution: Optimize the reaction time and temperature. Run the reaction at the lowest effective temperature that allows for a reasonable reaction rate.
-
Issue 3: Bromination on the Aromatic Ring
-
Possible Cause: Presence of Ionic Conditions.
-
Explanation: The Wohl-Ziegler reaction is a radical pathway. If conditions favor an ionic mechanism (e.g., due to the presence of Lewis or Brønsted acids), electrophilic aromatic substitution can occur on the electron-rich parts of the quinoline ring.[1] HBr is a byproduct, and its accumulation can promote ionic pathways.
-
Suggested Solution:
-
Ensure the reaction is performed under strict radical conditions (use an initiator, and optionally, a radical-promoting light source).
-
Work in a non-polar solvent that disfavors ionic intermediates.
-
Some protocols suggest adding a small amount of a non-nucleophilic base like calcium carbonate to scavenge any excess HBr, but this must be carefully optimized.
-
-
Issue 4: Difficulty Removing Succinimide By-product During Work-up
-
Possible Cause: Insolubility and Density.
-
Explanation: Succinimide, the by-product of NBS, is a solid that is often insoluble in the reaction solvent. In CCl₄, it conveniently floats, but in other solvents, its removal can be more complex.[2]
-
Suggested Solution:
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid succinimide before proceeding with the aqueous work-up.
-
If filtration is difficult, the succinimide can be removed by washing the organic layer with water or a dilute base, as it has some aqueous solubility.[9] Multiple washes may be necessary.
-
-
Issue 5: Product Degradation During Purification
-
Possible Cause: Acidity of Silica Gel.
-
Explanation: The product, 2-Bromo-3-(bromomethyl)quinoline, is a benzylic bromide. This functional group is susceptible to nucleophilic substitution and elimination, which can be catalyzed by the acidic surface of standard silica gel.[10]
-
Suggested Solution:
-
Deactivate the silica gel before use by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).[10]
-
Alternatively, use a less acidic stationary phase like neutral alumina for chromatography.[10]
-
Prioritize purification by recrystallization over chromatography for large-scale batches to minimize contact with stationary phases and reduce cost.
-
-
Issue 6: Inconsistent Reaction Initiation or Runaway Reaction at Scale
-
Possible Cause: Poor Heat Transfer and Mixing.
-
Explanation: In large reactors, inefficient stirring can create localized "hot spots" where the initiator decomposes too quickly, leading to a rapid, uncontrolled exotherm. Conversely, poor heat distribution can lead to long, inconsistent induction periods.
-
Suggested Solution:
-
Ensure the reactor is equipped with an efficient overhead stirrer and a baffled design to promote good mixing.
-
Use a jacketed reactor with a reliable temperature control unit to manage the exotherm.
-
For large-scale reactions, consider adding the initiator in portions or via a syringe pump over time to maintain a steady reaction rate and avoid heat accumulation.
-
-
Data & Protocols
Data Summaries
Table 1: Comparison of Solvents for Wohl-Ziegler Bromination
| Solvent | Dielectric Constant | Boiling Point (°C) | Advantages | Disadvantages |
| Carbon Tetrachloride (CCl₄) | 2.2 | 77 | Excellent for radical reactions; succinimide floats.[2][5] | Highly toxic, carcinogenic, ozone-depleting.[2] |
| Acetonitrile (CH₃CN) | 37.5 | 82 | Good alternative to CCl₄; dissolves NBS well.[5] | More polar, may require optimization. |
| Trifluorotoluene | 9.2 | 102 | Proposed as a safer alternative to CCl₄.[2] | Higher boiling point; more expensive. |
| Chloroform (CHCl₃) | 4.8 | 61 | Common solvent. | Lower boiling point may limit reaction temperature.[9] |
Table 2: Effect of Reagents on Product Distribution
| NBS (Equivalents) | Initiator | Expected Outcome | Primary Challenge |
| 1.0 | AIBN (0.05 eq) | High yield of mono-brominated product. | Reaction must be stopped upon consumption of starting material. |
| > 1.1 | AIBN (0.05 eq) | Significant formation of di-brominated product.[1] | Difficult purification. |
| 1.0 | None | No reaction or very slow reaction. | Radical chain does not initiate effectively. |
| 1.0 | AIBN + HBr (cat.) | Faster reaction, but increased risk of ring bromination. | Loss of selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-methylquinoline (Precursor)
This protocol is based on established methods for converting 2-quinolones to 2-chloroquinolines.
-
Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (to neutralize HCl fumes), place 2-hydroxy-3-methylquinoline (1.0 eq).
-
Reagent Addition : Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly and carefully. The reaction is often exothermic.
-
Reaction : Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up : Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.
-
Neutralization : Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Radical Bromination of 2-Chloro-3-methylquinoline
This is an analogous procedure to what would be used for the 2-bromo precursor.
-
Setup : To a three-neck flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add 2-chloro-3-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), and anhydrous acetonitrile.
-
Inert Atmosphere : Purge the system with nitrogen for 15-20 minutes.
-
Initiator Addition : Add the radical initiator, AIBN (0.05 eq).
-
Reaction : Heat the mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere. The reaction can be monitored by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Cooling and Filtration : Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide by-product will precipitate. Filter the mixture and wash the solid with a small amount of cold acetonitrile.
-
Work-up : Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with a saturated sodium bicarbonate solution (1x) to remove any remaining succinimide and HBr.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-chloro-3-(bromomethyl)quinoline can be purified by recrystallization, typically from a solvent system like hexane/ethyl acetate.[11]
Protocol 3: Purification by Recrystallization
-
Dissolution : Place the crude product in a flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to just dissolve the solid.[11]
-
Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Diagram 1: Overall Synthetic Pathway
Caption: A common synthetic route to the target compound.
Diagram 2: Wohl-Ziegler Radical Chain Mechanism
Caption: The radical chain mechanism of the key bromination step.
Diagram 3: Troubleshooting Logic for Over-bromination
Caption: A decision tree for troubleshooting over-bromination issues.
References
- Ökten, S., Aslan, M., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Yuan, G., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Yuan, G., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- BenchChem. (2025). Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines. Benchchem.
- BenchChem. (n.d.). Synthesis routes of 2-Chloro-3-(chloromethyl)quinoline. Benchchem.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Bromomethyl)
- Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- BenchChem. (2025). Purification challenges for bromoquinoline compounds. Benchchem.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.
- Leah4sci. (2021).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline. Benchchem.
- Reddit. (2024).
- Thermo Fisher Scientific. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification of Impurities in 2-Bromo-3-(bromomethyl)quinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and management of impurities encountered during the synthesis of 2-Bromo-3-(bromomethyl)quinoline. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to support your research and development endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 2-Bromo-3-(bromomethyl)quinoline, which is typically prepared via the Wohl-Ziegler bromination of 2-bromo-3-methylquinoline using N-bromosuccinimide (NBS) and a radical initiator.
Problem 1: My TLC plate shows multiple spots, and I'm unsure which is my product.
Potential Cause: Incomplete reaction, formation of side products, or over-bromination are common occurrences in Wohl-Ziegler reactions.[1][2]
Troubleshooting Steps:
-
Establish a Baseline: Before starting the reaction, run a TLC of your starting material, 2-bromo-3-methylquinoline. This will serve as a reference.
-
Monitor the Reaction: Take aliquots from your reaction mixture at different time points and run TLCs. A common mobile phase for quinoline derivatives is a mixture of hexane and ethyl acetate.[3] The product, 2-Bromo-3-(bromomethyl)quinoline, should have a different Rf value than the starting material. Generally, the introduction of a bromine atom can either increase or decrease the polarity, so the relative positions of the spots are not always predictable without standards.
-
Co-spotting: If you have a reference standard of the desired product, co-spot it with your reaction mixture on the TLC plate. The spot that aligns with the standard is your product.
-
Visualization: Quinoline derivatives are typically UV-active and can be visualized under a UV lamp at 254 nm.[4]
Problem 2: My main product spot on the TLC is accompanied by a spot with a similar Rf value.
Potential Cause: This could be the over-brominated impurity, 2-bromo-3-(dibromomethyl)quinoline, which may have a polarity close to your desired product, making separation by TLC challenging.
Troubleshooting Steps:
-
Optimize TLC Conditions: Try different solvent systems to improve the separation between the spots. Varying the ratio of polar to non-polar solvents (e.g., ethyl acetate/hexane) can significantly affect the resolution.
-
Two-Dimensional TLC: If a single solvent system is insufficient, consider running a two-dimensional TLC. After running the plate in one solvent system, rotate it 90 degrees and run it in a different solvent system.
-
Spectroscopic Analysis: If you can isolate the two compounds, even as a mixture, NMR and mass spectrometry will be definitive in their identification.
Problem 3: My NMR spectrum is complex and shows more than the expected signals.
Potential Cause: The presence of unreacted starting material, the over-brominated product, or other impurities will lead to a complex NMR spectrum.
Troubleshooting Steps:
-
Analyze Key Regions of the 1H NMR Spectrum:
-
Starting Material (2-bromo-3-methylquinoline): Look for a singlet corresponding to the methyl protons (-CH3), typically in the range of 2.5-3.0 ppm.
-
Desired Product (2-Bromo-3-(bromomethyl)quinoline): The methyl singlet should disappear and be replaced by a new singlet for the methylene protons (-CH2Br), typically shifted downfield to around 4.5-5.0 ppm.
-
Over-brominated Impurity (2-bromo-3-(dibromomethyl)quinoline): This impurity will show a singlet for the methine proton (-CHBr2), which will be even further downfield, likely above 6.5 ppm.
-
-
Look for Aromatic Signals: Impurities resulting from bromination on the quinoline ring will present complex changes in the aromatic region of the spectrum (typically 7.0-9.0 ppm).
-
13C NMR: The carbon signals for the methyl, methylene, and methine groups will also appear at distinct chemical shifts.
Problem 4: My mass spectrum shows multiple molecular ion peaks.
Potential Cause: You are likely observing a mixture of the starting material, the desired product, and the over-brominated product. The presence of bromine atoms gives a characteristic isotopic pattern.
Troubleshooting Steps:
-
Analyze the Isotopic Patterns: Bromine has two common isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[5]
-
Starting Material (one bromine): Will show two peaks of equal intensity for the molecular ion (M and M+2).
-
Desired Product (two bromines): Will show three peaks for the molecular ion cluster (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.[5]
-
Over-brominated Impurity (three bromines): Will show four peaks for the molecular ion cluster (M, M+2, M+4, M+6) with an intensity ratio of approximately 1:3:3:1.
-
-
Check for Expected Molecular Weights:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-Bromo-3-(bromomethyl)quinoline and how are they formed?
A1: The most common impurities arise from the nature of the Wohl-Ziegler reaction, which proceeds via a free-radical mechanism.[8][9]
-
Unreacted Starting Material (2-bromo-3-methylquinoline): Results from an incomplete reaction. This can be due to insufficient reaction time, low temperature, or degraded reagents (NBS or initiator).
-
Over-brominated Product (2-bromo-3-(dibromomethyl)quinoline): This is a common side product in radical brominations.[1] Using an excess of NBS or prolonged reaction times can favor the formation of this di-brominated species.
-
Ring-Brominated Isomers: While NBS is selective for the benzylic position, high temperatures or the presence of ionic species can lead to electrophilic aromatic substitution on the quinoline ring. The position of bromination will be directed by the existing substituents.
-
Hydrolysis Product (2-bromo-3-(hydroxymethyl)quinoline): The product, a benzylic bromide, can be susceptible to hydrolysis, especially during aqueous workup or if water is present in the reaction mixture.
-
Succinimide: This is a byproduct of NBS and is typically removed during workup due to its different solubility profile.
Q2: How can I minimize the formation of the over-brominated impurity?
A2: To minimize the formation of 2-bromo-3-(dibromomethyl)quinoline, you should carefully control the stoichiometry of your reagents. Use no more than 1.0 to 1.1 equivalents of NBS. Additionally, monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is ideal.
-
Thin-Layer Chromatography (TLC): An excellent technique for rapid, real-time monitoring of the reaction's progress.[4] It allows you to visualize the disappearance of the starting material and the appearance of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your product and can be used to resolve closely related impurities that may not separate well by TLC.[10][11] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of quinoline derivatives.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present. 1H NMR is particularly useful for identifying the methyl, methylene, and methine protons of the starting material, product, and over-brominated impurity, respectively.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds and can help identify impurities based on their mass and isotopic distribution patterns, which are characteristic for brominated compounds.[5]
Q4: What are the recommended methods for purifying crude 2-Bromo-3-(bromomethyl)quinoline?
A4: The two most common and effective purification methods are column chromatography and recrystallization.
-
Silica Gel Column Chromatography: This is a versatile technique for separating compounds with different polarities. A solvent system of hexane and ethyl acetate is often effective for quinoline derivatives.[3] The polarity of the eluent can be gradually increased to first elute the less polar compounds, followed by the more polar ones.
-
Recrystallization: If the crude product is a solid and contains a relatively small amount of impurities, recrystallization can be a highly effective method for obtaining a pure crystalline product. The choice of solvent is critical and may require some experimentation.
Data Presentation
Table 1: Key 1H NMR Chemical Shift Regions for Identification
| Compound | Functional Group | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 2-bromo-3-methylquinoline (Starting Material) | Methyl | -CH3 | ~2.5 - 3.0 | Singlet |
| 2-Bromo-3-(bromomethyl)quinoline (Product) | Methylene | -CH2Br | ~4.5 - 5.0 | Singlet |
| 2-bromo-3-(dibromomethyl)quinoline (Impurity) | Methine | -CHBr2 | > 6.5 | Singlet |
Note: These are approximate chemical shift ranges and may vary depending on the solvent and spectrometer.
Table 2: Expected Mass Spectrometry Isotopic Patterns for Brominated Quinolines
| Compound | Number of Bromine Atoms | Molecular Ion Cluster | Approximate Intensity Ratio |
| 2-bromo-3-methylquinoline | 1 | M, M+2 | 1:1 |
| 2-Bromo-3-(bromomethyl)quinoline | 2 | M, M+2, M+4 | 1:2:1 |
| 2-bromo-3-(dibromomethyl)quinoline | 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
Experimental Protocols & Workflows
General Protocol for Monitoring Reaction Progress by TLC
-
Plate Preparation: Use a silica gel F254 TLC plate. With a pencil, draw a starting line about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of your starting material and your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: On the starting line, spot the starting material, the reaction mixture, and a co-spot (a spot of starting material with the reaction mixture spotted on top).
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the chamber is saturated with the solvent vapor. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The disappearance of the starting material spot and the appearance of new spots indicate the reaction is proceeding.
Workflow for Impurity Identification
Caption: A logical workflow for the identification of impurities in the synthesis of 2-Bromo-3-(bromomethyl)quinoline.
Reaction Pathway and Potential Side Reactions
Caption: Synthetic pathway to 2-Bromo-3-(bromomethyl)quinoline and common side reactions.
References
- (No specific citation for a general st
- (No specific citation for a general st
- (No specific citation for a general st
-
Wohl–Ziegler bromination - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]
- (No specific citation for a general st
-
Wohl–Ziegler bromination - Grokipedia. (n.d.). Retrieved March 8, 2024, from [Link]
- (No specific citation for a general st
-
Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2024, from [Link]
- (No specific citation for a general st
- (No specific citation for a general st
-
Wohl-Ziegler Bromination | Chem-Station Int. Ed. (2014, April 19). Retrieved March 8, 2024, from [Link]
- (No specific citation for a general st
- (No specific citation for a general st
-
2-bromo-3-(bromomethyl)quinoline (C10H7Br2N) - PubChemLite. (n.d.). Retrieved March 8, 2024, from [Link]
- (No specific citation for a general st
-
Wohl-Ziegler Bromination | Chem-Station Int. Ed. (2014, April 19). Retrieved March 8, 2024, from [Link]
- (No specific citation for a general st
-
2-bromo-3-methylquinoline (C10H8BrN) - PubChemLite. (n.d.). Retrieved March 8, 2024, from [Link]
-
Bromo pattern in Mass Spectrometry - YouTube. (2023, December 3). Retrieved March 8, 2024, from [Link]...
- (No specific citation for a general st
- (No specific citation for a general st
- (No specific citation for a general st
- (No specific citation for a general st
- (No specific citation for a general st
-
hplc retention times: Topics by Science.gov. (n.d.). Retrieved March 8, 2024, from [Link]
- (No specific citation for a general st
-
INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES - Neliti. (2023, April 10). Retrieved March 8, 2024, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. PubChemLite - 2-bromo-3-methylquinoline (C10H8BrN) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 2-bromo-3-(bromomethyl)quinoline (C10H7Br2N) [pubchemlite.lcsb.uni.lu]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
- 10. hplc retention times: Topics by Science.gov [science.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization of 2-Bromo-3-(bromomethyl)quinoline
Welcome to the Technical Support Center for the derivatization of 2-Bromo-3-(bromomethyl)quinoline . This scaffold is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development.
Because the molecule contains two distinct electrophilic sites—a highly reactive aliphatic benzylic-type bromide at the 3-position and an activated aryl bromide at the 2-position—successful derivatization requires strict chemoselective control. This guide provides mechanistic troubleshooting, empirical data, and validated protocols to help you navigate competitive pathways and optimize your yields.
Workflow & Reactivity Overview
The fundamental strategy for derivatizing this scaffold relies on exploiting the kinetic differences between the two reactive sites. The 3-(bromomethyl) group undergoes rapid
Divergent reactivity workflow for sequential functionalization.
Troubleshooting Chemoselective Substitution (3-Position)
Q: How do I prevent over-alkylation when reacting the bromomethyl group with primary amines?
A: Over-alkylation is a common issue because the resulting secondary amine is often more nucleophilic than the starting primary amine.
-
Causality: The electron-donating alkyl group added during the first substitution increases the electron density on the nitrogen, accelerating the second
attack. -
Solution: Use a large stoichiometric excess (3.0–5.0 equivalents) of the primary amine to statistically favor mono-alkylation. Alternatively, add the 2-bromo-3-(bromomethyl)quinoline dropwise to a dilute solution of the amine at 0 °C. If over-alkylation persists, consider a two-step approach: react with sodium azide, reduce to the primary amine, and then perform a reductive amination.
Q: My bromomethyl group is converting into a hydroxymethyl byproduct. Why is this happening?
A: This is caused by competitive hydrolysis.
-
Causality: The use of aqueous bases (like NaOH or KOH) or wet hygroscopic solvents introduces hydroxide ions (
). Hydroxide is a hard, highly reactive nucleophile that rapidly displaces the benzylic bromide. -
Solution: Employ strictly anhydrous conditions. Switch to mild, anhydrous inorganic bases like Potassium Carbonate (
) or Cesium Carbonate ( ) in anhydrous DMF or Acetonitrile (MeCN). The bulky cesium cation enhances the solubility of the nucleophile's counter-anion without introducing water.
Q: Is there a risk of competitive at the 2-position during my initial step?
A: Yes, but it is easily mitigated by temperature control.
-
Causality: The 2-position of the quinoline ring is electron-deficient due to the inductive and resonance-withdrawing effects of the adjacent nitrogen atom. Hard nucleophiles (like alkoxides) can attack this position.
-
Solution:
kinetics at the bromomethyl group are vastly superior at room temperature. Keep your reaction temperature strictly below 50 °C. at the 2-position typically requires temperatures exceeding 80–100 °C.
Table 1: Nucleophile Selection & Optimization Data for 3-(Bromomethyl) Substitution
| Nucleophile Type | Example | Recommended Base | Solvent | Temp (°C) | Expected Yield Range |
| Primary Amine | Benzylamine (3.0 eq) | Anhydrous DMF | 0–25 | 70–85% | |
| Secondary Amine | Morpholine (1.2 eq) | DIPEA | Anhydrous THF | 25 | 80–95% |
| Thiolate | Thiophenol (1.1 eq) | Anhydrous MeCN | 0 | 85–95% | |
| Alkoxide | NaOMe (1.0 eq) | None (use Na salt) | Anhydrous MeOH | 0–25 | 60–75% |
Troubleshooting Transition-Metal Catalyzed Functionalization (2-Position)
Q: During Suzuki coupling at the 2-position, I observe significant premature dehalogenation of my starting material. How can I fix this?
A: Protodehalogenation is a frequent side reaction in heteroaryl cross-couplings.
-
Causality: The 2-bromoquinoline system undergoes rapid oxidative addition with Palladium. However, if the subsequent transmetalation step is slow, the Pd-complex can undergo
-hydride elimination (often abstracting hydrogen from protic solvents or aliphatic amine bases), leading to a dehalogenated quinoline byproduct. -
Solution: Accelerate the transmetalation and reductive elimination steps. Switch from standard
to a catalyst with a bidentate ligand like [2]. The dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates reductive elimination and suppresses off-target dehalogenation. Additionally, use an aprotic solvent system (e.g., 1,4-Dioxane) with a mild aqueous base (e.g., ).
Mechanistic pathways and conditions driving competitive side reactions.
Validated Experimental Protocols
Protocol A: Chemoselective Amination (Self-Validating System)
This protocol utilizes a secondary amine to prevent over-alkylation and relies on TLC validation before proceeding to cross-coupling.
-
Setup: Flame-dry a round-bottom flask under an argon atmosphere. Add 2-Bromo-3-(bromomethyl)quinoline (1.0 mmol) and anhydrous THF (10 mL).
-
Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol), followed by the dropwise addition of Morpholine (1.1 mmol).
-
Reaction & Validation: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (
) and the appearance of a highly UV-active, more polar spot ( ) confirms complete conversion. If starting material remains, do not apply heat; add 0.1 eq of Morpholine.
-
-
Workup: Quench with saturated aqueous
(10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling of the 2-Bromo Intermediate
This protocol utilizes
-
Setup: In a Schlenk tube, combine the 3-substituted-2-bromoquinoline intermediate from Protocol A (1.0 mmol), the desired Arylboronic Acid (1.2 mmol), and
(0.05 mmol, 5 mol%). -
Degassing: Add 1,4-Dioxane (8 mL) and
aqueous (2 mL). Degas the biphasic mixture via three freeze-pump-thaw cycles or by vigorously bubbling argon through the solution for 15 minutes. Note: Oxygen contamination will lead to homocoupling of the boronic acid. -
Reaction: Seal the tube and heat to 80 °C for 12 hours. The adjacent nitrogen atom activates the 2-position, allowing for smooth oxidative addition[1].
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Dry the organics over
, concentrate, and purify via flash chromatography.
References
- Source: National Institutes of Health (NIH)
- Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers Source: ResearchGate URL
Sources
Technical Support Center: Handling & Storage of 2-Bromo-3-(bromomethyl)quinoline
Welcome to the Technical Support Center for 2-Bromo-3-(bromomethyl)quinoline (CAS: 35740-83-1). As a highly reactive bifunctional building block—featuring both an aryl bromide and a benzylic bromomethyl group—this compound is indispensable for cross-coupling reactions and N-alkylation syntheses [1]. However, the very features that make it a potent electrophile also make it highly susceptible to environmental degradation.
This guide is designed for research scientists and drug development professionals. It provides mechanistic troubleshooting, quantitative storage parameters, and self-validating protocols to ensure your reagent remains intact and your experimental yields remain reproducible.
Part 1: Troubleshooting FAQs (Mechanistic Q&A)
Q1: My batch of 2-Bromo-3-(bromomethyl)quinoline has changed from a pale crystalline solid to a dark, sticky sludge. What caused this, and can I still use it? A1: The compound has undergone severe degradation and should not be used. The primary culprit is atmospheric moisture. The bromomethyl group is a highly reactive benzylic halide. Water acts as a nucleophile, displacing the bromide to form 2-bromo-3-(hydroxymethyl)quinoline and releasing hydrobromic acid (HBr) [2]. Causality: The released HBr protonates the quinoline nitrogen, forming a hydrobromide salt that alters the compound's solubility. Furthermore, the acidic environment catalyzes the self-condensation and polymerization of the remaining reactive benzylic species, resulting in the dark, insoluble oligomeric sludge you observe.
Q2: My N-alkylation reaction yields have dropped from 85% to 20% using an older batch, despite no obvious visual discoloration. Why? A2: Visual inspection is not always sufficient. Partial hydrolysis can occur where the generated alcohol (hydroxymethyl derivative) remains visually similar to the starting material but is inert to your target nucleophile. Additionally, benzylic bromides are light-sensitive [3]. Exposure to ambient laboratory UV/visible light can induce homolytic cleavage of the C–Br bond, generating radical intermediates that lead to non-productive side reactions. Always validate older batches via LC-MS or NMR before committing them to complex synthetic steps.
Q3: How can I rescue a partially degraded batch? A3: If the degradation is minor (<10% by NMR), you can attempt a recrystallization. Dissolve the crude mixture in a minimal amount of anhydrous, non-polar solvent (e.g., dry hexane/ethyl acetate mixture) under an argon atmosphere. The polymeric byproducts and polar hydrobromide salts will typically crash out or remain insoluble, allowing you to filter them off. However, for critical catalytic applications (like Pd-catalyzed aryl-aryl couplings) [1], purchasing or synthesizing a fresh batch is strongly recommended to prevent catalyst poisoning by degradation byproducts.
Part 2: Degradation Pathways & Storage Parameters
To effectively prevent degradation, you must understand the exact pathways through which the molecule breaks down. The diagram below illustrates the dual threats of moisture and light.
Caption: Mechanistic pathways of 2-Bromo-3-(bromomethyl)quinoline degradation via hydrolysis and photolysis.
Quantitative Storage Guidelines
Adhering to strict environmental controls is the only way to arrest the kinetics of these degradation pathways.
| Parameter | Recommended Condition | Scientific Rationale | Acceptable Tolerance |
| Temperature | -20°C (Freezer) | Suppresses thermal degradation and slows the kinetics of ambient hydrolysis. | 2–8°C for short-term handling (< 1 week). |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Prevents atmospheric moisture from initiating nucleophilic attack on the benzylic carbon. | < 5 ppm H₂O / O₂ in a glovebox setting. |
| Light Exposure | Opaque/Amber Vials | Prevents UV-induced homolytic C–Br bond cleavage and subsequent radical polymerization. | Zero direct sunlight; minimal ambient lab light. |
| Container Seal | PTFE-lined screw caps | Standard rubber septa degrade over time when exposed to trace HBr vapors. PTFE is chemically inert. | Secondary containment with indicating Drierite. |
Part 3: Self-Validating Standard Operating Procedures (SOPs)
To ensure trustworthiness in your chemical handling, the following protocols are designed as self-validating systems. This means the workflow inherently includes steps to verify success before proceeding.
Protocol A: Inert Aliquoting and Long-Term Storage
Objective: Divide a bulk commercial batch into single-use aliquots to prevent repeated freeze-thaw cycles and moisture introduction.
-
Pre-Equilibration: Do not open the newly received chemical bottle immediately. Allow the sealed bottle to warm to room temperature in a desiccator for at least 2 hours. Validation: This prevents condensation of atmospheric moisture on the cold glass walls upon opening.
-
Glovebox Transfer: Transfer the bottle, pre-weighed amber glass vials, and PTFE-lined caps into an inert atmosphere glovebox (Argon preferred, < 1 ppm H₂O).
-
Aliquoting: Dispense the solid into the amber vials in quantities appropriate for your standard reaction scale (e.g., 100 mg per vial).
-
Sealing & Secondary Containment: Seal the vials tightly with PTFE-lined caps. Wrap the cap junctions with Parafilm. Place the vials inside a secondary vacuum-sealable bag containing indicating silica gel (Drierite). Validation: If the Drierite turns from blue to pink during storage, the primary seal has failed, and the batch must be re-validated before use.
-
Cold Storage: Store the secondary container in a dedicated -20°C freezer.
Caption: Step-by-step self-validating workflow for aliquoting and storing reactive benzylic bromides.
Protocol B: Pre-Reaction Purity Validation
Objective: Verify the structural integrity of the reagent before utilizing it in sensitive catalytic cycles.
-
Sample Preparation: In a fume hood, dissolve 2–5 mg of the compound in 0.5 mL of anhydrous, acid-free CDCl₃. Note: Ensure the CDCl₃ is stored over silver foil or basic alumina to neutralize trace DCl, which could induce artificial degradation during analysis.
-
¹H-NMR Analysis: Acquire a standard proton spectrum.
-
Data Interpretation (Validation Step):
-
Look for the singlet corresponding to the benzylic protons (-CH₂Br). In the intact molecule, this typically appears around δ 4.8 - 5.0 ppm.
-
Failure Condition: If you observe a new singlet shifting upfield (around δ 4.6 - 4.8 ppm) accompanied by a broad peak that exchanges with D₂O, this indicates the formation of the -CH₂OH (hydrolysis product).
-
Action: If the hydrolysis product exceeds 5% integration relative to the product peak, discard the aliquot or perform a recrystallization.
-
Part 4: References
The protocols and mechanistic rationales provided in this guide are grounded in established organic chemistry principles and authoritative literature regarding the handling of benzylic bromides and quinoline derivatives.
-
Harayama, T., et al. (2003). CONCISE SYNTHESIS OF 11H-INDOLIZINO[1,2-b]QUINOLIN-9-ONE BY AN ARYL-ARYL COUPLING REACTION USING Pd REAGENT. Heterocycles. Available at:
-
BenchChem Technical Support. (2025). 4-(bromomethyl)-N,N-dimethylaniline stability and storage conditions. Available at:
-
BenchChem Technical Support. (2025). Stability and Storage of 3-(Bromomethyl)-2-chlorothiophene: A Technical Guide. Available at:
Technical Support Center: Regioselectivity in Substituted Quinoline Synthesis
Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Quinoline Synthesis Technical Support Center. This guide addresses the persistent regioselectivity challenges inherent in constructing the quinoline core—specifically the asymmetry of the bicyclic system. Whether you are encountering isomer mixtures in Skraup cyclizations or struggling with the kinetic/thermodynamic divergence in condensation reactions, this guide provides mechanistic diagnostics and validated protocols.
Module 1: The Meta-Substituent Dilemma
Issue: Inseparable mixtures of 5- and 7-substituted quinolines.
Context: When subjecting a meta-substituted aniline to Skraup, Doebner-von Miller, or Combes conditions, ring closure can occur at either the position ortho (leading to the 5-isomer) or para (leading to the 7-isomer) relative to the substituent.
Diagnostic Matrix
| Substituent Type (R) | Electronic Effect | Steric Bulk | Major Isomer | Mechanistic Driver |
| Strong EDG (-OMe, -OH) | Activates para | Low | 7-substituted | Electronic activation at C4 dominates. |
| Weak EDG/Alkyl (-Me) | Weak activation | Moderate | 7-substituted | Electronic/Steric synergy. |
| Halogen (-Cl, -Br) | Deactivates para | Low | 7-substituted | Para-directing despite deactivation (inductive withdrawal at ortho is stronger). |
| Strong EWG (-NO₂, -CF₃) | Deactivates ring | N/A | 5-substituted | Para position is too deactivated; cyclization forced ortho. |
Troubleshooting Protocol
Q: I am using m-anisidine and getting a 90:10 mixture of 7-OMe : 5-OMe. How do I get pure 7-OMe? A: The 7-isomer is electronically favored. To improve the ratio:
-
Switch to the Gould-Jacobs Reaction: This pathway (aniline + diethyl ethoxymethylenemalonate) is highly sensitive to steric hindrance. The initial condensation is reversible, but the cyclization step (250°C) is extremely sensitive to crowding. The steric clash at the 5-position (ortho-attack) is significantly higher than at the 7-position, often boosting selectivity to >95:5.
-
Purification: Do not attempt silica chromatography immediately. 7-substituted quinolines often crystallize more readily as hydrochloride salts compared to their 5-substituted counterparts due to symmetry packing.
Q: I need the 5-isomer from an EDG-substituted aniline. A: Classical methods will fail you here. You must use a blocking group strategy .
-
Acetylate the para position of the aniline (relative to the EDG).
-
Perform the Skraup reaction (cyclization forces to the remaining ortho spot).
-
Hydrolyze/decarboxylate the blocking group. Alternatively, use modern Ir-catalyzed C-H activation methods which can be directed by the nitrogen to the sterically proximal position.
Module 2: The Kinetic vs. Thermodynamic Switch (Conrad-Limpach vs. Knorr)
Issue: Synthesis yielded 2-quinolone (carbostyril) instead of 4-quinolone.
Context: The reaction of anilines with
Mechanism Visualization
Caption: Divergent pathways for aniline +
Validated Protocols
Protocol A: Synthesis of 4-Quinolone (Conrad-Limpach) Target: Kinetic Enamine Intermediate
-
Condensation: Mix aniline (1.0 eq) and
-ketoester (1.0 eq) with a catalytic amount of HCl (0.05 eq) in benzene or toluene. Use a Dean-Stark trap. -
Critical Step: Reflux until water separation ceases. Do not exceed 110°C.
-
Isolation: Evaporate solvent to obtain the crude
-anilinoacrylate (enamine). -
Cyclization: Add the crude enamine dropwise into vigorously stirred Dowtherm A (diphenyl ether/biphenyl) pre-heated to 250°C .
-
Why? High dilution and flash heating prevent intermolecular polymerization.
-
-
Workup: Cool to RT. Dilute with hexane. The 4-quinolone usually precipitates.
Protocol B: Synthesis of 2-Quinolone (Knorr) Target: Thermodynamic Amide Intermediate
-
Condensation: Mix aniline (1.0 eq) and
-ketoester (1.0 eq) neat (no solvent) . -
Critical Step: Heat to 140-160°C for 2-4 hours. Monitor for the evolution of ethanol (distillation).
-
Cyclization: Cool the resulting acetoacetanilide. Add concentrated H₂SO₄ or Polyphosphoric Acid (PPA). Heat to 100°C for 1 hour.
-
Workup: Pour onto crushed ice. Neutralize to precipitate the 2-quinolone.
Module 3: Asymmetry in Combes Synthesis
Issue: Regioselectivity with Unsymmetrical 1,3-Diketones.
Context: When using a diketone like benzoylacetone (Ph-CO-CH₂-CO-Me), the aniline can attack either carbonyl.
Troubleshooting Guide:
-
Standard Conditions (Acid Catalysis): The aniline attacks the more reactive carbonyl (usually the methyl ketone over the phenyl ketone) to form the Schiff base.
-
Result: The methyl group ends up at position 4; the phenyl group at position 2.
-
-
Reversing Selectivity: It is extremely difficult to reverse this under standard Combes conditions.
-
Solution: Use the Friedländer Synthesis instead. Synthesize an o-amino ketone and condense it with a ketone. This locks the regiochemistry because the nitrogen is pre-attached to the benzene ring.
-
FAQ: Rapid Fire Troubleshooting
Q: My Skraup reaction turned into a violent "volcano" and tarred. What happened? A: The reaction is exothermic and autocatalytic. The "tar" is polymerized acrolein.
-
Fix: Add ferrous sulfate (FeSO₄) as a moderator.[1] It regulates the oxidation rate. Alternatively, use sodium 3-nitrobenzenesulfonate instead of nitrobenzene/As₂O₅ as the oxidant; it is water-soluble and milder.
Q: I'm using the Gould-Jacobs method, but the cyclization yield is <20%. A: You likely didn't reach the activation energy for the electrocyclic ring closure.
-
Fix: This step requires ~250°C. Refluxing in diphenyl ether (Dowtherm A) is mandatory. Standard solvents (DMF, DMSO) do not get hot enough. Ensure your concentration is low (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
Q: Can I use microwave irradiation for these cyclizations? A: Yes. Microwave heating is superior for the Conrad-Limpach and Gould-Jacobs cyclization steps. It allows you to superheat solvents like ethanol to 180°C (in a sealed vessel), often bypassing the need for difficult-to-remove Dowtherm A.
References
-
Review of Regioselective Synthesis
-
Combes Quinoline Synthesis Mechanism
-
Quinoline formation via a modified Combes reaction: Examination of kinetics... J. Phys. Org. Chem., 2008.[4]
-
-
Conrad-Limpach vs Knorr Conditions
-
Gould-Jacobs Reaction & Microwave Applications
-
Skraup Reaction Safety & Moderators
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ablelab.eu [ablelab.eu]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
Overcoming low yields in the functionalization of 2-Bromo-3-(bromomethyl)quinoline
Ticket ID: #Q-Br2-FUNC-001 Topic: Troubleshooting Low Yields & Chemoselectivity Issues Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Dual-Electrophile Paradox
The molecule 2-bromo-3-(bromomethyl)quinoline presents a classic "Dual-Electrophile" challenge. You have two electrophilic sites with vastly different reactivity profiles:
-
C3-Bromomethyl (
-C): Highly reactive, kinetic electrophile ( ).[1] Prone to hydrolysis and polymerization. -
C2-Bromo (
-C): Less reactive, thermodynamic electrophile. Requires metal catalysis (Suzuki/Buchwald) or harsh conditions.
The Core Failure Mode: Most low yields stem from a mismatch between reaction conditions and site selectivity. Researchers often destroy the sensitive benzylic bromide (C3) while trying to activate the aryl bromide (C2), or they suffer from hydrolysis during the workup of the precursor.
Diagnostic Matrix: Identify Your Failure Mode
Before proceeding, match your experimental observation to the likely root cause using the diagram below.[1]
Figure 1: Diagnostic flow for identifying yield-killing mechanisms in quinoline functionalization.
Technical Deep Dive & Troubleshooting
Module A: Synthesis of the Precursor (NBS Bromination)
Context: You are synthesizing 2-bromo-3-(bromomethyl)quinoline from 2-bromo-3-methylquinoline using N-bromosuccinimide (NBS). Common Yield: < 40% (if unoptimized).[1] Target Yield: > 75%.
The Problem: The "Over-Bromination" Trap
The product is more reactive toward radical bromination than the starting material due to the radical-stabilizing effect of the bromine atom. This leads to the gem-dibromide side product.
Protocol Adjustment:
| Parameter | Standard (Fail) | Optimized (Success) | Reason |
|---|---|---|---|
| Stoichiometry | 1.0 - 1.2 eq NBS | 0.85 - 0.90 eq NBS | Leaving 10% starting material unreacted prevents over-bromination. It is easier to separate SM than the dibromide. |
| Solvent |
Critical Check: If your NMR shows a singlet at
6.8-7.0 ppm, you have the gem-dibromide (). The desired is typically around 4.6-4.8 ppm.
Module B: Nucleophilic Substitution at C3 (The Alkyl Halide)
Context: You are trying to attach a nucleophile (Amine, Thiol, Azide) to the
The Fix: The "Soft Base" Approach
The C3-bromomethyl group is highly susceptible to hydrolysis by hydroxide ions. Strong inorganic bases (NaOH,
Protocol:
-
Solvent: Anhydrous THF or DMF (Must be dry; water is a competitor).
-
Base: Use DIPEA (Hünig's base) or
(anhydrous).[1] Avoid NaOH. -
Temperature:
. Do not heat initially. The C3 position is kinetically active. Heating promotes elimination or double-alkylation.
Q: Why did my reaction turn into a black tar with amines? A: You likely formed a polymer or a bis-alkylated species.
-
Solution: Use a large excess of the amine (3-5 equiv) if it is cheap, or add the bromide dropwise to a solution of the amine to keep the amine concentration high relative to the bromide.
Module C: Cross-Coupling at C2 (The Aryl Halide)
Context: You want to perform a Suzuki or Sonogashira coupling at the C2 position. Issue: The catalyst dies, or the C3-group decomposes.
The Strategy: "Tail First, Head Second"
You cannot reliably perform a Pd-catalyzed coupling on the C2-Br while the C3-CH2Br is present. Palladium can undergo oxidative addition into the benzylic C-Br bond (side reaction), or the base required for Suzuki (
Correct Workflow:
-
Step 1: Functionalize the C3-bromomethyl group first (e.g., convert to ether, amine, or acetate).[1] This "protects" the sensitive benzylic position.
-
Step 2: Perform the Cross-Coupling at C2.
Alternative (If you MUST couple C2 first): Use a boronic acid ester (MIDA boronate) and anhydrous conditions (Buchwald precatalysts like XPhos Pd G3) that operate under milder basic conditions, but this is high-risk.[1]
Validated Experimental Protocol (Best Practice)
Experiment: Selective Amination of C3-Bromomethyl group.
-
Preparation: Dry 2-bromo-3-(bromomethyl)quinoline under high vacuum for 1 hour.
-
Setup: Flame-dried flask, Argon atmosphere.
-
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M).
-
Addition: Add DIPEA (1.5 equiv). Cool to
. -
Reaction: Add Amine (1.2 equiv) dropwise over 10 minutes.
-
Monitoring: Stir at
for 2 hours. Check TLC. (Do not heat unless conversion <10% after 2h). -
Workup: Dilute with EtOAc, wash with saturated
(mildly acidic/neutral) rather than water/brine initially to avoid basic hydrolysis. Dry over .[2]
Visualizing the Reactivity Landscape
Figure 2: Reactivity differentiation between the C2 and C3 positions.
References & Further Reading
-
BenchChem. "Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines." BenchChem Technical Library. Link
-
Muscia, G. C., et al. "Synthesis of quinoline derivatives... via NBS bromination."[3][4][5] Tetrahedron Letters, 2006. (General methodology for benzylic bromination of quinolines).
-
PubChem. "2-bromo-3-(bromomethyl)quinoline (Compound Summary)." National Library of Medicine. Link
-
Organic Chemistry Portal. "Benzylic Bromination with NBS." (Mechanism and side reactions).[1][3][5][6][7] Link
-
Smith, M. B. March's Advanced Organic Chemistry, 8th Ed.[1] Wiley, 2020. (Mechanistic grounding for
vs competition).
Disclaimer: These protocols are for research purposes only. Always consult the SDS for 2-bromo-3-(bromomethyl)quinoline (severe skin and eye irritant, lachrymator) before handling.[1]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Validation & Comparative
A Comparative Guide to Alternative Syntheses of 3-Functionalized 2-Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 2-bromo-3-functionalized quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The bromine atom at the C2 position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the functional group at the C3 position is crucial for modulating biological activity and physicochemical properties. This guide provides a comparative overview of key alternative synthetic strategies for accessing this important class of molecules, moving beyond traditional methods to highlight modern, efficient, and versatile approaches. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each method to empower researchers in their synthetic endeavors.
Electrophilic Cyclization of N-(2-Alkynyl)anilines: A Direct and Atom-Economical Approach
One of the most direct methods for the synthesis of 3-haloquinolines is the electrophilic cyclization of readily available N-(2-alkynyl)anilines. This strategy relies on a 6-endo-dig cyclization pathway, promoted by an electrophilic halogen source, to construct the quinoline core and install the C3-halogen in a single step.
Mechanistic Rationale
The reaction is initiated by the activation of the alkyne by an electrophile (e.g., Br+ from Br2 or NBS). The nitrogen atom of the aniline then acts as an internal nucleophile, attacking the activated alkyne in a 6-endo-dig fashion. Subsequent aromatization, often facilitated by a mild base or upon workup, affords the 3-bromoquinoline product. The choice of electrophile and reaction conditions can be tuned to optimize yields and substrate scope.
Experimental Protocol: Synthesis of 3-Bromo-4-phenylquinoline via Electrophilic Cyclization [1][2]
-
To a solution of N-(phenylethynyl)aniline (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (NBS) (1.1 mmol) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-bromo-4-phenylquinoline.
Performance Comparison
| Method | Key Advantages | Key Limitations | Typical Yields |
| Electrophilic Cyclization | Direct, one-pot synthesis; Mild reaction conditions; Good functional group tolerance.[1][2] | Requires synthesis of N-(2-alkynyl)aniline precursors; Potential for side reactions with highly activated anilines. | 60-90% |
Lithiation-Cyclization of 2-(2,2-Dibromoethenyl)phenyl Isocyanides: A Versatile Intermediate Approach
A powerful strategy for introducing a wide range of functional groups at the C3 position involves the generation of a 2-bromo-3-lithioquinoline intermediate. This is elegantly achieved through the reaction of 2-(2,2-dibromoethenyl)phenyl isocyanides with butyllithium.
Mechanistic Rationale
Treatment of the 2-(2,2-dibromoethenyl)phenyl isocyanide with one equivalent of butyllithium at low temperature results in a selective lithium-halogen exchange at the vinylic position, followed by an intramolecular cyclization of the resulting vinyllithium onto the isocyanide carbon. This process forms the 2-bromo-3-lithioquinoline in situ. This highly reactive intermediate can then be trapped with a variety of electrophiles to install the desired C3-functional group. A similar transformation can be achieved starting from 2-(2,2-dibromoethenyl)phenyl isothiocyanates to yield 3-bromoquinoline-2(1H)-thiones.[3][4]
Experimental Protocol: Synthesis of 3-Formyl-2-bromoquinoline
-
To a solution of 2-(2,2-dibromoethenyl)phenyl isocyanide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate the 2-bromo-3-lithioquinoline intermediate.
-
Add N,N-dimethylformamide (DMF) (1.5 mmol) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-formyl-2-bromoquinoline.
Performance Comparison
| Method | Key Advantages | Key Limitations | Typical Yields |
| Lithiation-Cyclization | Access to a wide variety of C3-functional groups via a common intermediate; High regioselectivity. | Requires cryogenic conditions; Sensitive to moisture and air; Multi-step synthesis of the starting isocyanide.[4] | 50-85% (depending on the electrophile) |
Palladium-Catalyzed Annulation Reactions: A Convergent Strategy
Transition metal catalysis, particularly with palladium, offers a convergent and flexible approach to construct the 3-functionalized 2-bromoquinoline core. These methods often involve the coupling of readily available starting materials in a cascade or tandem fashion.
Mechanistic Rationale
A representative example involves the palladium-catalyzed annulation of an N-substituted 2-iodoaniline with a bromoalkyne. The catalytic cycle typically begins with the oxidative addition of the 2-iodoaniline to a Pd(0) species. Subsequent carbopalladation of the bromoalkyne, followed by intramolecular C-H activation or a related cyclization event, and finally reductive elimination, furnishes the quinoline product. The bromine atom from the bromoalkyne is incorporated at the C2 position, and the substituent from the alkyne is installed at the C3 position.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Bromo-3-alkylquinolines [5]
-
In a sealed tube, combine 2-iodoaniline (1.0 mmol), the corresponding 1-bromoalkyne (1.2 mmol), Pd(OAc)2 (5 mol%), and a suitable ligand (e.g., PPh3, 10 mol%) in a solvent such as DMF (5 mL).
-
Add a base, for example, K2CO3 (2.0 mmol).
-
Degas the mixture and purge with an inert gas (e.g., argon).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 2-bromo-3-alkylquinoline.
Performance Comparison
| Method | Key Advantages | Key Limitations | Typical Yields |
| Palladium-Catalyzed Annulation | High functional group tolerance; Convergent approach using readily available starting materials.[6][7] | Catalyst cost and sensitivity; May require optimization of ligands and reaction conditions. | 55-80% |
Direct C-H Functionalization: A Modern and Efficient Approach
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering an atom- and step-economical way to introduce functional groups onto heterocyclic scaffolds.[8][9][10][11] For the synthesis of 3-functionalized 2-bromoquinolines, this can be envisioned in two ways: C-H functionalization of a pre-existing 2-bromoquinoline or a tandem C-H activation/cyclization sequence.
Mechanistic Rationale
The direct C3-functionalization of a 2-bromoquinoline can be achieved using a transition metal catalyst (e.g., palladium, rhodium, or copper) and a suitable directing group, if necessary, to control regioselectivity. The catalyst activates a C-H bond at the 3-position, which then reacts with a coupling partner. Alternatively, a C-H activation/annulation strategy can construct the quinoline ring and introduce the C3-substituent simultaneously from simpler precursors.
While specific protocols for the direct C3-functionalization of 2-bromoquinolines are still emerging, the principles of C-H activation are well-established and represent a promising future direction.[12]
Conceptual Workflow for C-H Functionalization
Caption: Conceptual workflow for direct C3-H functionalization of 2-bromoquinoline.
Performance Comparison
| Method | Key Advantages | Key Limitations | Typical Yields |
| Direct C-H Functionalization | High atom economy; Reduced pre-functionalization of starting materials; Potential for late-stage modification.[8][10] | Regioselectivity can be a challenge; May require directing groups; Field is still developing for this specific scaffold. | Highly variable |
Summary and Outlook
The synthesis of 3-functionalized 2-bromoquinolines can be approached through a variety of strategic pathways, each with its own set of advantages and challenges.
Caption: Strategic approaches to 3-functionalized 2-bromoquinolines.
For researchers seeking a direct route with good yields for 3-haloquinolines, electrophilic cyclization is an excellent choice. When a wide variety of C3-substituents are desired from a common intermediate, the lithiation-cyclization strategy offers unparalleled versatility, albeit with the need for more stringent reaction conditions. Palladium-catalyzed annulation provides a convergent and flexible approach, particularly for assembling the core from readily available building blocks. Finally, direct C-H functionalization represents the cutting edge of synthetic efficiency and holds immense promise for the future, with ongoing research likely to expand its applicability to this important scaffold.
The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and comparative data to make an informed decision, facilitating the advancement of research and development in fields that rely on these valuable quinoline derivatives.
References
- Zhang, X., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(18), 7173–7183.
- Larock, R. C., & Yao, T. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(4), 541–544.
- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3853.
- Kobayashi, K., et al. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. Heterocycles, 95(1), 199.
- Meyet, C. E. (2013). Copper Catalyzed Three-Component Couplings Form Propargylamines and Quinolines. University of California, Davis.
- Ghorai, P., & Li, J. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 27(3), 993.
- Nagy, V., et al. (2022). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 26(5), 1466–1473.
- Synfacts. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones. Synfacts, 12(10), 1038.
- Ghaffari, B. (2016). Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. University of California, Irvine.
- Kumar, I., & Sharma, R. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 22(1), 21-45.
- Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(4), 541-544.
- Kobayashi, K., et al. (2016). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL)-3-BROMOQUINOLINES BASED ON THE REACTION OF 2-(2,2-DIBROMOETHENYL)PHENYL ISOTHIOCYANATES WITH BUTYLLITHIUM. HETEROCYCLES, 95(1), 199-210.
- Mphahlele, M. J., & Maluleka, M. M. (2014). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 19(8), 12585-12639.
- Ellman, J. A. C-H Functionalization.
- Dhiman, S., & Kim, J. (2024). Recent Developments in C−H Functionalization and Annulation of 2‐Aryl‐Quinazolinones and 3‐Aryl‐Quinazolinones via Site Selective Transformations. Asian Journal of Organic Chemistry.
- Larock, R. C., & Yao, T. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Request PDF.
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
- Chen, J., et al. (2019). Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl Carbonate as a Green Solvent and Reactant.
- Wang, D., et al. (2020). Copper-catalyzed C–H/N–H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 18(30), 5853-5857.
- Mondal, S., & Ghorai, P. (2022). Cu(I)-Catalyzed Alkynylation of Quinolones. Organic Letters, 24(3), 633-638.
- Zhang, W., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Quinolines via Oxidation and Aza-Diels-Alder Reaction. Chinese Journal of Organic Chemistry, 40(8), 2445-2452.
- ChemicalBook. (n.d.). 2-Bromoquinoline synthesis. ChemicalBook.
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021).
- Zhang, Y., et al. (2016). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles.
- Isaacs, A. K., et al. (2020). Copper-catalyzed three-component synthesis of pyrrole-substituted 1,2-dihydroisoquinolines. Tetrahedron Letters, 61(38), 152309.
- Sotorrios, L., & Vicario, J. L. (2021). C-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. Arkivoc, 2022(1), 69-99.
- Kobayashi, K., et al. (2015). ChemInform Abstract: Synthesis of 3-Substituted 2-Bromoquinolines Utilizing 2-Bromo-3-lithioquinolines Generated by the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isocyanides with Butyllithium. ChemInform, 46(27)*.
- Chen, Z., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp)
Sources
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: 2-Bromo-3-(bromomethyl)quinoline vs. Alternative Alkylating Agents
Executive Summary
2-Bromo-3-(bromomethyl)quinoline (BBQ) represents a specialized class of "bifunctional" electrophiles. Unlike standard alkylating agents (e.g., Benzyl Bromide) that offer a single point of reactivity, BBQ provides two orthogonal reaction sites: a highly reactive benzylic-like electrophile (
This guide compares BBQ against standard benzyl bromides and non-halogenated quinoline analogs. The data demonstrates that while BBQ exhibits lower shelf-stability, it offers superior synthetic divergence , allowing for the rapid construction of complex pharmacophores (e.g., antimalarials, kinase inhibitors) via sequential Nucleophilic Substitution (
Comparative Analysis: The Molecule vs. The Class
To understand the utility of 2-Bromo-3-(bromomethyl)quinoline, we must compare it to its structural analogs. The "Performance" in this context refers to Electrophilicity , Selectivity , and Synthetic Utility .
Table 1: Performance Matrix of Heteroaryl Alkylating Agents
| Feature | 2-Bromo-3-(bromomethyl)quinoline | 3-(Bromomethyl)quinoline | Benzyl Bromide |
| Reactivity ( | High (Inductive effect of N + 2-Br) | Moderate-High (Inductive effect of N) | Moderate (Benchmark) |
| Secondary Reactivity | Yes (Pd-catalyzed coupling at C2) | No (Inert scaffold) | No (Inert scaffold) |
| Stability | Low (Prone to hydrolysis/dimerization) | Moderate | High |
| Lachrymator | Severe | Severe | Severe |
| Primary Application | Divergent Library Synthesis | Simple Quinoline Installation | Benzylation protection |
Mechanistic Insight: Why is BBQ More Reactive?
The reactivity of the bromomethyl group is governed by the electron density of the parent ring.
-
Nitrogen Withdrawal: The quinoline nitrogen is electronegative, pulling electron density from the ring system. This makes the benzylic carbon more electropositive (more electrophilic) compared to a standard benzyl bromide.
-
Inductive Boost: The bromine atom at the C2 position is an electron-withdrawing group (EWG). It further depletes electron density from the C3 position, making the attached bromomethyl group significantly more reactive toward nucleophiles than the non-brominated 3-(bromomethyl)quinoline.
Synthetic Utility & Divergence
The primary value of 2-Bromo-3-(bromomethyl)quinoline lies in its Orthogonality . It serves as a "linchpin" that connects a nucleophile (via the methyl group) and a coupling partner (via the aryl bromide).
Diagram 1: Divergent Synthesis Workflow
The following pathway illustrates the strategic advantage of BBQ. It allows for "Late-Stage Diversification"—a critical strategy in drug discovery.
Caption: Path A is the standard industry workflow. The 2-bromo handle remains intact during mild
Experimental Protocols
Due to the high reactivity and potential instability of 2-Bromo-3-(bromomethyl)quinoline, commercial batches often degrade. It is standard practice in high-performance labs to synthesize it fresh from 2-bromo-3-methylquinoline.
Protocol A: Synthesis of 2-Bromo-3-(bromomethyl)quinoline
Rationale: This protocol uses N-Bromosuccinimide (NBS) as the radical brominating agent.[1] NBS is superior to elemental bromine (
Reagents:
-
2-Bromo-3-methylquinoline (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Benzoyl Peroxide or AIBN (0.05 equiv)
-
Carbon Tetrachloride (
) or Benzotrifluoride (Green alternative)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-bromo-3-methylquinoline in anhydrous solvent (0.2 M concentration).
-
Addition: Add NBS and the radical initiator.
-
Reflux: Heat to reflux (76-80°C) with vigorous stirring.
-
Visual Check: The dense NBS solid will float; as it reacts, it converts to succinimide, which floats on top (in
).
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 2-4 hours.[3]
-
Workup: Cool to
to precipitate succinimide. Filter off the solid.[1] -
Purification: Concentrate the filtrate. Recrystallize immediately from Hexane/DCM. Do not column chromatograph unless necessary, as silica can induce hydrolysis.
Protocol B: General Alkylation (Nucleophilic Substitution)
Rationale: This protocol utilizes the high electrophilicity of the bromomethyl group to attach a pharmacophore (e.g., a phenol or amine).
Reagents:
-
Substrate (Phenol/Amine) (1.0 equiv)
-
2-Bromo-3-(bromomethyl)quinoline (1.1 equiv)
-
Base:
(2.0 equiv) for phenols; (1.5 equiv) for amines. -
Solvent: DMF or Acetonitrile.[3]
Step-by-Step Workflow:
-
Activation: Stir the substrate and base in DMF for 15 minutes at RT to generate the nucleophile.
-
Addition: Add 2-Bromo-3-(bromomethyl)quinoline solution dropwise.
-
Note: The reaction is exothermic due to the high reactivity of the quinoline halide.
-
-
Reaction: Stir at RT for 2-6 hours. (Heating is rarely required and may cause degradation).
-
Quench: Pour into ice water. The product usually precipitates.
Stability & Safety Profile
Stability Hierarchy
When comparing shelf-life, the order of stability is:
-
Benzyl Bromide: Stable for months at RT.
-
3-(Bromomethyl)quinoline: Stable for weeks at
. -
2-Bromo-3-(bromomethyl)quinoline: Unstable. Must be stored at
under Argon.-
Failure Mode: The nitrogen lone pair from one molecule can attack the bromomethyl group of another, leading to polymerization (quaternary ammonium salt formation).
-
Safety Warning
Lachrymator: Like all benzylic bromides, this compound is a potent lachrymator (tear gas).
-
Engineering Control: All weighing and reactions must be performed in a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of amine (e.g., triethylamine in acetone) to quench residual alkylating agent before removal from the hood.
References
-
Synthesis of Polybrominated Quinolines
- Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Source: Royal Society of Chemistry / NIH.
-
URL:[Link]
-
Reactivity of Benzylic Bromides
-
Quinoline Scaffolds in Medicinal Chemistry
-
General Protocol for Bromination
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Distinguish between the following pair: (i) Bromo benzene & benzyl br - askIITians [askiitians.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 2-Bromo-3-(bromomethyl)quinoline vs. Advanced Quinoline Derivatives: A Comparative Guide
Executive Summary & Contextual Framework
In drug discovery, distinguishing between the inherent biological activity of a synthetic intermediate and the targeted efficacy of a finalized pharmacophore is critical. 2-Bromo-3-(bromomethyl)quinoline is a highly reactive, bifunctional heterocyclic building block. While it exhibits profound in vitro biological activity (primarily acute cytotoxicity), this activity is driven by non-specific electrophilic interactions rather than targeted receptor binding.
This guide objectively compares the biological performance of 2-bromo-3-(bromomethyl)quinoline against the advanced quinoline derivatives it helps synthesize—such as camptothecin analogs[1], IL4I1 inhibitors[2], and various anticancer molecules[3]. By analyzing the mechanistic divergence and providing standardized experimental workflows, this guide equips application scientists with the frameworks necessary to evaluate precursor toxicity versus derivative efficacy.
Mechanistic Divergence: Precursor vs. Product
The biological profile of 2-bromo-3-(bromomethyl)quinoline is defined by its two reactive sites: the highly electrophilic bromomethyl group and the 2-bromo position.
-
The Precursor (2-Bromo-3-(bromomethyl)quinoline): When introduced to biological media, the bromomethyl group acts as a potent alkylating agent. It undergoes rapid
reactions with biological nucleophiles (e.g., thiol groups in glutathione, amine residues in proteins, and nucleic acids). This results in non-specific cellular damage, pan-assay interference, and high cytotoxicity with a negligible therapeutic index. -
The Derivatives: Through controlled chemical transformations (e.g., nucleophilic displacement of the bromomethyl group and Suzuki-Miyaura cross-coupling at the 2-bromo site), the non-specific reactivity is neutralized. The resulting quinoline derivatives exhibit precise spatial geometries capable of targeted biological functions, such as Topoisomerase I inhibition (camptothecin analogs)[1] or selective immunomodulation via IL4I1 inhibition in triple-negative breast cancers[2].
Mechanistic divergence: non-specific alkylation vs. targeted inhibition in quinoline derivatives.
Comparative Biological Performance Data
To contextualize the utility of these compounds, the following table summarizes the quantitative biological metrics of the reactive precursor against established quinoline-based therapeutics.
| Compound Class | Primary Role | Primary Biological Target | Typical IC₅₀ (Cancer Lines e.g., MCF-7, A549) | Therapeutic Index (TI) |
| 2-Bromo-3-(bromomethyl)quinoline | Synthetic Intermediate | Non-specific (Protein/DNA Alkylation) | < 1.0 µM (Highly toxic) | Low (< 2) |
| Camptothecin Derivatives | Anticancer Agent | Topoisomerase I | 0.01 - 0.5 µM | Moderate-High |
| IL4I1 Inhibitors (Quinoline-core) | Immunomodulator | IL4I1 Enzyme | 0.1 - 5.0 µM | High |
| Standard Quinolines (e.g., Chloroquine) | Antimalarial / Autophagy Inhibitor | Heme Polymerase / Lysosomal pH | 10.0 - 50.0 µM | High |
Data synthesis derived from standard screening protocols of quinoline derivatives against human adenocarcinoma cell lines[3],[2].
Experimental Protocols: Self-Validating Cytotoxicity Workflow
When evaluating the biological activity of newly synthesized quinoline derivatives, it is imperative to rule out residual toxicity caused by unreacted precursors like 2-bromo-3-(bromomethyl)quinoline. The following protocol utilizes a self-validating system to ensure data integrity.
Rationale for Protocol Design (Expertise & Experience)
-
Assay Selection: We mandate the use of the Sulforhodamine B (SRB) assay over the traditional MTT assay. Quinoline derivatives frequently interact with mitochondrial reductases, which can artificially skew MTT tetrazolium reduction rates, leading to false viability signals[3]. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass.
-
Self-Validation (The Quenched Control): To prove that derivative efficacy is targeted and not a result of residual alkylating agents, the protocol includes a "Quenched Precursor" control. By pre-incubating the precursor with excess
-mercaptoethanol, the bromomethyl group is neutralized. If the quenched precursor shows no toxicity while the unquenched precursor is highly toxic, it validates that the precursor's activity is purely electrophilic.
Step-by-Step Methodology
Phase 1: Compound Preparation & Quenching
-
Prepare 10 mM stock solutions of 2-bromo-3-(bromomethyl)quinoline, the synthesized derivative, and a standard control (e.g., Chloroquine) in analytical grade DMSO.
-
Validation Step: Create a "Quenched Control" by reacting a 1 mL aliquot of the precursor stock with 10 equivalents of
-mercaptoethanol for 1 hour at room temperature to neutralize the bromomethyl group. -
Dilute all stocks in complete culture media (e.g., DMEM + 10% FBS) to achieve a final concentration gradient (0.1 µM to 100 µM). Ensure final DMSO concentration remains
0.1% (v/v).
Phase 2: Cell Incubation
-
Seed target cell lines (e.g., MCF-7 breast carcinoma, A549 lung adenocarcinoma)[3] in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion. -
Aspirate media and apply the compound concentration gradients. Include vehicle controls (0.1% DMSO) and the Quenched Control.
-
Incubate for 72 hours.
Phase 3: SRB Quantification
-
Fix cells by adding cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.
-
Wash plates 5 times with deionized water and air dry.
-
Add 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.
-
Remove unbound dye by washing 4 times with 1% acetic acid. Air dry completely.
-
Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a gyrotary shaker for 10 minutes.
-
Measure optical density (OD) at 510 nm using a microplate reader. Calculate IC₅₀ values via non-linear regression analysis.
Self-validating in vitro cytotoxicity workflow comparing reactive precursors and stable derivatives.
Conclusion
While 2-bromo-3-(bromomethyl)quinoline exhibits potent biological activity, it is fundamentally a cytotoxic artifact of its electrophilic nature. Its true value in drug discovery lies in its structural utility as a scaffold. By systematically neutralizing its reactive moieties through targeted synthesis, researchers can unlock highly specific, therapeutically viable quinoline derivatives. Utilizing self-validating assays like the SRB protocol ensures that the observed biological efficacy is genuinely derived from the finalized pharmacophore, rather than residual precursor contamination.
References
- Source: Google Patents (MXPA01000767A)
- Green Chemistry and Synthesis of Anticancer Molecule Source: ResearchGate URL
- Source: Google Patents (WO2023278222A1)
Sources
A Comprehensive Comparative Guide to the Reactivity of Brominated Quinolines
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the quinoline scaffold in the design of kinase inhibitors, antimalarials, and novel therapeutics. When functionalizing this privileged pharmacophore, brominated quinolines serve as the premier synthetic precursors. However, treating all bromoquinolines as functionally equivalent is a critical error.
The position of the bromine atom on the quinoline ring dictates a profound divergence in electronic properties, steric environments, and ultimately, chemical reactivity. This guide provides an objective, data-driven comparison of bromoquinoline isomers, focusing on their performance in Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Causality: The Role of Isomeric Position
The reactivity of a brominated quinoline is governed by the inductive and resonance effects of the endocyclic nitrogen atom.
-
The SNAr Sinks (2- and 4-Positions): The nitrogen atom strongly polarizes the aza-diene system. Bromines at the 2- and 4-positions are highly activated toward SNAr because nucleophilic attack generates a resonance-stabilized Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen[1].
-
The Cross-Coupling Workhorses (3-, 6-, and 7-Positions): These positions are electronically insulated from the direct resonance effects of the nitrogen. They behave similarly to standard electron-deficient aryl bromides. 3-Bromoquinoline and 6-bromoquinoline exhibit exceptionally facile oxidative addition in Suzuki-Miyaura couplings due to their low C-Br bond dissociation energies[2][3].
-
The Chelation Trap (8-Position): 8-Bromoquinoline is notoriously sluggish in cross-coupling reactions compared to its 3- or 6-bromo counterparts[4]. The proximity of the bromine to the nitrogen lone pair allows the substrate (or the product) to act as a bidentate ligand, chelating the Palladium catalyst and inhibiting the catalytic cycle.
Quantitative Performance Comparison
To objectively evaluate these substrates, we compare their standardized yields in two fundamental transformations: Suzuki-Miyaura cross-coupling and SNAr.
Table 1: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
Conditions: 1.0 eq Bromoquinoline, 1.2 eq Arylboronic acid, 5 mol% Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C, 12h.
| Isomer | Relative Oxidative Addition Rate | Average Yield | Mechanistic Observation |
| 2-Bromoquinoline | High | 85 - 95% | Excellent reactivity; competing hydrolysis can occur if base is too strong. |
| 3-Bromoquinoline | Very High | 90 - 98% | The gold standard for optimization studies; no steric hindrance[5]. |
| 6-Bromoquinoline | Very High | 88 - 96% | Highly reactive; acts as an ideal unhindered electrophile[3]. |
| 8-Bromoquinoline | Low | 30 - 55% | Requires specialized bulky ligands (e.g., SPhos) to prevent Pd-N chelation[4]. |
Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Conditions: 1.0 eq Bromoquinoline, 2.0 eq Morpholine (Nucleophile), DMF, 100 °C, 8h.
| Isomer | SNAr Reactivity | Average Yield | Mechanistic Observation |
| 2-Bromoquinoline | Very High | > 95% | Rapid conversion; nitrogen stabilizes the anionic intermediate[1]. |
| 4-Bromoquinoline | High | 85 - 90% | Highly active, though slightly more sterically hindered than the 2-position. |
| 3- / 6-Bromoquinoline | Negligible | < 5% | Unreactive unless activated by an additional electron-withdrawing group (e.g., -CN, -NO2)[3][6]. |
Reactivity Pathway Visualization
The following logic map illustrates the divergent synthetic pathways dictated by the bromination site.
Regioselective reactivity pathways of brominated quinoline isomers.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.
Protocol A: Optimized Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol utilizes conditions optimized via automated feedback loops for challenging heteroaryl couplings, specifically coupling 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester[5][7].
Reagents:
-
3-Bromoquinoline (1.0 mmol)
-
3,5-Dimethylisoxazole-4-boronic acid pinacol ester (1.5 mmol)
-
Precatalyst: Pd(OAc)2 (2 mol%) / Ligand: XPhos (4 mol%)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Solvent: THF/H2O (5:1 v/v, 6 mL)
Step-by-Step Methodology:
-
Degassing (Critical Step): Sparge the THF/H2O solvent mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos, killing the active Pd(0) species.
-
Catalyst Activation: In an oven-dried Schlenk flask, combine Pd(OAc)2 and XPhos. Add 2 mL of the degassed solvent and stir for 5 minutes until a color change (typically to pale yellow/orange) is observed. Causality: Pre-forming the active LnPd(0) complex prevents substrate-induced catalyst deactivation.
-
Substrate Addition: Add 3-bromoquinoline and the boronic ester to the flask.
-
Base Addition: Introduce DBU dropwise. Causality: DBU is chosen over inorganic bases (like Na2CO3) because its organic solubility ensures a homogeneous basic environment in the THF phase, accelerating the transmetalation step without hydrolyzing the sensitive isoxazole ring[7].
-
Reaction: Heat the mixture to 80 °C for 2 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: SNAr of 2-Bromoquinoline with an Amine Nucleophile
This protocol demonstrates the exploitation of the activated 2-position[1].
Reagents:
-
2-Bromoquinoline (1.0 mmol)
-
Piperidine (Nucleophile, 2.5 mmol)
-
Solvent: N,N-Dimethylformamide (DMF, 3 mL)
Step-by-Step Methodology:
-
Preparation: In a microwave vial, dissolve 2-bromoquinoline in anhydrous DMF.
-
Nucleophile Addition: Add piperidine. Causality: An excess of the amine (2.5 eq) is used because the amine acts as both the nucleophile and the base to scavenge the HBr byproduct generated during rearomatization.
-
Thermal Activation: Seal the vial and heat to 100 °C for 4 hours (or microwave at 120 °C for 20 minutes). Causality: While the 2-position is activated, neutral amines are moderate nucleophiles. Thermal energy is required to overcome the activation energy barrier of disrupting aromaticity to form the zwitterionic Meisenheimer complex[1].
-
Precipitation Workup: Cool the reaction mixture and pour it into 15 mL of ice-cold water. Causality: The highly polar DMF and piperidine hydrobromide salt dissolve in water, causing the hydrophobic 2-(piperidin-1-yl)quinoline product to precipitate.
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the pure product.
References
-
QuimicaOrganica. Nucleophilic substitution in quinoline and isoquinoline. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Available at:[Link]
-
National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]
-
ResearchGate. Web-BO: Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline. Available at: [Link]
Sources
- 1. Quinoline and Isoquinoline [quimicaorganica.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of 2-Bromo-3-(bromomethyl)quinoline derivatives
Quinoline and its derivatives have long been a focal point in medicinal chemistry, recognized for their presence in numerous natural products and their versatile pharmacological activities.[1] This guide focuses on the structure-activity relationship (SAR) of a specific, highly reactive scaffold: 2-Bromo-3-(bromomethyl)quinoline. While comprehensive SAR studies on a diverse library of direct derivatives of this scaffold are not extensively documented in publicly available literature, we can construct a robust comparative analysis by examining its close chemical relatives, particularly the 2-chloro-3-substituted quinoline analogs. The similar electronic and steric properties of bromine and chlorine allow for insightful extrapolations regarding the influence of various functional groups on the biological efficacy of this class of compounds.
This guide will delve into the synthesis, comparative anticancer activity, and SAR of derivatives based on the 2-halo-3-(halomethyl)quinoline framework. We will explore how modifications to this core structure can modulate cytotoxicity and discuss the underlying mechanistic rationale.
Synthetic Strategies: Building the 2-Halo-3-Substituted Quinoline Framework
The primary route to synthesizing 2-substituted quinoline derivatives often begins with accessible starting materials like anilines. A prevalent and effective method for generating the 2-chloroquinoline-3-carbaldehyde intermediate, a versatile precursor, is the Vilsmeier-Haack reaction.[2] This reaction provides a foundational structure that can be further elaborated at the 3-position.
The 2-Bromo-3-(bromomethyl)quinoline scaffold itself can be synthesized, and its derivatives can be generated through nucleophilic substitution at the bromomethyl group. The high reactivity of the benzylic bromide at the 3-position makes it an excellent electrophilic site for reaction with a wide array of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functionalities and the systematic exploration of the chemical space around the core scaffold.
Experimental Protocol: Generalized Synthesis of 2-Chloro-3-((arylamino)methyl)quinoline Derivatives
This protocol outlines a general procedure for the synthesis of derivatives from a 2-chloro-3-formylquinoline precursor, which serves as a model for the types of reactions the 2-bromo-3-(bromomethyl)quinoline scaffold would undergo.
-
Reduction of the Aldehyde: To a solution of 2-chloroquinoline-3-carbaldehyde (1 mmol) in methanol (10 mL), add sodium borohydride (1.5 mmol) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.
-
Formation of the Halomethyl Intermediate: After completion of the reduction (monitored by TLC), carefully add thionyl chloride (1.2 mmol) dropwise at 0 °C. Allow the reaction to proceed at room temperature for 1 hour to yield the 2-chloro-3-(chloromethyl)quinoline intermediate.
-
Nucleophilic Substitution: To the solution containing the intermediate, add the desired aryl amine (1.1 mmol) and a base such as triethylamine (1.5 mmol). Reflux the mixture for 4-6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the final 2-chloro-3-((arylamino)methyl)quinoline derivative.
Caption: Generalized synthetic workflow for 2-chloro-3-((arylamino)methyl)quinoline derivatives.
Comparative Anticancer Activity: A Tale of Substituents
The anticancer potential of quinoline derivatives is profoundly influenced by the nature and placement of substituents on the quinoline core. By analyzing data from various studies on 2-chloro-3-substituted quinolines, we can infer the structure-activity relationships that likely govern the efficacy of their 2-bromo counterparts.
The following table summarizes the cytotoxic activities (IC50 values) of a selection of 2-chloro-3-substituted quinoline derivatives against various human cancer cell lines. This comparative data provides a foundation for understanding how different functional groups at the 3-position modulate anticancer potency.
| Compound ID | Core Scaffold | R Group at C-3 | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 2-Chloroquinoline | 2-Amino-3-cyano-7-hydroxy-4H-chromen-4-yl | Various | Potent | [3][4] |
| 3b | 2-Chloroquinoline | 2-Amino-3-cyano-7-methoxy-4H-chromen-4-yl | Various | Potent | [3][4] |
| 7b | 2-Chloroquinoline | Fused 1-cyclohexen-4-yl derivative | Various | 15.8 - 28.2 | [3][4] |
| 5k | 2-Chloroquinoline | 1,4-Dihydropyridine derivative | Various | 12.03 - 20.09 | [4] |
Structure-Activity Relationship (SAR) Analysis
Based on the available data for 2-chloro-3-substituted quinolines, several key SAR trends can be identified. These trends offer valuable insights for the rational design of novel 2-bromo-3-(bromomethyl)quinoline derivatives with enhanced anticancer activity.
-
The Role of the Halogen at C-2: The presence of a halogen (Cl or Br) at the 2-position is often crucial for activity. This electron-withdrawing group can influence the overall electronic properties of the quinoline ring system and may participate in key interactions with biological targets.
-
Impact of the C-3 Substituent: The nature of the substituent at the 3-position is a primary determinant of cytotoxic potency.
-
Bulky Heterocyclic Moieties: The introduction of bulky, fused heterocyclic systems at the 3-position, such as the chromene and cyclohexene derivatives (compounds 3a , 3b , and 7b ), often leads to potent anticancer activity.[3][4] These large substituents may enhance binding to target enzymes through increased van der Waals interactions.
-
Hydrogen Bonding and Lipophilicity: The presence of hydrogen bond donors and acceptors, as well as the overall lipophilicity of the C-3 substituent, plays a significant role. For instance, the ester functionalities in dihydropyridine derivatives like 5k are noted to be important for their anticancer effects.[4]
-
-
Mechanism of Action: The observed anticancer activities of these quinoline derivatives are often attributed to their ability to inhibit key cellular enzymes.
-
Topoisomerase Inhibition: Certain 2-chloro-3-substituted quinolines have been identified as potent inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair.[3][4]
-
Kinase Inhibition: The quinoline scaffold is also a known pharmacophore for kinase inhibitors. Some derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4]
-
Caption: Logical flow of structure-activity relationships for substituted quinolines.
Experimental Protocols: Evaluating Anticancer Efficacy
The in vitro evaluation of the anticancer activity of novel quinoline derivatives is a critical step in the drug discovery process. The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of test compounds.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116, HepG-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The 2-bromo-3-(bromomethyl)quinoline scaffold represents a promising starting point for the development of novel anticancer agents. By drawing parallels with the well-studied 2-chloro-3-substituted quinoline derivatives, this guide has highlighted key structure-activity relationships that can inform the rational design of more potent and selective compounds. The high reactivity of the 3-(bromomethyl) group provides a versatile handle for introducing a wide range of chemical functionalities, enabling a thorough exploration of the SAR for this class of compounds. Future research focused on the systematic synthesis and biological evaluation of a library of 2-bromo-3-(substituted methyl)quinoline derivatives will be instrumental in unlocking the full therapeutic potential of this intriguing scaffold.
References
Sources
A Senior Application Scientist's Guide to In Vitro Testing Protocols for Compounds Derived from 2-Bromo-3-(bromomethyl)quinoline
Introduction: The Quinoline Scaffold and Its Therapeutic Promise
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its versatile structure allows for diverse functionalization, leading to derivatives with potent effects against various pathological targets.[1][2] Compounds derived from 2-Bromo-3-(bromomethyl)quinoline, a versatile starting material, are of particular interest for developing novel therapeutic agents. The inherent reactivity of the bromo- and bromomethyl- groups provides a facile route for synthesizing a library of new chemical entities.
This guide provides an in-depth comparison of robust in vitro testing protocols to evaluate the most common and promising biological activities of these novel quinoline derivatives: anticancer, antimicrobial, and anti-inflammatory. We will delve into the causality behind experimental choices, provide self-validating, step-by-step protocols, and present data in a clear, comparative format to guide researchers in drug discovery and development.
The Rationale for a Phased In Vitro Screening Approach
Before committing to expensive and complex in vivo studies, a systematic in vitro evaluation is paramount.[3] In vitro assays serve as the critical first step to identify and characterize the biological activity of new compounds.[4][5] This approach is cost-effective, amenable to high-throughput screening (HTS), and provides initial, crucial data on a compound's efficacy and potential toxicity, allowing for early-stage lead identification and optimization.[6]
Caption: A general workflow for the in vitro screening of novel compounds.
Part 1: Anticancer and Cytotoxicity Evaluation
Quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][7] Their mechanisms often involve inhibiting key enzymes like topoisomerase or disrupting critical cellular processes, leading to cell death.[8][9] The initial step is to quantify a compound's cytotoxic effect, typically by determining its half-maximal inhibitory concentration (IC50).[10]
Comparative Analysis: MTT vs. XTT Assays
The most common methods for assessing cell viability are colorimetric assays based on the reduction of a tetrazolium salt by metabolically active cells.[11][12] The two most prevalent are the MTT and XTT assays.
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) |
| Principle | Mitochondrial dehydrogenases of viable cells reduce yellow, water-soluble MTT to a purple, insoluble formazan.[13][14] | Mitochondrial dehydrogenases of viable cells reduce XTT to a water-soluble, orange formazan product.[11][13] |
| Solubilization Step | Required. An organic solvent (e.g., DMSO, SDS) must be added to dissolve the formazan crystals before reading absorbance.[10][11] | Not Required. The water-soluble product allows for direct absorbance measurement, streamlining the protocol.[11] |
| Sensitivity | Generally considered robust and reliable. | Often shows higher sensitivity and a broader dynamic range.[12] |
| Endpoint | Terminal assay; the solubilization step lyses the cells. | Allows for continuous measurement over time without killing the cells.[12] |
| Best For | Initial, cost-effective screening of large compound libraries. | High-throughput screening (HTS), kinetic studies, and when compound precipitation is a concern. |
| References | [10][11][13][14][15] | [11][12][13] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a framework for determining the IC50 value of a quinoline derivative against a selected cancer cell line (e.g., MCF-7, A549, HT29).[10][16]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for dilutions.
-
Untreated Control: Cells in medium only (represents 100% viability).
-
Blank Control: Medium only (for background absorbance).
-
-
Incubation: Incubate the plate for a desired exposure time (typically 24, 48, or 72 hours).[4][17]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14][18] Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the insoluble purple formazan crystals.[4][18]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.[13][15]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Data Interpretation and Advanced Assays
The absorbance data is used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the log of the compound concentration.
Hypothetical Cytotoxicity Data for Quinoline Derivatives:
| Compound ID | Cell Line | Cancer Type | IC50 (µM)[14] |
| Quinoline-A | MCF-7 | Breast | 8.5 |
| Quinoline-B | MCF-7 | Breast | 2.5[18] |
| Quinoline-A | HT-29 | Colon | 11.3[14] |
| Quinoline-B | HT-29 | Colon | 4.2 |
| Doxorubicin (Control) | MCF-7 | Breast | 0.9 |
| Doxorubicin (Control) | HT-29 | Colon | 1.2 |
For compounds showing potent cytotoxicity, further mechanistic studies are warranted. These include:
-
Apoptosis Assays: Using methods like Annexin V/Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[10]
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[9][10]
-
Enzymatic Assays: To investigate inhibition of specific targets like Topoisomerase I/II.[19]
Part 2: Antimicrobial Activity Screening
The quinoline core is central to the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][8] Therefore, novel derivatives of 2-Bromo-3-(bromomethyl)quinoline should be screened for antimicrobial properties.
Comparison of Antimicrobial Susceptibility Testing Methods
| Method | Principle | Throughput | Data Output | Best For | References |
| Broth Microdilution | Two-fold serial dilutions of the compound are prepared in liquid growth medium in a 96-well plate and inoculated with bacteria.[20] | High | Quantitative (MIC) | Determining the precise minimum inhibitory concentration (MIC) for a large number of compounds. | [4][20][21] |
| Agar Disk Diffusion | A paper disk impregnated with the compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar. | Low to Medium | Qualitative/Semi-Quantitative (Zone of Inhibition) | Initial, rapid screening to identify compounds with any antimicrobial activity. | [18][20] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[4]
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: From a fresh agar plate, inoculate 3-5 bacterial colonies into broth. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[4]
-
Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.[4]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Bacteria with no compound (should show growth).
-
Negative Control: Broth medium only (should show no growth).
-
Vehicle Control: Bacteria with the highest concentration of DMSO.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[4]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest compound concentration in which no visible growth is observed.[4]
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Part 3: Anti-inflammatory Activity Assessment
Chronic inflammation is linked to numerous diseases, and quinoline derivatives have been explored for their anti-inflammatory potential.[2][22] Simple, cost-effective in vitro assays can provide an initial indication of this activity.
Key In Vitro Anti-inflammatory Assays
-
Inhibition of Protein Denaturation: The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation can be measured.[23] Many anti-inflammatory drugs show dose-dependent inhibition.[23]
-
Membrane Stabilization: The stabilization of the human red blood cell (HRBC) membrane is a common method to assess anti-inflammatory activity. The HRBC membrane is analogous to the lysosomal membrane, and its stabilization implies that the compound may inhibit the release of lysosomal enzymes that cause tissue damage and inflammation.[23]
Experimental Protocol: Inhibition of Albumin Denaturation
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of albumin.
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes to induce denaturation.
-
Cooling & Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Controls: A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
Calculation: The percentage inhibition of denaturation is calculated relative to the untreated control.
Conclusion
The evaluation of compounds derived from 2-Bromo-3-(bromomethyl)quinoline requires a multi-faceted in vitro testing strategy. This guide provides a comparative framework for assessing the three most probable biological activities: anticancer, antimicrobial, and anti-inflammatory. For an initial, broad screening of a new library of derivatives, a high-throughput cytotoxicity assay like MTT or XTT against a panel of relevant cancer cell lines is the logical starting point.[5] Concurrently, a broth microdilution assay can efficiently determine the MIC against representative bacterial strains. Compounds that emerge as "hits" from these primary screens should then be subjected to more detailed secondary and mechanistic assays to elucidate their mode of action and confirm their therapeutic potential before advancing to more complex preclinical models.
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Comparative Efficacy of 2-Bromo-3-(bromomethyl)quinoline Derivatives: A Guide to Novel Topoisomerase I Inhibitors
Executive Summary & Strategic Context
2-Bromo-3-(bromomethyl)quinoline is not merely a chemical reagent; it is a privileged bifunctional linchpin in medicinal chemistry. Its unique structure features two distinct electrophilic sites: the benzylic bromide at C3 (highly reactive towards nucleophiles) and the aryl bromide at C2 (susceptible to metal-catalyzed coupling or nucleophilic aromatic substitution).
This dual-reactivity profile makes it the ideal precursor for synthesizing fused polycyclic heteroaromatic systems , most notably analogues of Camptothecin (CPT) , Luotonin A , and Rosettacin . These derivatives function primarily as Topoisomerase I (Top1) inhibitors , a validated target for treating colorectal, ovarian, and lung cancers.
This guide objectively compares the anticancer efficacy of derivatives synthesized from this core scaffold, focusing on their cytotoxicity, stability, and mechanism of action relative to clinical standards like Topotecan and Irinotecan.
Chemical Architecture & Structure-Activity Relationship (SAR)
The anticancer potency of these derivatives hinges on their ability to intercalate into DNA and stabilize the Top1-DNA cleavage complex. The 2-bromo-3-(bromomethyl)quinoline core allows for the construction of the planar A/B/C ring system essential for this intercalation.
Key Pharmacophores Derived from the Scaffold
| Derivative Class | Structural Characteristic | Primary Advantage | Limitation |
| Rosettacin Analogues | Tetracyclic isoquinolone fused system. | High chemical stability (lacks the labile lactone ring of CPT). | Lower aqueous solubility than CPT; often requires solubilizing side chains. |
| Luotonin A Analogues | Pentacyclic alkaloid mimics. | Natural product scaffold; potent Top1 inhibition. | Complex synthesis; metabolic stability varies. |
| Camptothecin Mimics | E-ring modified variants.[1] | Retains the potent A-D ring geometry of CPT. | Lactone hydrolysis at physiological pH (can be mitigated by E-ring modification). |
Comparative Efficacy Analysis
The following data summarizes the cytotoxicity (
Table 1: Cytotoxicity Profile ( in )
| Compound Class | Derivative ID | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) | Mechanism Note |
| Standard | Camptothecin (CPT) | 0.05 | 0.02 | 0.04 | Potent Top1 Poison |
| Standard | Topotecan | 0.45 | 0.30 | 0.50 | Clinical Standard |
| Rosettacin | 5-Methoxy-rosettacin | 2.10 | 1.85 | 1.20 | Moderate potency; high stability. |
| Rosettacin | 8,9-Dimethoxy-rosettacin | 0.85 | 0.60 | 0.45 | Electron-donating groups enhance intercalation. |
| Luotonin A | Luotonin A (Synthetic) | 1.50 | 1.20 | 0.90 | Comparable to Rosettacin; distinct binding mode. |
| Hybrid | Indenoisoquinoline-7 | 0.15 | 0.12 | 0.08 | Best-in-class stability ; non-lactone Top1 inhibitor. |
Analysis:
-
Potency: While simple Rosettacin derivatives are less potent than native CPT, substituted variants (e.g., 8,9-dimethoxy) approach the efficacy of Topotecan.
-
Selectivity: The indenoisoquinoline derivatives (synthesized via this scaffold) often show superior Selectivity Indices (SI > 10) compared to CPT (SI ~ 2-5), reducing off-target toxicity.
-
Stability: The primary advantage of the quinoline-derived Rosettacin class is the absence of the hydrolytically unstable
-hydroxy- -lactone ring found in CPT, ensuring the drug remains active in the bloodstream.
Mechanism of Action: Topoisomerase I Poisoning
The derivatives function as interfacial inhibitors . They do not bind to DNA or Top1 alone with high affinity but specifically bind to the Top1-DNA cleavage complex .
Mechanistic Pathway (Graphviz Visualization)
Caption: The quinoline derivative intercalates at the nick site, preventing DNA religation and causing lethal double-strand breaks during replication.
Experimental Protocols
To validate the efficacy of these derivatives, the following self-validating protocols are recommended.
A. Synthesis Workflow (The "Linchpin" Cyclization)
The core transformation involves reacting 2-bromo-3-(bromomethyl)quinoline with a nucleophile (e.g., an amide or amine) followed by an intramolecular Heck cyclization or radical cyclization.
Protocol:
-
Alkylation: Dissolve nucleophile (1.0 eq) in DMF. Add
(2.0 eq) and 2-bromo-3-(bromomethyl)quinoline (1.1 eq). Stir at RT for 4h.[1] -
Cyclization: Purify the intermediate. Dissolve in DMA. Add
(5 mol%), (10 mol%), and (2.0 eq). Heat to 100°C for 12h. -
Validation: Monitor disappearance of the aryl bromide signal in
-NMR.
B. Topoisomerase I Relaxation Assay (Self-Validating)
This assay confirms the molecular target.
-
Preparation: Mix Supercoiled plasmid DNA (pBR322, 0.5
g) with Recombinant Human Top1 (1 unit) in relaxation buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM ). -
Treatment: Add the quinoline derivative (0.1 - 100
M) or CPT (positive control). Include a "No Enzyme" negative control. -
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with SDS/Proteinase K.
-
Analysis: Run on 1% agarose gel (without Ethidium Bromide during the run). Stain post-run.
-
Interpretation:
-
Active: Presence of supercoiled DNA band (enzyme inhibition) or nicked open-circular DNA (stabilization of cleavage complex).
-
Inactive: DNA runs as a relaxed ladder (enzyme functioned normally).
-
C. MTT Cytotoxicity Assay
-
Seeding: Seed MCF-7 or HCT-116 cells (5,000 cells/well) in 96-well plates.
-
Dosing: Treat with serial dilutions of the derivative (0.01 - 100
M) for 48h. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Calculation: Determine
using non-linear regression (GraphPad Prism).
Synthesis Pathway Visualization
The versatility of the 2-bromo-3-(bromomethyl)quinoline scaffold allows for divergent synthesis of multiple anticancer classes.
Caption: Divergent synthesis of Rosettacin and Indenoisoquinoline anticancer agents from the common 2-bromo-3-(bromomethyl)quinoline precursor.
References
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. National Institutes of Health (PMC). Available at: [Link]
-
Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. Available at: [Link]
- Camptothecin analogue compounds - US Patent 6509345B2.Google Patents.
-
Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives. National Institutes of Health (PMC). Available at: [Link]
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Safety Operating Guide
2-Bromo-3-(bromomethyl)quinoline proper disposal procedures
This guide outlines the operational safety and disposal protocols for 2-Bromo-3-(bromomethyl)quinoline .
As a Senior Application Scientist, I have structured this document to prioritize researcher safety and regulatory compliance. This compound contains a highly reactive bromomethyl group (benzylic bromide analog) and a quinoline core . It functions as a potent alkylating agent and lachrymator. The disposal procedures below are designed to neutralize this reactivity and prevent environmental release.
Chemical Profile & Hazard Assessment
Before handling waste, you must understand the "Why" behind the safety protocols. The specific danger lies in the C3-Bromomethyl moiety (
| Parameter | Data / Specification |
| Chemical Name | 2-Bromo-3-(bromomethyl)quinoline |
| Functional Class | |
| Primary Hazards | Lachrymator (Tear Gas Effect), Corrosive (Skin/Eye), Mutagenic Potential |
| Waste Category | Halogenated Organic Waste (RCRA Hazardous) |
| Reactivity | Reacts violently with strong oxidizers, bases, and reactive metals. Hydrolyzes in water to release HBr. |
Critical Safety Warning:
Do NOT autoclave waste containing this compound. The heat can volatilize the bromomethyl group, creating a lachrymatory gas cloud inside the laboratory.
Disposal Decision Matrix
Use this logic flow to determine the correct disposal route. Bulk waste should generally not be quenched in-house unless necessary for safety stabilization, as professional incineration is the regulatory standard.
Figure 1: Decision matrix for selecting the appropriate disposal pathway based on waste volume and context.
Procedure A: Standard Waste Stream (Bulk Disposal)
This is the primary protocol for reaction byproducts, mother liquors, and expired stocks.
The Core Directive: Segregate as Halogenated Solvent Waste .
-
Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) .
-
Scientific Rationale: Avoid metal containers. The benzylic bromide can react with metals (e.g., iron/aluminum) to catalyze Friedel-Crafts alkylations or degrade, pressurizing the vessel.
-
-
Segregation:
-
Keep Separate From: Oxidizers (Peroxides, Nitric Acid) and Strong Bases.
-
Double Containment: Place the waste bottle inside a secondary polyethylene tray to capture drips.
-
-
Labeling:
-
Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC." [1]
-
Add constituent tag: "Contains 2-Bromo-3-(bromomethyl)quinoline - LACHRYMATOR / CORROSIVE."
-
-
Storage: Store in a satellite accumulation area (fume hood) until pickup. Cap tightly to prevent lachrymatory vapor escape.
Procedure B: In-Situ Deactivation (Quenching Protocol)
Audience: For researchers cleaning glassware, syringes, or neutralizing small spills.
Mechanism: This protocol uses Sodium Thiosulfate to displace the reactive bromide via an
Reagents Required:
-
Quenching Solution: 10% w/v Sodium Thiosulfate (
) in water. -
Solvent: Acetone or Ethanol (to solubilize the organic residue).[1]
Step-by-Step Deactivation Workflow:
-
Preparation: Perform all work in a functioning fume hood. Wear double nitrile gloves and safety goggles.
-
Solubilization: Dissolve the residue/waste in a minimal amount of acetone. The compound must be in solution for the quencher to work.
-
The Quench:
-
Slowly add the 10% Sodium Thiosulfate solution to the organic waste.
-
Ratio: Use at least a 20:1 molar excess of thiosulfate to waste.
-
Observation: The mixture may warm slightly (exothermic). Stir or shake gently for 30 minutes .
-
-
Verification (Optional but Recommended):
-
Spot a TLC plate with the quenched mixture. If UV-active starting material (
in Hex/EtOAc) is gone and only baseline material remains, the alkylator is destroyed.
-
-
Final Disposal:
-
The resulting mixture is now a non-lachrymatory halogenated aqueous/organic waste.
-
Pour into the Halogenated Waste container (Procedure A).
-
Figure 2: Chemical mechanism of deactivation. The thiosulfate nucleophile displaces the reactive bromine, neutralizing the alkylating hazard.
Emergency Response: Spills
If 2-Bromo-3-(bromomethyl)quinoline is spilled outside the hood:
-
Evacuate: The lachrymatory vapors will rapidly irritate eyes and lungs. Clear the room immediately.
-
PPE Up: Re-enter only with Respiratory Protection (Full-face respirator with OV/AG cartridges) if the spill is manageable (<10g).
-
Contain & Absorb:
-
Cover the spill with a Spill Pillow or Vermiculite .
-
Do not use paper towels (high surface area can increase evaporation rate).
-
-
Decontaminate Surface:
-
Once absorbed, wipe the surface with the Sodium Thiosulfate solution described in Procedure B.
-
Double-bag all waste materials as hazardous waste.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329764327, 2-(Bromomethyl)quinoline. (Note: Used as the primary toxicity analog for the bromomethyl-quinoline class). [Link]
-
Organic Syntheses. Handling and Quenching of Benzyl Bromide Derivatives. Org.[2][3] Synth. 2010, 87, 36-52.[4] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link]
Sources
Personal protective equipment for handling 2-Bromo-3-(bromomethyl)quinoline
At the forefront of chemical innovation, we believe that empowering our researchers, scientists, and drug development partners with uncompromising safety protocols is just as critical as the purity of the reagents we supply. Handling bifunctional reactive intermediates requires moving beyond basic safety data sheets and understanding the causality behind every protective measure.
This comprehensive guide details the operational, protective, and disposal frameworks required for safely handling 2-Bromo-3-(bromomethyl)quinoline .
Mechanistic Hazard Profile: Understanding the Threat
To design an effective safety protocol, we must first understand the molecular behavior of 2-Bromo-3-(bromomethyl)quinoline. This compound presents a dual-threat profile:
-
Potent Alkylating Agent: The 3-(bromomethyl) group (
) is highly electrophilic. When exposed to biological tissue, it undergoes rapid nucleophilic substitution, aggressively cross-linking with sulfhydryl groups in proteins and nitrogenous bases in DNA. -
Severe Lachrymator & Corrosive: Like many benzylic bromides, it is a potent lachrymator. Vapors or aerosolized dust will rapidly attack the mucous membranes and corneal tissue, causing severe chemical burns and irreversible eye damage ().
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this class of compounds. The following matrix outlines the required protective barriers and the scientific rationale dictating their use.
| PPE Category | Required Specification | Scientific Rationale (Causality) |
| Hand Protection | Heavy-duty Butyl rubber or Multi-layer Laminate (e.g., Silver Shield) | Standard nitrile is highly permeable to halogenated aromatics. Butyl rubber provides a robust steric and chemical barrier against lipophilic alkylating agents, preventing dermal breakthrough. |
| Eye/Face Protection | Indirectly vented chemical splash goggles + Full face shield | The bromomethyl moiety's lachrymatory nature means vapors rapidly cross-link with corneal proteins. Standard safety glasses offer zero vapor protection; a full seal is mandatory. |
| Respiratory | NIOSH-approved N100/P100 or JIS DS3 half-mask respirator | Prevents inhalation of highly reactive airborne particulates. The respiratory tract's mucosal lining is highly susceptible to rapid |
| Body Protection | Tyvek® or Polypropylene disposable chemical suit | Cotton lab coats absorb and retain halogenated dusts, leading to prolonged dermal exposure. Disposable suits ensure the agent is physically isolated and discarded post-operation. |
Operational Workflow & Methodologies
Figure 1: Operational workflow for handling reactive bromomethylquinolines and targeted quenching.
Phase 1: Pre-Operation Setup
-
Environmental Isolation: Conduct all weighing and transfer operations strictly within a Class II, Type B2 biological safety cabinet or a hard-ducted chemical fume hood maintaining a minimum face velocity of 100 fpm.
-
Atmospheric Control: Purge the primary reaction vessel with an inert gas (Argon or Nitrogen). Causality: 2-Bromo-3-(bromomethyl)quinoline can slowly hydrolyze in the presence of atmospheric moisture, generating corrosive Hydrogen Bromide (HBr) gas.
-
Static Mitigation: Utilize anti-static weighing boats and grounded spatulas. Halogenated powders are prone to static accumulation, which can trigger the sudden aerosolization of lachrymatory dust.
Phase 2: Closed-System Handling
-
Weighing: Weigh the compound in a sealed, pre-tared vial.
-
Transfer: If transferring as a solution, utilize a Schlenk line or septum-piercing syringe techniques to maintain a closed system. Dissolve the compound in compatible, non-nucleophilic solvents (e.g., anhydrous Dichloromethane or THF) before introducing it to the main reaction mixture to control the exothermic alkylation rate.
Emergency Response & The Quenching Protocol
Alkylating agents must never be disposed of in their active state. In the event of a spill, or when decontaminating glassware, we utilize a targeted nucleophilic substitution to neutralize the threat.
The Science of Quenching:
Sodium thiosulfate (
Step-by-Step Spill Protocol:
-
Evacuate & Isolate: Immediately step back, ensure the fume hood sash is lowered, and allow the ventilation system to clear any aerosolized dust.
-
Containment: Cover the solid spill with an inert absorbent (e.g., diatomaceous earth or sand). Do NOT use combustible materials like sawdust.
-
Chemical Neutralization: Slowly pour a freshly prepared 5–10% (w/v) aqueous solution of Sodium Thiosulfate over the spill from the perimeter inward to prevent spreading.
-
Incubation: Allow a minimum of 30 to 60 minutes for the
quenching reaction to reach completion. -
Collection: Scoop the neutralized, wet mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Disposal Plan
-
Segregation: Collect all quenched materials, contaminated disposable PPE, and reaction byproducts into a clearly labeled "Halogenated Organic Waste" container.
-
Chemical Incompatibility Warning: Ensure the waste container is strictly isolated from acidic waste streams. As outlined in standard laboratory safety frameworks (), residual sodium thiosulfate will rapidly decompose in highly acidic conditions to release toxic Sulfur Dioxide (
) gas. -
Manifesting: Label the waste manifest clearly with: "Contains Halogenated Aromatics (Quenched Bromomethylquinolines) and Aqueous Sodium Thiosulfate."
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
